molecular formula C40H80NO8P B1504084 DPPC-d75 CAS No. 181041-62-3

DPPC-d75

Cat. No.: B1504084
CAS No.: 181041-62-3
M. Wt: 809.5 g/mol
InChI Key: KILNVBDSWZSGLL-FFEHLJSNSA-N
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Description

Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.>16:0 PC-d75 is a deuterated phosphocholine (PC) in which 75 protons of dipalmitoyl are replaced by deuterium.>

Properties

IUPAC Name

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-FFEHLJSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677034
Record name (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181041-62-3
Record name (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of DPPC-d75

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine-d13 (DPPC-d75), a fully deuterated analogue of the saturated phospholipid DPPC. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the chemical and enzymatic processes involved in producing high-purity deuterated phospholipids for various research applications, including neutron scattering and NMR spectroscopy.

Introduction

This compound is a valuable tool in biophysical and pharmaceutical research due to its unique isotopic labeling. The replacement of hydrogen with deuterium in both the acyl chains and the choline headgroup allows for contrast variation in neutron scattering experiments, enabling the detailed structural analysis of lipid bilayers and their interactions with other molecules. This guide outlines a feasible chemoenzymatic pathway for the synthesis of this compound, starting from commercially available or readily synthesizable deuterated precursors. The purification methods described are designed to yield a final product of high chemical and isotopic purity.

Synthesis of this compound: A Chemoenzymatic Approach

The synthesis of this compound can be achieved through a multi-step process that combines chemical and enzymatic reactions. The general strategy involves the synthesis of the deuterated building blocks—perdeuterated palmitic acid (palmitic acid-d31) and a deuterated phosphocholine headgroup—followed by their assembly on a glycerol backbone.

Synthesis of Perdeuterated Palmitic Acid (Palmitic Acid-d31)

The first key precursor is palmitic acid-d31. This can be synthesized via a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction under hydrothermal conditions. This method is effective for achieving high levels of deuteration in fatty acids.

Experimental Protocol: H/D Exchange for Palmitic Acid-d31 Synthesis

  • Reaction Setup: In a high-pressure Parr reactor, combine palmitic acid, deuterium oxide (D₂O) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.

  • Reaction Conditions: Heat the mixture under pressure. To achieve a high degree of deuteration (>98%), multiple rounds of H/D exchange may be necessary.[1] After each cycle, the D₂O and catalyst are replaced.

  • Work-up and Purification: Following the final exchange reaction, the catalyst is removed by filtration. The deuterated palmitic acid is then extracted from the aqueous phase using an organic solvent and purified, for example, by recrystallization.

ParameterValue/ConditionReference
ReactantsPalmitic Acid, D₂O, Pt/C[1]
Deuterium Incorporation>98%[1]
Reaction Cycles2-3 for high deuteration[1]
Synthesis of the Deuterated Phosphocholine Headgroup

The synthesis of the deuterated phosphocholine headgroup can be approached through several methods. One efficient route involves the phosphorylation of a deuterated choline analogue.

Experimental Protocol: Synthesis of Deuterated Phosphocholine

A feasible method involves the phosphorylation of deuterated choline using phosphoryl chloride, followed by hydrolysis. Alternatively, enzymatic approaches can be employed for higher specificity.

A detailed, specific protocol for the synthesis of choline-d13 was not found in the provided search results. The following is a generalized representation of a potential chemical synthesis.

Chemoenzymatic Assembly of this compound

The assembly of the final this compound molecule can be efficiently carried out using a chemoenzymatic strategy starting from sn-glycero-3-phosphocholine (GPC). This approach leverages the specificity of enzymes to ensure the correct stereochemistry of the final product.

Experimental Protocol: Two-Step Esterification of GPC

  • Esterification with Palmitic Acid-d31: The two hydroxyl groups of GPC are esterified with palmitic acid-d31. This can be achieved using a chemical acylation method, for example, with palmitoyl chloride-d31 in the presence of a base, or through an enzymatic reaction using a lipase.

  • Introduction of the Deuterated Choline Headgroup: The deuterated phosphocholine is then coupled to the diacylglycerol intermediate.

A more direct chemoenzymatic approach can be adapted from the synthesis of chain-deuterated POPC.[2][3] This would involve the enzymatic acylation of a lysophosphatidylcholine precursor with palmitic acid-d31. However, for the synthesis of fully deuterated this compound, a total synthesis approach starting from simpler deuterated precursors is necessary.

A plausible synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_assembly Assembly Palmitic_Acid Palmitic Acid HD_Exchange H/D Exchange (D2O, Pt/C) Palmitic_Acid->HD_Exchange Palmitic_Acid_d31 Palmitic Acid-d31 HD_Exchange->Palmitic_Acid_d31 Esterification Esterification Palmitic_Acid_d31->Esterification 2 equivalents Choline_Precursor Choline Precursor Deuteration Deuteration Choline_Precursor->Deuteration Choline_d13 Choline-d13 Deuteration->Choline_d13 Phosphorylation Phosphorylation Choline_d13->Phosphorylation Phosphocholine_d13 Phosphocholine-d13 Phosphorylation->Phosphocholine_d13 Coupling Headgroup Coupling Phosphocholine_d13->Coupling Glycerol_Backbone Glycerol Backbone Glycerol_Backbone->Esterification Diacylglycerol_d62 sn-1,2-Dipalmitoyl-d62-glycerol Esterification->Diacylglycerol_d62 Diacylglycerol_d62->Coupling DPPC_d75_crude Crude this compound Coupling->DPPC_d75_crude

Caption: Chemoenzymatic synthesis pathway for this compound.

Purification of this compound

The purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and any regioisomers. A combination of flash column chromatography and recrystallization is typically employed to achieve high purity.

Flash Column Chromatography

Flash column chromatography using a silica gel stationary phase is an effective method for the initial purification of phospholipids.

Experimental Protocol: Flash Chromatography of this compound

  • Column Preparation: A silica gel column is packed and equilibrated with the chosen mobile phase.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a compatible solvent and loaded onto the column.

  • Elution: A gradient elution is typically used to separate the components. The polarity of the mobile phase is gradually increased to elute the desired phospholipid. A common mobile phase system is a mixture of chloroform, methanol, and water.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure this compound.

ParameterValue/Condition
Stationary PhaseSilica Gel
Mobile PhaseChloroform/Methanol/Water gradient
DetectionThin-Layer Chromatography (TLC)
Recrystallization

Recrystallization from an appropriate solvent system is a powerful technique for the final purification of phospholipids, effectively removing minor impurities. Acetone is a commonly used solvent for the precipitation of phosphatidylcholines.

Experimental Protocol: Recrystallization of this compound from Acetone

  • Dissolution: The partially purified this compound from the chromatography step is dissolved in a minimal amount of a suitable solvent, such as chloroform or a warm mixture of hexane and ethanol.

  • Precipitation: Cold acetone is added to the solution to induce the precipitation of the this compound. The solubility of DPPC is low in cold acetone, while many impurities remain in solution.

  • Isolation: The precipitated this compound is isolated by filtration or centrifugation.

  • Drying: The purified product is dried under vacuum to remove any residual solvent. This process can be repeated to enhance purity.

ParameterValue/ConditionReference
Precipitation SolventAcetone[4]
Dissolution SolventChloroform or Hexane/Ethanol mixture
TemperaturePrecipitation is carried out at low temperatures (e.g., 4°C)[4]

Quality Control and Data Presentation

The purity of the final this compound product should be assessed using various analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To verify the chemical structure and confirm the absence of protonated species.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Table of Expected Synthesis and Purification Outcomes

StepProductExpected YieldExpected Purity
H/D ExchangePalmitic Acid-d31High>98% isotopic purity
Headgroup SynthesisPhosphocholine-d13Moderate to HighHigh
AssemblyCrude this compoundModerateVariable
Flash ChromatographyPurified this compound>80% recovery>95% chemical purity
RecrystallizationFinal this compound>90% recovery>99% chemical purity

Logical Workflow for this compound Synthesis and Purification

The overall process can be visualized as a logical workflow from starting materials to the final, pure product.

Purification_Workflow Start Starting Materials (Palmitic Acid, Choline Precursor, Glycerol) Synthesis Chemoenzymatic Synthesis Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Partially_Purified Partially Purified this compound Flash_Chromatography->Partially_Purified Recrystallization Recrystallization from Acetone Partially_Purified->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product QC Quality Control (MS, NMR, HPLC) Pure_Product->QC Final_Product Final Product (>99% Purity) QC->Final_Product

Caption: Logical workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Thermotropic Behavior of DPPC-d75 Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic phase behavior of dipalmitoylphosphatidylcholine-d75 (DPPC-d75) bilayers, a deuterated analog of the widely studied phospholipid, DPPC. The substitution of protons with deuterium in the acyl chains allows for detailed structural and dynamic investigations using techniques like neutron scattering and deuterium nuclear magnetic resonance (²H NMR) spectroscopy. Understanding the phase transitions of these model membranes is crucial for various applications, including drug delivery system design, membrane protein studies, and fundamental biophysical research.

Thermotropic Phases of DPPC Bilayers

DPPC bilayers exhibit a well-defined series of temperature-dependent (thermotropic) phase transitions. These transitions involve changes in the packing, ordering, and mobility of the lipid molecules.[1][2] The primary phases observed are:

  • Gel Phase (Lβ'): At low temperatures, the lipid acyl chains are in a highly ordered, all-trans conformation, resulting in a tightly packed, "solid-like" bilayer.[2][3] The lipid molecules are tilted with respect to the bilayer normal.[4]

  • Ripple Phase (Pβ'): Upon heating, the Lβ' phase transitions into a periodic, undulated or "rippled" structure.[1][5][6] This phase is characterized by the coexistence of ordered and disordered chain domains.[5] This is also referred to as the pretransition.[7][8]

  • Liquid Crystalline Phase (Lα): At higher temperatures, the bilayer undergoes the main phase transition into a fluid, "liquid-like" state.[1][3] In this phase, the acyl chains are disordered with a significant number of gauche conformations, leading to increased lateral mobility of the lipid molecules.[2]

The transition from the gel phase to the liquid crystalline phase is a key event, characterized by a significant absorption of heat.[2]

Quantitative Data on DPPC and this compound Phase Transitions

The thermotropic phase behavior of DPPC and its deuterated analog, this compound, has been extensively characterized by various biophysical techniques. The following tables summarize key quantitative data obtained from these studies.

ParameterDPPCThis compoundExperimental Technique(s)Reference(s)
Pretransition Temperature (Tp) ~34-36 °CNot explicitly found, but expected to be slightly lower than DPPCDifferential Scanning Calorimetry (DSC)[7]
Main Transition Temperature (Tm) ~41-42 °C~37 °CDifferential Scanning Calorimetry (DSC), ²H NMR[7][9][10]
Enthalpy of Main Transition (ΔH) ~35 kJ/molNot explicitly found, but expected to be similar to DPPCDifferential Scanning Calorimetry (DSC)[2]
ParameterGel Phase (Lβ')Liquid Crystalline Phase (Lα)Experimental Technique(s)Reference(s)
Bilayer Thickness ~5.5 nm~3.6 nmAtomic Force Microscopy (AFM), X-ray Diffraction[11]
Area per Lipid Molecule ~0.46 nm²~0.61 - 0.63 nm²Molecular Dynamics (MD) Simulations, X-ray Diffraction[2][12]

Note on Deuteration Effect: The replacement of hydrogen with deuterium in the acyl chains (perdeuteration) is known to lower the main phase transition temperature of saturated phospholipids by approximately 4-6°C.[9][10] This is attributed to the slightly larger volume and different vibrational properties of C-D bonds compared to C-H bonds, which can influence the van der Waals interactions between the lipid tails.

Key Experimental Protocols

The characterization of this compound bilayer thermotropism relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperature and enthalpy of phase transitions in lipid bilayers.[2][7]

Methodology:

  • Sample Preparation:

    • A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is further dried under vacuum for several hours to remove any residual solvent.

    • The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to a final lipid concentration of 1-5 mg/mL.

    • The lipid dispersion is vortexed and subjected to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).

  • DSC Measurement:

    • A precise volume of the lipid dispersion is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a range that encompasses the expected phase transitions (e.g., 20°C to 60°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).

  • Data Analysis:

    • The resulting thermogram plots the differential heat flow as a function of temperature.

    • The peak of the endothermic transition corresponds to the main transition temperature (Tm). The smaller, lower-temperature peak corresponds to the pretransition temperature (Tp).

    • The area under the main transition peak is integrated to determine the enthalpy of the transition (ΔH).

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR of deuterated lipids provides detailed information about the ordering and dynamics of the acyl chains in different phases.

Methodology:

  • Sample Preparation:

    • This compound MLVs are prepared as described for DSC.

    • The hydrated lipid dispersion is transferred to a 5 mm NMR tube.

  • ²H NMR Measurement:

    • The NMR tube is placed in the spectrometer.

    • ²H NMR spectra are acquired at various temperatures, stepping through the phase transitions. A quadrupolar echo pulse sequence is typically used.

  • Data Analysis:

    • In the gel phase, the spectrum is broad and featureless due to the slow molecular motion.

    • In the liquid crystalline phase, the rapid axial rotation of the lipid molecules results in a characteristic Pake doublet spectrum.

    • The quadrupolar splitting (the separation between the two peaks of the Pake doublet) is proportional to the order parameter (SCD) of the C-D bonds, providing a measure of the conformational order of the acyl chains.

X-ray Diffraction

X-ray diffraction is used to determine the lamellar repeat distance (d-spacing) and the packing of the lipid acyl chains.

Methodology:

  • Sample Preparation:

    • Oriented multibilayers can be prepared by depositing a solution of this compound onto a solid substrate (e.g., a silicon wafer or glass slide) and allowing the solvent to evaporate slowly. The sample is then hydrated in a controlled humidity chamber.

    • Alternatively, unoriented dispersions of MLVs can be loaded into a capillary tube.

  • X-ray Diffraction Measurement:

    • The sample is mounted in an X-ray diffractometer equipped with a temperature-controlled stage.

    • Diffraction patterns are collected at different temperatures. Small-angle X-ray scattering (SAXS) is used to measure the lamellar repeat distance, while wide-angle X-ray scattering (WAXS) provides information about the in-plane packing of the acyl chains.

  • Data Analysis:

    • For SAXS, the positions of the Bragg peaks are used to calculate the d-spacing.

    • For WAXS, in the gel phase, sharp reflections indicate a high degree of order in the chain packing. In the liquid crystalline phase, a broad, diffuse peak is observed, characteristic of disordered chains.

Neutron Scattering

Neutron scattering, particularly with deuterated lipids, is a powerful tool for determining the structure of the bilayer, including the location of water and different lipid components.

Methodology:

  • Sample Preparation:

    • Similar to X-ray diffraction, either oriented multibilayers or dispersions of unilamellar vesicles (ULVs) of this compound are prepared.

    • Contrast variation can be achieved by hydrating the sample with different mixtures of H₂O and D₂O.

  • Neutron Scattering Measurement:

    • The sample is placed in a neutron beamline with temperature control.

    • Small-angle neutron scattering (SANS) data is collected at various temperatures.

  • Data Analysis:

    • The scattering data is analyzed by fitting it to a model of the bilayer structure.

    • By using different H₂O/D₂O contrasts, the scattering length density profile of the bilayer can be determined, providing detailed information about the thickness of the hydrocarbon core and the headgroup region.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Thermotropic_Phase_Transitions Thermotropic Phase Transitions of a DPPC Bilayer cluster_gel Gel Phase (Lβ') cluster_ripple Ripple Phase (Pβ') cluster_liquid Liquid Crystalline Phase (Lα) Gel Highly ordered, all-trans acyl chains Tilted with respect to bilayer normal Ripple Periodic, undulated structure Coexistence of ordered and disordered domains Gel->Ripple Heating (Pretransition) Ripple->Gel Cooling Liquid Disordered, fluid acyl chains High lateral mobility Ripple->Liquid Heating (Main Transition) Liquid->Ripple Cooling

Caption: Phase transitions of a DPPC bilayer upon heating and cooling.

DSC_Workflow Differential Scanning Calorimetry (DSC) Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Dissolve this compound in organic solvent B Evaporate solvent to form lipid film A->B C Hydrate film with buffer B->C D Vortex and freeze-thaw to form MLVs C->D E Load sample and reference into DSC pans D->E Transfer sample F Scan temperature over desired range E->F G Generate thermogram (Heat Flow vs. Temperature) F->G H Determine Tm and ΔH from peaks G->H H2_NMR_Workflow ²H NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement ²H NMR Measurement cluster_analysis Data Analysis A Prepare this compound MLVs B Transfer to NMR tube A->B C Acquire spectra at different temperatures B->C D Analyze spectral lineshape and quadrupolar splitting C->D E Calculate order parameter (SCD) D->E

References

An In-depth Technical Guide to the Phase Transition Temperature of Perdeuterated DPPC (DPPC-d75)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with perdeuterated acyl chains (DPPC-d75). It is intended for researchers and professionals in the fields of biophysics, membrane science, and drug development who utilize deuterated lipids in their experimental models. This document summarizes the key thermodynamic parameters, details the experimental methodologies for their determination, and illustrates the underlying principles of the isotopic effect on lipid phase transitions.

Introduction: The Significance of Deuterated Lipids

Deuterated phospholipids, such as this compound, are invaluable tools in the study of biological membranes. The substitution of hydrogen with deuterium provides a non-invasive probe for techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic characterization of lipid bilayers. However, it is crucial to recognize that this isotopic substitution is not without consequence on the physicochemical properties of the lipids themselves. One of the most significant alterations is the impact on the phase transition temperature, a fundamental parameter that governs the fluidity, permeability, and function of lipid membranes. Understanding this "isotope effect" is paramount for the accurate interpretation of experimental data and the design of relevant biomimetic systems.

Quantitative Data on DPPC Phase Transitions

The following tables summarize the thermodynamic parameters for protiated DPPC and provide an estimated range for this compound.

Table 1: Phase Transition Temperatures of Protiated DPPC and Estimated Values for this compound

Lipid SpeciesPre-transition Temperature (Tp)Main Transition Temperature (Tm)
DPPC (Protiated)~35.3 °C~41.4 °C
This compound (Estimated)~31.0 °C~37.1 °C

Data for protiated DPPC is derived from various differential scanning calorimetry (DSC) studies.[3][4][5] The estimated values for this compound are based on the reported depression of Tm upon acyl chain deuteration.[1][2]

Table 2: Enthalpy Changes of Phase Transitions for Protiated DPPC

Lipid SpeciesPre-transition Enthalpy (ΔHp)Main Transition Enthalpy (ΔHm)
DPPC (Protiated)~1.0 - 1.5 kcal/mol~8.7 kcal/mol

Enthalpy values can vary slightly depending on the experimental conditions and the vesicular system (e.g., multilamellar vs. unilamellar vesicles).

Experimental Protocol: Determination of Phase Transition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the primary technique for characterizing the thermotropic phase behavior of lipid vesicles. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

3.1. Materials and Reagents

  • This compound (or other lipid of interest)

  • High-purity water (e.g., Milli-Q) or desired buffer solution

  • Organic solvent for lipid dissolution (e.g., chloroform/methanol 2:1 v/v)

  • Nitrogen gas source

  • Vacuum desiccator

  • Bath sonicator or extruder with polycarbonate membranes

3.2. Liposome Preparation (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve a known quantity of this compound in an appropriate organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

  • Vacuum Drying: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the dried lipid film. The hydration should be performed at a temperature well above the expected main transition temperature of the lipid (e.g., ~50 °C for this compound) to ensure the formation of lipid bilayers in the fluid phase.

  • Vesicle Formation: Agitate the suspension by vortexing to form multilamellar vesicles (MLVs). For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.

3.3. DSC Measurement

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Loading: Accurately pipette a known amount of the liposome suspension into a DSC sample pan. An equivalent volume of the buffer used for hydration should be loaded into a reference pan.

  • Sealing: Hermetically seal both the sample and reference pans.

  • Thermal Scan: Place the pans in the DSC cell. Equilibrate the system at a starting temperature below the expected pre-transition. Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the main transition.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

3.4. Data Analysis

  • Thermogram Analysis: The resulting thermogram will show endothermic peaks corresponding to the pre-transition and main phase transition.

  • Determination of Tp and Tm: The onset temperature of the respective peaks is typically taken as the transition temperature.

  • Enthalpy Calculation (ΔH): The enthalpy of the transition is determined by integrating the area under the transition peak.

Visualizations: Workflows and Underlying Principles

Experimental Workflow for DSC Analysis

The following diagram illustrates the key steps in determining the phase transition temperature of this compound liposomes using Differential Scanning Calorimetry.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Lipid Dissolution in Organic Solvent prep2 Thin Film Formation (Nitrogen Evaporation) prep1->prep2 prep3 Vacuum Drying prep2->prep3 prep4 Hydration with Buffer (T > Tm) prep3->prep4 prep5 Vesicle Formation (Vortexing/Sonication) prep4->prep5 dsc2 Sample & Reference Pan Loading prep5->dsc2 Load Sample dsc1 Instrument Calibration dsc1->dsc2 dsc3 Thermal Scan (Controlled Heating) dsc2->dsc3 analysis1 Generate Thermogram dsc3->analysis1 Acquire Data analysis2 Identify Transition Peaks analysis1->analysis2 analysis3 Determine Tp and Tm analysis2->analysis3 analysis4 Calculate Enthalpy (ΔH) analysis3->analysis4

Caption: Workflow for DSC analysis of this compound phase transition.

Logical Relationship of Deuteration Effect

This diagram illustrates the causal chain from acyl chain deuteration to the observed depression in the phase transition temperature.

Deuteration_Effect start Acyl Chain Deuteration (C-H to C-D bonds) intermol Weaker van der Waals Interactions start->intermol packing Reduced Interchain Packing Efficiency intermol->packing energy Lower Energy Required for trans-gauche isomerization packing->energy tm Depressed Phase Transition Temperature (Tm) energy->tm

Caption: Effect of deuteration on lipid phase transition temperature.

Conclusion

The perdeuteration of DPPC acyl chains to create this compound induces a predictable and significant depression of the main phase transition temperature. Researchers and drug development professionals must account for this altered thermotropic behavior when using this compound as a model for biological membranes. The methodologies outlined in this guide provide a robust framework for the characterization of these essential properties, ensuring the accurate and reliable application of deuterated lipids in advanced research.

References

Solubility of Deuterated Dipalmitoylphosphatidylcholine (DPPC-d75) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-dipalmitoyl-d75-sn-glycero-3-phosphocholine (DPPC-d75) in common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide also includes solubility information for its non-deuterated counterpart, DPPC, which is expected to have very similar solubility characteristics. This document is intended to assist researchers in preparing solutions of this compound for a variety of applications, including its use as an internal standard in lipidomics, in nuclear magnetic resonance (NMR) spectroscopy, and in the formulation of lipid-based drug delivery systems.

Core Data Presentation: Solubility of DPPC and Related Compounds

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the available information for non-deuterated DPPC, which serves as a reliable proxy. Phospholipids, in general, exhibit good solubility in chlorinated hydrocarbons and alcohols, particularly in mixtures.

CompoundSolventTemperature (°C)Solubility
DPPC (non-deuterated)EthanolNot Specified~ 30 mg/mL[1]
DPPC (non-deuterated)Chloroform:Methanol:Water (65:25:4, v/v/v)Not SpecifiedSoluble at 5 mg/mL
DPPC (non-deuterated)ChloroformNot SpecifiedSoluble
DPPC (non-deuterated)Chloroform:Methanol (2:1, v/v)Not SpecifiedReadily soluble[2][3]
DPPC (non-deuterated)TolueneNot SpecifiedSoluble[3]
DPPC (non-deuterated)DMSONot SpecifiedInsoluble
DPPC-d9 (deuterated headgroup)ChloroformNot SpecifiedSlightly soluble
DPPC-d9 (deuterated headgroup)MethanolNot SpecifiedSlightly soluble

Note: The solubility of long-chain, saturated acidic phospholipids in pure chloroform can sometimes be challenging. The addition of a small percentage of methanol (e.g., 2%) can significantly improve solubility[4][5].

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest using the saturation shake-flask method followed by quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials and Equipment:
  • This compound (solid)

  • Organic solvent of choice (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Volumetric flasks and pipettes for standard preparation

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Pipette a known volume of the organic solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. For phospholipids, this can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not increase with further incubation time).

  • Sample Filtration:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow the excess solid to sediment.

    • Carefully draw the supernatant into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to ensure that only the dissolved this compound is quantified.

  • Quantification by HPLC-UV:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • HPLC Analysis:

      • Set up the HPLC-UV system with an appropriate column and mobile phase. Phospholipids can often be detected at low UV wavelengths, such as 205-215 nm.

      • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

      • Inject the filtered saturated solutions (the filtrate from step 3). It may be necessary to dilute the saturated solutions to fall within the linear range of the calibration curve.

    • Calculation: Determine the concentration of this compound in the saturated solution using the calibration curve and accounting for any dilutions made. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_dppc Add excess this compound to vials start->add_dppc add_solvent Add known volume of organic solvent add_dppc->add_solvent seal_vials Seal vials add_solvent->seal_vials agitate Agitate at constant temperature (24-72h) seal_vials->agitate sediment Allow excess solid to sediment agitate->sediment filter_solution Filter supernatant (0.22 µm filter) sediment->filter_solution hplc_analysis Analyze by HPLC-UV filter_solution->hplc_analysis prepare_standards Prepare this compound standards prepare_standards->hplc_analysis calculate_solubility Calculate solubility from calibration curve hplc_analysis->calculate_solubility end_node End calculate_solubility->end_node

Workflow for this compound Solubility Determination

Signaling Pathways and Experimental Workflows

This compound is primarily utilized as a heavy-isotope labeled internal standard in mass spectrometry-based lipidomics. In this context, its solubility is crucial for accurately spiking it into biological samples during the lipid extraction process. The general workflow involves dissolving a known amount of this compound in a suitable organic solvent, often a chloroform/methanol mixture, which is then added to the sample (e.g., plasma, tissue homogenate) prior to the extraction of total lipids. The deuterated standard co-extracts with the endogenous lipids and its signal is used to normalize for variations in extraction efficiency and instrument response, allowing for accurate quantification of non-deuterated DPPC and other lipid species.

The following diagram illustrates the logical workflow of using this compound as an internal standard in a lipidomics experiment.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis start Biological Sample spike_sample Spike sample with This compound standard start->spike_sample dissolve_standard Dissolve this compound in Organic Solvent dissolve_standard->spike_sample add_extraction_solvent Add Extraction Solvents (e.g., Chloroform/Methanol) spike_sample->add_extraction_solvent vortex_centrifuge Vortex and Centrifuge add_extraction_solvent->vortex_centrifuge collect_organic_phase Collect Organic Phase vortex_centrifuge->collect_organic_phase dry_extract Dry Lipid Extract collect_organic_phase->dry_extract reconstitute Reconstitute in Analysis Solvent dry_extract->reconstitute ms_analysis LC-MS/MS Analysis reconstitute->ms_analysis quantify Quantify Lipids using This compound as Internal Standard ms_analysis->quantify end_node Results quantify->end_node

References

Introduction to Perdeuterated DPPC (DPPC-d75)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DPPC-d75 for Model Membrane Studies

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid widely used in biophysical studies to create model cell membranes. This compound is its perdeuterated analogue, where all 75 hydrogen atoms have been isotopically substituted with deuterium.[1][2] This substitution is pivotal for specific biophysical techniques, as hydrogen (¹H) and deuterium (²H or D) interact with neutrons and magnetic fields in distinctly different ways. While the chemical properties remain nearly identical, the physical properties conferred by the heavier deuterium isotope make this compound an invaluable tool for probing the structure and dynamics of lipid bilayers without significantly altering the system's physical chemistry.[3]

The primary applications of this compound are in Neutron Scattering and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy . In neutron scattering, the large difference in neutron scattering length density (SLD) between hydrogen and deuterium allows for "contrast matching," a technique that renders specific components of a complex system effectively invisible to neutrons, thereby highlighting the components of interest.[4][5] In ²H ssNMR, the deuterium nucleus provides a sensitive probe for determining the orientation and motional freedom (order parameters) of the lipid acyl chains within the membrane.[6][7]

Physicochemical Properties: DPPC vs. This compound

The substitution of hydrogen with deuterium results in subtle but important changes in the physical properties of the lipid. The most notable effect is a slight depression of the main phase transition temperature (Tₘ).[8][9]

PropertyDPPC (Hydrogenated)This compound (Perdeuterated)Technique / Reference
Molecular Formula C₄₀H₈₀NO₈PC₄₀D₇₅H₅NO₈P-
Main Phase Transition (Tₘ) ~41.5 °CLower than DPPC (e.g., ~39.3 °C for DPPC-d62)[9]Differential Scanning Calorimetry (DSC)[10][11]
Pre-transition Temperature ~36.4 °CLower than DPPC; often abolished by impurities[10]Differential Scanning Calorimetry (DSC)[10]
Area per Lipid (Aₚᴸ) at 50°C 63.0 Ų~63.0 Ų (assumed to be very similar)[3]X-ray & Neutron Scattering[12]
Bilayer Thickness (Gel Phase) ~4.2 - 4.5 nm~4.2 - 4.5 nm (assumed to be very similar)Atomic Force Microscopy[13]
Neutron SLD (Acyl Tails) -0.4 x 10⁻⁶ Å⁻²6.37 to 7.5 x 10⁻⁶ Å⁻² (for d62)Neutron Scattering[4][5]

Key Experimental Protocols

Neutron Scattering (SANS and NR)

Neutron scattering is a powerful technique for determining the structure of lipid membranes on the nanometer scale. The use of this compound is central to the method of contrast variation, which exploits the different neutron scattering lengths of hydrogen and deuterium.[3] By preparing this compound vesicles in varying mixtures of light water (H₂O) and heavy water (D₂O), researchers can selectively match the scattering length density of the solvent to that of a specific region of the lipid (e.g., the headgroups or tails), effectively making that region "invisible" and enhancing the signal from other parts of the membrane or associated molecules.[4][5]

Experimental Protocol for Small-Angle Neutron Scattering (SANS):

  • Liposome Preparation :

    • Dissolve dry this compound lipid powder in a chloroform/methanol solvent mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • Place the vial under high vacuum for several hours to remove any residual solvent.

    • Hydrate the lipid film with a specific H₂O/D₂O buffer solution pre-heated to a temperature above the Tₘ of the lipid (~50 °C). The H₂O/D₂O ratio is chosen to achieve the desired contrast.

    • Vortex the suspension to form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 50 or 100 nm).

  • SANS Measurement :

    • Load the vesicle suspension into a quartz sample cell.

    • Place the cell in a temperature-controlled sample holder within the SANS instrument.

    • Acquire scattering data at various temperatures, particularly below, at, and above the Tₘ, to observe phase-dependent structural changes.

    • Acquire data from a blank sample (buffer only) for background subtraction.

  • Data Analysis :

    • Radially average the 2D scattering data to obtain a 1D intensity (I) versus scattering vector (q) curve.

    • Subtract the background scattering from the sample data.

    • Fit the resulting scattering curve using appropriate mathematical models (e.g., a core-shell model for vesicles) to extract structural parameters like bilayer thickness, area per lipid, and the location of any associated molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in Organic Solvent prep2 Create Thin Lipid Film prep1->prep2 prep3 Hydrate Film in H₂O/D₂O Buffer prep2->prep3 prep4 Form Vesicles (Extrusion/Sonication) prep3->prep4 acq1 Load Sample into Quartz Cell prep4->acq1 acq2 Mount in SANS Instrument acq1->acq2 acq3 Incident Neutron Beam acq2->acq3 acq4 Detect Scattered Neutrons acq3->acq4 ana1 Generate 1D Scattering Curve (I vs q) acq4->ana1 ana2 Background Subtraction ana1->ana2 ana3 Fit Data with Structural Model ana2->ana3 ana4 Extract Parameters (e.g., Thickness, APL) ana3->ana4

Experimental workflow for a SANS experiment using this compound vesicles.

G cluster_components System Components & SLD (x10⁻⁶ Å⁻²) cluster_scenarios Contrast Matching Scenarios cluster_results Resulting Neutron Contrast H_lipid H-Lipid Tail (-0.4) D_lipid D-Lipid Tail (d75) (~7.0) H2O H₂O Solvent (-0.56) D2O D₂O Solvent (6.4) s1 Scenario 1: H-Lipid in D₂O r1 High Contrast: Entire lipid is visible s1->r1 SLD(H-Lipid) << SLD(D₂O) s2 Scenario 2: D-Lipid (d75) in H₂O r2 High Contrast: Entire lipid is visible s2->r2 SLD(D-Lipid) >> SLD(H₂O) s3 Scenario 3: D-Lipid (d75) in D₂O r3 Low Contrast: Lipid is 'invisible' s3->r3 SLD(D-Lipid) ≈ SLD(D₂O)

Principle of contrast matching in neutron scattering experiments.
Solid-State Nuclear Magnetic Resonance (ssNMR)

²H ssNMR spectroscopy is the premier technique for characterizing the orientational order and dynamics of lipid acyl chains. When a deuterated lipid like this compound is incorporated into a membrane, the deuterium nuclei act as site-specific probes. The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient results in a characteristic "Pake doublet" spectrum. The separation between the two peaks of this doublet, known as the quadrupolar splitting (ΔνQ), is directly proportional to the C-D bond order parameter (Sᴄᴅ), which quantifies the motional restriction of that specific segment of the acyl chain.

Experimental Protocol for ²H ssNMR:

  • Sample Preparation :

    • Prepare a highly concentrated sample of MLVs using this compound, typically with 30-50% water by weight.

    • Co-dissolve the lipid (and any other components like cholesterol or peptides) in an organic solvent, create a film, and hydrate with the appropriate buffer.

    • Carefully transfer the hydrated lipid paste into a zirconia MAS (Magic Angle Spinning) rotor, ensuring the sample is well-packed and balanced.

  • NMR Data Acquisition :

    • Insert the rotor into the solid-state NMR probe.

    • Tune the probe to the deuterium frequency (~61.4 MHz on a 9.4 T magnet).

    • Set the sample temperature using the instrument's variable temperature unit. Allow the sample to equilibrate.

    • Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is essential for refocusing the broad deuterium signal.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis :

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • The resulting spectrum is a superposition of Pake doublets from all the deuterated positions along the acyl chains.

    • Measure the quadrupolar splittings (ΔνQ) for resolved C-D positions.

    • Calculate the C-D bond order parameter for each segment using the formula: Sᴄᴅ = (4/3) * (h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Hydrated This compound MLVs prep2 Pack Sample into Zirconia MAS Rotor prep1->prep2 acq1 Insert Rotor into ssNMR Spectrometer prep2->acq1 acq2 Set and Equilibrate Temperature acq1->acq2 acq3 Apply Quadrupolar Echo Pulse Sequence acq2->acq3 acq4 Acquire FID Signal acq3->acq4 ana1 Fourier Transform FID to get ²H Spectrum acq4->ana1 ana2 Measure Quadrupolar Splittings (ΔνQ) ana1->ana2 ana3 Calculate C-D Order Parameters (Sᴄᴅ) ana2->ana3

Workflow for a ²H solid-state NMR experiment on this compound membranes.
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. For lipid vesicles, it is the gold standard for determining the temperature and enthalpy of phase transitions.[14] While DSC does not require deuterated lipids, it is a critical complementary technique used to characterize the thermotropic behavior of this compound membranes and to confirm how deuteration or the addition of other molecules (e.g., drugs, cholesterol) affects the membrane's phase behavior.[15]

Experimental Protocol for DSC:

  • Sample and Reference Preparation :

    • Prepare a suspension of this compound liposomes (MLVs or LUVs) at a known concentration (e.g., 2-10 mg/mL) in the desired buffer.[11]

    • Accurately load a specific volume of the lipid suspension into a DSC sample pan.

    • Load an identical volume of the pure buffer into a reference pan.

    • Hermetically seal both pans.

  • DSC Measurement :

    • Place the sample and reference pans into the DSC instrument's calorimeter cells.

    • Equilibrate the system at a starting temperature well below the expected phase transition (e.g., 20 °C).

    • Program the instrument to heat the sample at a constant, slow rate (e.g., 1 °C/minute) through the temperature range of interest (e.g., up to 60 °C).[11]

    • The instrument records the differential heat flow required to keep the sample and reference pans at the same temperature.

  • Data Analysis :

    • The output is a thermogram plotting heat flow versus temperature.

    • An endothermic event (heat absorption) appears as a peak, corresponding to the gel-to-liquid crystalline phase transition.

    • The temperature at the peak maximum is the main phase transition temperature (Tₘ).[10]

    • The area under the peak is integrated to calculate the enthalpy of the transition (ΔH), which relates to the cooperativity of the transition.

G prep Prepare Liposome Suspension and Buffer Reference load Load and Seal Samples in DSC Pans prep->load scan Place in Calorimeter and Perform Temperature Scan load->scan measure Record Differential Heat Flow scan->measure plot Generate Thermogram (Heat Flow vs. Temp) measure->plot analyze Determine Tₘ (Peak Temp) and ΔH (Peak Area) plot->analyze

General workflow for a DSC experiment on lipid vesicles.

References

An In-depth Technical Guide to Exploratory Studies Using Deuterated Phospholipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated phospholipids in exploratory research. By strategically replacing hydrogen with its heavier, stable isotope deuterium, these modified lipids offer unique advantages for investigating membrane biophysics, elucidating metabolic pathways, and developing novel therapeutic strategies against oxidative stress-related diseases. This document details the quantitative effects of deuteration, provides in-depth experimental protocols, and visualizes key biological pathways where these powerful tools are making a significant impact.

Core Applications of Deuterated Phospholipids

Deuterated phospholipids have become indispensable tools in various fields of biological and pharmaceutical research. Their unique physical properties, stemming from the increased mass of deuterium compared to protium (hydrogen-1), allow for novel experimental approaches.

Elucidating Membrane Structure and Dynamics

The study of membrane proteins, which constitute a significant portion of drug targets, is often challenging due to their complex and dynamic nature within the lipid bilayer.[1] Deuterated phospholipids are instrumental in overcoming these challenges, particularly in structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).[2][3]

In NMR spectroscopy , selective deuteration simplifies complex proton NMR spectra and allows for the determination of lipid order and dynamics within the bilayer.[1][3] Solid-state deuterium (²H) NMR is particularly powerful for measuring the segmental order parameters of the lipid acyl chains, providing insights into membrane fluidity and the effects of membrane-associated proteins or drugs.[4]

In SANS , the significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching."[5] By selectively deuterating either the lipids, the solvent, or a protein of interest, researchers can effectively make certain components of a complex system "invisible" to neutrons, thereby highlighting the structure and conformation of the component of interest.[5][6] This technique is invaluable for studying the structure of membrane proteins in a near-native environment and understanding lipid-protein interactions.[7]

Therapeutic Intervention in Oxidative Stress and Disease

A groundbreaking application of deuterated phospholipids lies in their ability to protect against lipid peroxidation, a key pathological process in a range of diseases, including neurodegenerative disorders, atherosclerosis, and Friedreich's ataxia.[8] Polyunsaturated fatty acids (PUFAs) in cell membranes are particularly susceptible to attack by reactive oxygen species (ROS), leading to a destructive chain reaction.

The mechanism of protection is based on the kinetic isotope effect (KIE) . The abstraction of a hydrogen atom from a bis-allylic position on a PUFA is the rate-limiting step in lipid peroxidation.[7] By replacing these vulnerable hydrogens with deuterium, the carbon-deuterium bond is stronger and requires more energy to break. This significantly slows down the rate of hydrogen abstraction, effectively terminating the lipid peroxidation chain reaction.[7] These "reinforced lipids" have shown therapeutic potential in preclinical and clinical studies.[8]

Probing Lipid Metabolism and Turnover

Understanding the dynamics of lipid synthesis, transport, and degradation is crucial for deciphering the metabolic basis of health and disease. Administering deuterium oxide (D₂O), or "heavy water," to living organisms leads to the incorporation of deuterium into newly synthesized lipids.[4][9] By using mass spectrometry to track the rate and extent of deuterium incorporation into different lipid species, researchers can determine their in vivo turnover rates in various organs.[4][9][10] This untargeted lipidomics approach provides a global view of lipid metabolism and has been used to study the effects of diet and disease on lipid dynamics.[4][9]

Quantitative Data on the Effects of Deuteration

The substitution of hydrogen with deuterium, while chemically subtle, induces measurable changes in the physical properties of phospholipids and their protective efficacy against oxidative stress.

Table 1: Effect of Acyl Chain Deuteration on Phospholipid Phase Transition Temperature (Tm)

PhospholipidDeuteration StatusMain Phase Transition Temperature (Tm)Reference
Dipalmitoylphosphatidylcholine (DPPC)Non-deuterated (h-DPPC)41 °C[11]
Dipalmitoylphosphatidylcholine (DPPC)Acyl chain-perdeuterated (d62-DPPC)~37-39 °C[9]
Dimyristoylphosphatidylcholine (DMPC)Non-deuterated (h-DMPC)24 °C[11]
Dimyristoylphosphatidylcholine (DMPC)Acyl chain-perdeuterated (d54-DMPC)~20-22 °C[9]

Note: Complete deuteration of saturated acyl chains typically lowers the main phase transition temperature by 2–4 °C.[9]

Table 2: Influence of Deuteration on Lipid Bilayer Thickness

Deuteration SiteEffect on Bilayer ThicknessRationaleReference
Acyl ChainsDecreaseIncreased flexibility and disorder of the deuterated acyl chains lead to a more compact packing.[6]
HeadgroupIncreaseAltered hydration and headgroup interactions can lead to a slight expansion of the headgroup region.[6]

Table 3: Deuterium NMR Order Parameters (|SCD|) for POPC Acyl Chains

| Carbon Position (sn-1 chain) | |SCD| | Carbon Position (sn-2 chain) | |SCD| | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2 | 0.40 | | 2 | 0.41 | |[12] | | 3 | 0.42 | | 3 | 0.42 | |[12] | | 4 | 0.43 | | 4 | 0.43 | |[12] | | 5 | 0.43 | | 5 | 0.43 | |[12] | | 6 | 0.43 | | 6 | 0.43 | |[12] | | 7 | 0.42 | | 7 | 0.42 | |[12] | | 8 | 0.41 | | 8 | 0.41 | |[12] | | 9 | 0.39 | | 9 (double bond) | 0.18 | |[12] | | 10 | 0.38 | | 10 (double bond) | 0.19 | |[12] | | 11 | 0.36 | | 11 | 0.37 | |[12] | | 12 | 0.33 | | 12 | 0.35 | |[12] | | 13 | 0.29 | | 13 | 0.32 | |[12] | | 14 | 0.24 | | 14 | 0.28 | |[12] | | 15 | 0.18 | | 15 | 0.22 | |[12] | | 16 | 0.08 | | 16 | 0.17 | |[12] | | | | | 17 | 0.12 | |[12] | | | | | 18 | 0.06 | |[12] |

Note: Data are from simulations and are in good agreement with experimental values. The order parameter |SCD| reflects the degree of orientational ordering of the C-D bond with respect to the bilayer normal, with higher values indicating greater order.

Table 4: Quantitative Inhibition of Lipid Peroxidation by Deuterated PUFAs

Model SystemDeuterated PUFABiomarker% ReductionReference
APOE3-Leiden.CETP mice on Western dietD-PUFA mixHepatic F₂-isoprostanes~80%[13]
APOE3-Leiden.CETP mice on Western dietD-PUFA mixPlasma F₂-isoprostanes~80%[13]
APOE3-Leiden.CETP mice on Western dietD-PUFA mixHepatic Prostaglandin F₂α~40%[13]
APOE3-Leiden.CETP mice on Western dietD-PUFA mixPlasma Prostaglandin F₂α~40%[13]

Table 5: Relative Lipid Turnover Rates in Mice after D₂O Administration

Organ/FluidRelative Deuterium Uptake (Turnover Rate)Reference
LiverVery High[9][10][13]
PlasmaVery High[9][10][13]
LungHigh[9][10][13]
SpleenModerate[9][10][13]
KidneyModerate[9][10][13]
Adipose TissueLow[13]
HeartLow[9][10][13]
BrainVery Low[9][10][13]

Key Experimental Methodologies

Preparation of Liposomes with Deuterated Phospholipids

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing unilamellar vesicles of a defined size.[14][15][16][17]

Materials:

  • Deuterated phospholipid(s) of choice (e.g., d31-POPC)

  • Other lipids as required for the model membrane (e.g., cholesterol)

  • Chloroform or a chloroform/methanol mixture (spectroscopic grade)

  • Hydration buffer (e.g., PBS, Tris buffer), degassed

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump or desiccator

  • Water bath

  • Lipid extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Glass syringes for extruder

Protocol:

  • Lipid Dissolution: Weigh the desired amount of deuterated and non-deuterated lipids and dissolve them in chloroform or a chloroform/methanol mixture in the round-bottom flask. Ensure a homogenous, clear solution is formed.[16]

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept above the phase transition temperature of the lipid with the highest Tm. This will create a thin, uniform lipid film on the inner surface of theflask.[15][16]

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[16]

  • Hydration: Add the degassed hydration buffer to the flask. The temperature of the buffer should also be above the Tm of the lipids. Agitate the flask by vortexing or gentle swirling to hydrate the lipid film. This process results in the formation of multilamellar vesicles (MLVs).[15]

  • Extrusion (Sizing): To produce unilamellar vesicles (LUVs) of a uniform size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[14]

    • Assemble the extruder with the desired membrane according to the manufacturer's instructions.

    • Heat the extruder block to a temperature above the lipid Tm.

    • Load the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will yield a translucent suspension of LUVs.

  • Storage: Store the prepared liposomes at 4°C under an inert atmosphere (e.g., argon) to prevent oxidation. Use within a few days for best results.

Solid-State Deuterium (²H) NMR of Lipid Bilayers

This protocol provides a general workflow for acquiring solid-state ²H NMR spectra of a deuterated lipid in a membrane environment to determine acyl chain order parameters.[1][18][19]

Materials:

  • Liposome sample containing specifically deuterated phospholipids (prepared as in 3.1)

  • Solid-state NMR spectrometer with a high-power amplifier and a suitable probe

  • NMR rotors (e.g., 4 mm zirconia)

Protocol:

  • Sample Preparation:

    • Prepare a concentrated sample of liposomes (typically >50 mg/mL lipid).

    • Pellet the liposomes by ultracentrifugation.

    • Carefully transfer the hydrated lipid pellet into an NMR rotor. Ensure the rotor is well-balanced.

  • Spectrometer Setup:

    • Insert the rotor into the NMR probe and place the probe in the magnet.

    • Tune and match the probe to the deuterium frequency (e.g., ~76 MHz on an 11.7 T magnet).

  • Data Acquisition:

    • Set the sample temperature, allowing for equilibration.

    • Use a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) . This is crucial for acquiring the full, undistorted powder pattern spectrum, as it refocuses the dephasing caused by the large quadrupolar interaction.[1]

    • Key Parameters:

      • 90° Pulse Length: Calibrate the 90° pulse length for deuterium on the sample.

      • Interpulse Delay (τ): Typically set to 20-50 µs.

      • Dwell Time: Set to acquire the full spectral width.

      • Recycle Delay: Should be at least 5 times the T₁ relaxation time of the deuterons.

      • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • The resulting "Pake doublet" spectrum shows two peaks, the separation of which is the quadrupolar splitting (ΔνQ).

  • Data Analysis (Calculating Order Parameters):

    • The quadrupolar splitting (ΔνQ) is directly proportional to the segmental order parameter, |SCD|.

    • The order parameter for a specific C-D bond is calculated using the equation: |SCD| = (4/3) * (ΔνQ / (e²qQ/h)) where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

    • By using lipids deuterated at different positions along the acyl chain, a complete order parameter profile of the membrane can be constructed.

Mass Spectrometry-Based Lipidomics for Lipid Turnover Analysis

This protocol outlines the workflow for an in vivo D₂O labeling experiment in mice to determine lipid turnover rates.[9][10][13][20]

Materials:

  • Mice

  • Deuterium oxide (D₂O, 99.8%)

  • Sterile saline

  • Tissue homogenization equipment (e.g., bead beater)

  • Lipid extraction solvents: Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Water

  • Deuterated lipid internal standards

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-Exactive Orbitrap)

Protocol:

  • In Vivo Labeling:

    • Administer D₂O to the mice, typically in their drinking water, to achieve a desired body water enrichment (e.g., 5-10%).

    • Maintain the labeling for a set period (e.g., several days to weeks) depending on the expected turnover rates of the lipids of interest.

  • Tissue Collection and Quenching:

    • At the end of the labeling period, sacrifice the animals and harvest the tissues of interest (e.g., liver, brain, heart).

    • Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.

  • Lipid Extraction (MTBE Method):

    • Homogenize the frozen tissue (~20-30 mg) in ice-cold methanol.

    • Add a known amount of a deuterated lipid internal standard mixture. This is crucial for accurate quantification.

    • Add MTBE and vortex thoroughly.

    • Induce phase separation by adding water. Vortex and then centrifuge to separate the layers.

    • The upper organic phase contains the lipids.[21]

  • Sample Preparation for MS:

    • Transfer the upper lipid-containing phase to a new tube.

    • Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS Analysis:

    • Inject the sample onto an LC system coupled to a high-resolution mass spectrometer.

    • Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the different lipid classes and species.

    • Acquire data in both positive and negative ion modes to cover a wide range of lipid classes.

  • Data Analysis:

    • Identify the different lipid species based on their accurate mass and fragmentation patterns (MS/MS).

    • For each identified lipid, extract the isotopic distribution profile. The incorporation of deuterium will result in a shift in this profile towards higher masses.

    • Calculate the rate of deuterium incorporation over time for each lipid species. This rate is a direct measure of the lipid's turnover (synthesis and degradation).

Signaling Pathways and Mechanistic Insights

Deuterated phospholipids, particularly deuterated PUFAs (D-PUFAs), are powerful tools for dissecting signaling pathways where lipid peroxidation is a key event.

Ferroptosis Signaling Pathway

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][7] D-PUFAs can inhibit this pathway by slowing the propagation of lipid peroxidation.

Ferroptosis_Pathway cluster_cytosol Cytosol PUFA PUFA-PL PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxide) PUFA->PUFA_PL_OOH Lipid Peroxidation PUFA_PL_OH PUFA-PL-OH (Lipid Alcohol) PUFA_PL_OOH->PUFA_PL_OH Reduction Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis Survival Cell Survival PUFA_PL_OH->Survival ACSL4 ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 PUFA-CoA LPCAT3->PUFA LOX Lipoxygenases (LOX) LOX->PUFA_PL_OOH Initiation & Propagation Fe2 Fe²⁺ (Iron) Fe2->LOX GPX4 GPX4 GPX4->PUFA_PL_OH GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 DPUFA D-PUFA DPUFA->PUFA Incorporation DPUFA->LOX Inhibition of Peroxidation Atherosclerosis_Pathway cluster_plaque Atherosclerotic Plaque LDL LDL oxLDL Oxidized LDL (Lipid Peroxidation) LDL->oxLDL Oxidative Stress (ROS) Monocyte Monocyte Macrophage Macrophage Monocyte->Macrophage Differentiation oxLDL->Macrophage Uptake by Scavenger Receptors FoamCell Foam Cell Macrophage->FoamCell Lipid Accumulation Cytokines Inflammatory Cytokines FoamCell->Cytokines Secretion Plaque Plaque Formation FoamCell->Plaque Cytokines->Monocyte Recruitment Experimental_Workflow Start Hypothesis / Research Question Synthesis Synthesis or Acquisition of Deuterated Phospholipid Start->Synthesis SamplePrep Sample Preparation (e.g., Liposomes, Cell Culture, In Vivo Administration) Synthesis->SamplePrep Experiment Experimentation (NMR, SANS, MS, etc.) SamplePrep->Experiment DataAcq Data Acquisition Experiment->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc Interpretation Interpretation of Results DataProc->Interpretation Interpretation->Start New Hypothesis Conclusion Conclusion & Publication Interpretation->Conclusion

References

Methodological & Application

Application Notes and Protocols for DPPC-d75 Liposome Preparation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d75 (DPPC-d75) liposomes for drug delivery applications. The protocols detailed below cover the essential steps from liposome formulation to in vitro evaluation.

Introduction

This compound, a deuterated version of the saturated phospholipid DPPC, is a valuable tool in drug delivery research. The substitution of hydrogen with deuterium in the acyl chains allows for specific tracking and analysis using techniques like neutron scattering and mass spectrometry, providing deeper insights into liposome behavior in biological systems. These application notes will focus on the widely used thin-film hydration followed by extrusion method for preparing unilamellar this compound liposomes.[1][2][3]

Materials and Equipment

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d75 (this compound)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform and/or Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium sulfate solution (for active drug loading)

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

  • Cell culture reagents (for cellular uptake studies)

Equipment:

  • Rotary evaporator

  • Water bath or heating block

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Differential Scanning Calorimeter (DSC)

  • Cryo-Transmission Electron Microscope (Cryo-TEM)

  • Spectrophotometer or Fluorometer

  • Flow cytometer

Experimental Protocols

This compound Liposome Preparation (Thin-Film Hydration and Extrusion)

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a homogenous size distribution.[1][4]

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tm) of this compound (approximately 35-40°C). A thin, uniform lipid film should form on the flask's inner surface.[2][3]

    • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., PBS pH 7.4 for passive loading or an ammonium sulfate solution for active loading) pre-heated to a temperature above the Tm of this compound.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[3]

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.[4][5]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of this compound.[2]

    • Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs).[5]

Workflow for Liposome Preparation:

G cluster_prep Liposome Preparation dissolve Dissolve this compound in organic solvent film Form thin lipid film (Rotary Evaporation) dissolve->film hydrate Hydrate film with aqueous solution (MLVs) film->hydrate extrude Extrude through membrane (SUVs) hydrate->extrude

Caption: Workflow for this compound liposome preparation.

Drug Loading

For hydrophilic drugs, the drug is dissolved in the aqueous solution used for hydration. The encapsulation efficiency, however, is often low with this method.[3]

This method achieves high encapsulation efficiency for weakly amphipathic drugs like doxorubicin.[6][7]

Protocol:

  • Prepare this compound liposomes by hydrating the lipid film with a 300 mM ammonium sulfate solution.

  • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose/HEPES buffer.

  • Add the doxorubicin solution to the liposome suspension.

  • Incubate the mixture at a temperature above the Tm of this compound (e.g., 60°C) for a specified time (e.g., 15-60 minutes). This allows the uncharged doxorubicin to cross the lipid bilayer and become protonated and trapped in the acidic core of the liposome.

  • Remove unencapsulated doxorubicin by dialysis or size exclusion chromatography.

Characterization of this compound Liposomes

Accurate characterization is crucial to ensure the quality and reproducibility of the liposomal formulation.[8][9]

Protocol:

  • Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.[10]

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.[11]

Protocol:

  • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.[3]

  • Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer. The zeta potential provides an indication of the surface charge and colloidal stability of the liposomes.[12]

Protocol:

  • Accurately weigh a small amount of the liposome suspension into a DSC pan.

  • Use the hydration buffer as a reference.

  • Scan the sample over a temperature range that encompasses the expected Tm of this compound (e.g., 20°C to 60°C) at a controlled heating rate (e.g., 1-5°C/min).[8][13] The peak of the endothermic transition corresponds to the Tm. The Tm for DPPC is around 41°C.[14][15] Deuteration can slightly alter this temperature.

Protocol:

  • Apply a small drop of the liposome suspension to a TEM grid.

  • Blot the excess liquid to form a thin film.

  • Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.[1]

  • Image the vitrified sample under cryogenic conditions using a TEM. Cryo-TEM allows for the visualization of the liposomes in their native, hydrated state, providing information on their size, shape, and lamellarity.[1][5]

Quantitative Data Summary:

ParameterTypical Value for DPPC LiposomesReference
Size (Z-average) 80 - 150 nm[11][16]
Polydispersity Index (PDI) < 0.2[11]
Zeta Potential -5 to -30 mV (in PBS)[17][18]
Phase Transition Temp. (Tm) ~41 °C[14][15]
Encapsulation Efficiency (Doxorubicin) > 90% (active loading)[7][16]

Note: These are typical values and can vary depending on the specific formulation and preparation method.

In Vitro Drug Release

The dialysis method is a common technique to assess the in vitro release of a drug from liposomes.[19][20]

Protocol:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4) at a controlled temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., spectrophotometry or fluorometry).

  • Calculate the cumulative percentage of drug released over time. DPPC liposomes generally exhibit slow drug release at physiological temperatures.[8][21]

Cellular Uptake

Flow cytometry is a powerful tool to quantify the uptake of fluorescently labeled liposomes by cells.[4][22]

Protocol:

  • Label the this compound liposomes with a fluorescent dye (e.g., by incorporating a fluorescently labeled lipid).

  • Seed cells in a multi-well plate and allow them to adhere.

  • Incubate the cells with the fluorescently labeled liposomes for various time points.

  • Wash the cells thoroughly to remove non-internalized liposomes.

  • Detach the cells and resuspend them in PBS.

  • Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlate to the extent of liposome uptake.[23][24]

Visualizations

Thermosensitive Drug Release Mechanism:

G cluster_release Drug Release from Thermosensitive Liposome gel Gel Phase (T < Tm) Stable Bilayer, Low Permeability heat Apply Heat gel->heat liquid Liquid Crystalline Phase (T > Tm) Disordered Bilayer, High Permeability heat->liquid release Drug Release liquid->release

Caption: Mechanism of temperature-sensitive drug release.

Cellular Uptake via Endocytosis:

G cluster_uptake Cellular Uptake Pathway liposome Liposome membrane Cell Membrane liposome->membrane Binding endocytosis Endocytosis membrane->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome Fusion drug_release Drug Release into Cytoplasm late_endosome->drug_release Endosomal Escape lysosome->drug_release Degradation & Release

Caption: General pathway of liposome cellular uptake.

References

Application Notes and Protocols for DPPC-d75 in Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d75) in the formation and characterization of supported lipid bilayers (SLBs). The unique properties of this compound make it an invaluable tool for biophysical studies, particularly in neutron-based scattering techniques and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the structure and dynamics of model cell membranes.

Introduction to this compound in Supported Lipid Bilayers

DPPC is a saturated phospholipid that is a major component of eukaryotic cell membranes and lung surfactant. Its well-defined gel-to-liquid crystalline phase transition at approximately 41°C makes it a popular choice for fundamental studies of lipid bilayer properties. The deuteration of the acyl chains (d75) provides a significant contrast for neutron scattering and NMR spectroscopy, allowing for the detailed structural and dynamic characterization of lipid bilayers.[1]

Supported lipid bilayers are model membrane systems formed on a solid substrate, which offer a stable platform for a variety of surface-sensitive analytical techniques. The use of this compound in SLBs enables researchers to probe the molecular organization, thickness, and dynamics of the bilayer, as well as to study the interactions of proteins, peptides, and drugs with the membrane.

Key Applications

  • Neutron Reflectivity: To determine the precise thickness of the lipid bilayer, including the individual leaflets, headgroup, and acyl chain regions, and to study the insertion and interaction of membrane-active molecules.[2][3]

  • Solid-State NMR Spectroscopy: To investigate the orientation, dynamics, and conformation of lipid molecules within the bilayer and to study the structure of membrane-associated proteins.

  • Fluorescence Microscopy (FRAP): To measure the lateral diffusion of lipids and other membrane components, providing insights into the fluidity and phase behavior of the bilayer.[4][5]

Quantitative Data

The following tables summarize key quantitative parameters for DPPC and this compound in supported lipid bilayers, derived from various biophysical techniques.

Table 1: Structural Parameters of DPPC and this compound Bilayers from Neutron Scattering

ParameterDPPC (Hydrogenated)This compoundTechniqueConditionsReference
Total Bilayer Thickness 51 ± 3 Å58 ± 2 Å (with 26 mol% cholesterol)Neutron Reflection25 °C, on hydrophilic silica[3]
36 ± 1 Å (chains)-Neutron ReflectivityGel phase[2]
46.2 ± 1.5 Å-Small-Angle Neutron Scattering25 °C[6]
Headgroup Thickness 9 ± 1 Å-Neutron ReflectivityGel phase[2]
Acyl Chain Thickness 36 ± 1 Å-Neutron ReflectivityGel phase[2]
15 Å-Neutron ReflectometryLiquid condensed phase[7]
Area per Lipid Molecule 63.0 ± 1.0 Ų-Neutron and X-ray Scattering50 °C (Fluid phase)[8][9][10]
55.2 Ų-Neutron ReflectometryLiquid condensed phase[7]

Table 2: Lateral Diffusion Coefficients of DPPC in Supported Lipid Bilayers (from FRAP)

Temperature (°C)Diffusion Coefficient (D) on Mica (µm²/s)Diffusion Coefficient (D) on Glass (µm²/s)PhaseReference
17 - 27Nearly constant (low)Nearly constant (low)Gel (Lβ)[4][11]
27.9 - 36.3IncreasingIncreasingPre-transition[4]
36.3 - 45.5Sharply increasingSharply increasingMain transition[4]
> 42Nearly constant (high)Nearly constant (high)Fluid (Lα)[11]

Experimental Protocols

Protocol 1: Formation of this compound Supported Lipid Bilayers by Vesicle Fusion

This protocol describes the formation of a this compound SLB on a silica substrate.

Materials:

  • This compound lipid powder

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Silicon wafers or glass coverslips

  • Extruder with 100 nm polycarbonate membranes

  • Sonicator or vortex mixer

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Vesicle Formation:

    • Hydrate the lipid film with PBS buffer to a final lipid concentration of 1 mg/mL.

    • Vortex or sonicate the suspension until it becomes milky to form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane at a temperature above the phase transition of DPPC (~50°C).

  • Substrate Preparation:

    • Clean the silicon wafers or glass coverslips by sonicating in a series of solvents (e.g., acetone, ethanol, and deionized water) and then drying under a nitrogen stream.

    • Treat the substrate with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) to create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • SLB Formation:

    • Place the cleaned substrate in a suitable chamber.

    • Add the SUV suspension to the chamber, ensuring the substrate is fully covered.

    • Incubate at a temperature above the phase transition of DPPC (~50-60°C) for 1-2 hours to facilitate vesicle fusion and bilayer formation.

    • Gently rinse the surface with excess PBS buffer to remove unfused vesicles.

    • The SLB is now ready for characterization.

G cluster_prep Vesicle Preparation cluster_slb SLB Formation a This compound in Chloroform b Dry Lipid Film a->b Evaporation c Hydration with Buffer b->c d Multilamellar Vesicles (MLVs) c->d Vortexing e Extrusion (100 nm) d->e f Small Unilamellar Vesicles (SUVs) e->f h Incubate SUVs with Substrate (T > 41°C) f->h g Clean Silica Substrate g->h i Vesicle Adsorption & Rupture h->i j Supported Lipid Bilayer (SLB) i->j k Rinse with Buffer j->k

Figure 1: Workflow for the preparation of a this compound supported lipid bilayer via vesicle fusion.

Protocol 2: Characterization by Neutron Reflectivity

This protocol outlines the procedure for analyzing a this compound SLB using neutron reflectivity to determine its structure, particularly in the context of peptide interaction.

Instrumentation:

  • Neutron reflectometer

  • Temperature-controlled sample cell for solid-liquid interface measurements

Procedure:

  • Sample Preparation:

    • Form a this compound SLB on a large, flat silicon crystal as described in Protocol 1. The silicon crystal serves as the substrate through which the neutron beam will pass.

    • Mount the silicon crystal in the temperature-controlled sample cell.

  • Contrast Variation Measurement:

    • Measure the neutron reflectivity of the SLB in different isotopic contrasts of the aqueous buffer (e.g., D₂O, H₂O, and a mixture like CM4 or "match-out" water). This allows for the separate determination of the scattering length density profiles of the lipid and any interacting molecules.

  • Data Acquisition for Peptide Interaction:

    • Inject a solution of the peptide of interest into the sample cell.

    • Allow the system to equilibrate.

    • Repeat the neutron reflectivity measurements in the same set of isotopic contrasts.

  • Data Analysis:

    • Model the reflectivity data using a layered model (e.g., a "box model") to obtain the scattering length density (SLD) profile perpendicular to the surface.

    • From the SLD profile, determine the thickness, roughness, and composition of the different layers: the silicon oxide layer, the thin water layer between the substrate and the bilayer, the inner and outer lipid headgroups, and the acyl chain region.[2]

    • By comparing the data before and after peptide addition, determine the location, concentration, and orientation of the peptide within the bilayer.

G cluster_exp Neutron Reflectivity Experiment cluster_analysis Data Analysis start This compound SLB on Silicon Crystal measure1 Measure Reflectivity (D2O, H2O, CM4) start->measure1 inject Inject Peptide Solution measure1->inject model1 Model SLD Profile (Bilayer Structure) measure1->model1 equilibrate Equilibrate inject->equilibrate measure2 Measure Reflectivity (D2O, H2O, CM4) equilibrate->measure2 model2 Model SLD Profile (Peptide-Bilayer Structure) measure2->model2 compare Compare Structures model1->compare model2->compare result Determine Peptide Location, Concentration, & Orientation compare->result

Figure 2: Experimental workflow for studying peptide-bilayer interactions using neutron reflectivity.

Protocol 3: Characterization by Solid-State NMR Spectroscopy

This protocol provides a general outline for preparing a this compound SLB sample for solid-state NMR analysis.

Procedure:

  • Sample Preparation for Oriented Samples:

    • Mechanically align the this compound bilayers by spreading a lipid-protein mixture on thin glass plates.

    • Hydrate the sample and stack the glass plates.

    • Insert the stack into the NMR spectrometer.

    • This method allows for the determination of the orientation of molecules relative to the bilayer normal.

  • Sample Preparation for Magic Angle Spinning (MAS):

    • Reconstitute this compound into lipid vesicles, potentially with a membrane protein of interest.

    • Centrifuge the vesicles to form a pellet.

    • Pack the hydrated pellet into a MAS rotor.

    • Spinning the sample at the "magic angle" (54.7°) averages out anisotropic interactions, leading to higher resolution spectra.

  • NMR Data Acquisition:

    • Acquire spectra using appropriate pulse sequences to probe the structure and dynamics of the lipids and any embedded proteins. For example, ³¹P NMR can be used to assess the phase and orientation of the lipid headgroups.

Protocol 4: Characterization by Fluorescence Recovery After Photobleaching (FRAP)

This protocol describes how to measure the lateral diffusion of a fluorescently labeled lipid probe within a this compound SLB.

Materials:

  • This compound SLB on a glass coverslip (prepared as in Protocol 1, with the addition of a small amount, e.g., 0.1 mol%, of a fluorescent lipid probe like NBD-PC during vesicle preparation).

  • Confocal laser scanning microscope equipped for FRAP.

Procedure:

  • Sample Mounting:

    • Mount the glass coverslip with the SLB in a suitable imaging chamber filled with PBS buffer.

  • Pre-bleach Imaging:

    • Using a low laser power, acquire a few images of the region of interest (ROI) to determine the initial fluorescence intensity.

  • Photobleaching:

    • Use a high-intensity laser pulse to photobleach the fluorescent probes within a defined ROI.

  • Post-bleach Imaging:

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.[12][13]

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Fit the fluorescence recovery curve to an appropriate model to extract the diffusion coefficient (D) and the mobile fraction of the fluorescent probe.[13]

Conclusion

This compound is a powerful tool for researchers studying the biophysics of lipid bilayers. Its use in conjunction with supported lipid bilayer platforms and advanced analytical techniques like neutron reflectivity, solid-state NMR, and fluorescence microscopy provides detailed insights into the structure, dynamics, and interactions of model cell membranes. The protocols and data presented here serve as a guide for the effective application of this compound in membrane research and drug development.

References

Application Notes and Protocols for DPPC-d75 in Neutron Scattering Contrast Variation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-Angle Neutron Scattering (SANS) is a powerful technique for elucidating the structure of soft matter and biological systems on the nanoscale. A key advantage of SANS is the ability to utilize contrast variation , a method that leverages the different neutron scattering properties of isotopes, primarily hydrogen (¹H) and deuterium (²H or D). By selectively deuterating components within a sample and adjusting the deuterium content of the solvent, specific parts of a molecular assembly can be made "invisible" to neutrons, thereby highlighting the structure and interactions of the remaining components.

This document provides detailed application notes and protocols for the use of chain-deuterated dipalmitoylphosphatidylcholine (DPPC-d75) in SANS contrast variation experiments. DPPC is a common phospholipid used to create model cell membranes (liposomes or vesicles). The large difference in neutron scattering length density (SLD) between hydrogenated DPPC (h-DPPC) and this compound makes this pair ideal for studying lipid bilayer structure, protein-membrane interactions, and the mechanism of drug delivery systems.

Principle of Contrast Variation with this compound

The scattering intensity in a SANS experiment is proportional to the square of the difference between the scattering length density (SLD, denoted as ρ) of the particle and the solvent, a value known as the contrast .

  • I(q) ∝ (ρ_particle - ρ_solvent)²

Hydrogen (¹H) has a negative coherent scattering length (-3.74 fm), while deuterium (²H) has a positive one (+6.67 fm). This significant difference allows for the manipulation of the SLD of lipid bilayers and the aqueous solvent (a mixture of H₂O and D₂O).

By preparing vesicles with a mixture of h-DPPC and this compound, the overall SLD of the lipid bilayer can be tuned. Similarly, by varying the ratio of H₂O (SLD = -0.56 x 10⁻⁶ Å⁻²) to D₂O (SLD = 6.38 x 10⁻⁶ Å⁻²), the SLD of the solvent can be systematically changed.

When the SLD of a component matches the SLD of the solvent, it becomes "contrast-matched" or effectively invisible to neutrons. This allows for experiments such as:

  • Matching the entire lipid bilayer: This makes the vesicle "disappear," allowing for the isolated study of membrane-embedded proteins or bound drugs.

  • Matching the solvent to the lipid headgroups: This highlights the structure of the hydrophobic acyl tails.

  • Matching the solvent to the lipid tails: This provides detailed information about the hydrophilic headgroup region.

Calculating Scattering Length Densities (SLD)

The SLD (ρ) of a molecule is calculated by summing the coherent scattering lengths (b_coh) of all its atoms and dividing by its molecular volume (V_m).

  • ρ = (Σ b_coh) / V_m

The following diagram illustrates the principle of contrast variation.

cluster_0 Components cluster_1 Solvent (H₂O/D₂O Mix) cluster_2 SANS Experiment cluster_3 Resulting Information h_DPPC h-DPPC Bilayer Scattering Neutron Scattering (Contrast) h_DPPC->Scattering d_DPPC This compound Bilayer d_DPPC->Scattering Protein Membrane Protein Protein->Scattering Solvent Solvent SLD Solvent->h_DPPC Match SLD Solvent->d_DPPC Match SLD Solvent->Protein Match SLD Solvent->Scattering Structure Structural Information Scattering->Structure

Caption: Principle of SANS contrast variation.

Quantitative Data

The following tables summarize key quantitative data for h-DPPC, this compound, and the solvents used in contrast variation experiments.

Scattering Lengths and Molecular Volumes
Atom/MoleculeChemical FormulaCoherent Scattering Length (b_coh) [fm]
Hydrogen (¹H)H-3.741
Deuterium (²H)D6.671
Carbon (¹²C)C6.646
Oxygen (¹⁶O)O5.803
Phosphorus (³¹P)P5.13
MoleculeChemical FormulaMolecular Weight ( g/mol )Molecular Volume (V_m) [ų]
h-DPPCC₄₀H₈₀NO₈P734.04~1220
This compoundC₄₀H₅D₇₅NO₈P808.99~1220
Water (H₂O)H₂O18.02~30
Heavy Water (D₂O)D₂O20.03~30
Calculated Scattering Length Densities (SLD)

The SLD values for the headgroup and tail regions are crucial for precise contrast matching. This compound typically refers to perdeuteration of the two palmitoyl chains (C₁₆), which have 31 hydrogens each, plus the 13 hydrogens on the glycerol and choline backbone, totaling 75 deuterated sites. For simplicity, we will consider the common chain-deuterated DPPC (d62).

ComponentSLD (ρ) [10⁻⁶ Å⁻²]
h-DPPC (C₄₀H₈₀NO₈P)
Headgroup (C₁₀H₁₈NO₈P)1.71
Acyl Tails (C₃₀H₆₂)-0.49
Whole Molecule (average)0.29
DPPC-d62 (Chains deuterated)
Headgroup (C₁₀H₁₈NO₈P)1.71
Acyl Tails (C₃₀D₆₂)6.70
Whole Molecule (average)4.85
Solvent
H₂O-0.56
D₂O6.38
Contrast Match Point Calculations

The percentage of D₂O required to match the SLD of a specific component can be calculated using the following formula:

%D₂O = [ (ρ_component - ρ_H₂O) / (ρ_D₂O - ρ_H₂O) ] * 100

Component to MatchRequired % D₂O in SolventResulting Observation
h-DPPC Tails~1%Highlights the headgroup structure of h-DPPC vesicles.
h-DPPC (average)~12%Renders the entire h-DPPC vesicle invisible.
DPPC-d62 (average)~78%Renders the entire d-DPPC vesicle invisible.
Water100% D₂OMaximizes contrast for both h-DPPC and d-DPPC vesicles.
Structural Parameters of DPPC Bilayers from SANS

This table presents typical structural parameters for DPPC unilamellar vesicles obtained from SANS studies. These values can vary with temperature, buffer conditions, and vesicle preparation methods.

ParameterTypical ValueConditions
Bilayer Thickness40 - 45 ÅLiquid Crystalline Phase (>41°C)
Bilayer Thickness45 - 50 ÅGel Phase (<41°C)
Area per Lipid~63 ŲLiquid Crystalline Phase (>41°C)
Area per Lipid~48 ŲGel Phase (<41°C)

Experimental Protocols

Preparation of Unilamellar DPPC Vesicles by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm, suitable for SANS experiments.

Materials:

  • Hydrogenated DPPC (h-DPPC) powder

  • Chain-deuterated this compound (or d62) powder

  • Chloroform

  • Desired buffer (e.g., PBS, HEPES) prepared in H₂O, D₂O, or a specific H₂O/D₂O mixture

  • Mini-extruder set with polycarbonate membranes (100 nm pore size) and filter supports

  • Heating block or water bath

  • Rotary evaporator or nitrogen/argon stream

  • Glass round-bottom flask

  • Syringes (gas-tight)

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of h-DPPC and/or this compound powder and dissolve in chloroform in a clean, glass round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Pre-heat the buffer to a temperature above the phase transition temperature of DPPC (~50-60°C).

    • Add the pre-heated buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (typically 1-5 mg/mL for SANS).

    • Hydrate the lipid film by vortexing the flask for several minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

    • Incubate the solution at 50-60°C for about 1 hour, with intermittent vortexing, to ensure complete hydration.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the vesicle suspension, subject the MLV solution to 5-10 freeze-thaw cycles.

    • Freeze the sample rapidly in liquid nitrogen until completely solid.

    • Thaw the sample in a warm water bath (~50-60°C).

    • Vortex briefly after each thaw cycle.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Pre-heat the extruder assembly and syringes to 50-60°C.

    • Load the hydrated lipid suspension into one of the syringes.

    • Pass the lipid suspension through the membranes back and forth between the two syringes. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final sample is in one syringe.

    • The resulting solution should be translucent, indicating the formation of LUVs.

  • Sample Characterization and Storage:

    • The size distribution of the vesicles can be confirmed by Dynamic Light Scattering (DLS).

    • Store the vesicle solution at 4°C. For long-term storage, it is best to store above the gel transition temperature to avoid aggregation. The sample should be used within a few days for best results.

SANS Experimental Workflow

cluster_prep Sample Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis prep1 Lipid Film Formation (h-DPPC / this compound) prep2 Hydration in H₂O/D₂O Buffer prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion (100 nm) prep3->prep4 sans1 Load Sample into Quartz Cell prep4->sans1 sans2 Data Collection at SANS Instrument sans1->sans2 analysis1 Data Reduction (Background Subtraction, Normalization) sans2->analysis1 sans3 Measure Empty Cell, Buffer, and Standard sans3->sans2 analysis2 1D Scattering Profile I(q) vs. q analysis1->analysis2 analysis3 Model Fitting (e.g., Vesicle Form Factor) analysis2->analysis3 analysis4 Extract Structural Parameters (Thickness, Area per Lipid) analysis3->analysis4

Caption: Experimental workflow for a SANS study of DPPC vesicles.

Applications in Drug Development and Research

  • Characterizing Lipid Nanoparticles (LNPs): SANS with contrast variation can determine the internal structure of LNPs used for mRNA delivery, revealing the distribution of lipids and the encapsulated genetic material.

  • Protein-Membrane Interactions: By matching out the lipid bilayer, the structure and conformation of membrane-bound or transmembrane proteins can be studied in a near-native environment. This is critical for understanding the function of ion channels, receptors, and other membrane proteins that are drug targets.

  • Drug-Membrane Interactions: The location and effect of a drug molecule within a lipid bilayer can be precisely determined. For example, by deuterating the drug, its position relative to the headgroups and tails of the lipids can be resolved.

  • Membrane Disruption by Antimicrobial Peptides: Contrast variation can be used to visualize how antimicrobial peptides disrupt the lipid bilayer, leading to pore formation or membrane dissolution. This provides valuable information for the design of new antibiotics.

Conclusion

The use of this compound in combination with its hydrogenated counterpart provides a versatile platform for SANS contrast variation studies. This powerful, non-destructive technique offers unique insights into the structure and interaction of model membranes and their components. The detailed protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the fields of biophysics, materials science, and drug development to effectively utilize this methodology in their work.

Application Note: Probing DPPC-d75 Monolayers with Sum Frequency Generation (SFG) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for investigating the structure and orientation of deuterated dipalmitoylphosphatidylcholine (DPPC-d75) monolayers at the air-water interface using Sum Frequency Generation (SFG) spectroscopy. It covers the experimental setup, sample preparation, data acquisition, and analysis, offering a practical guide for researchers studying model cell membranes and their interactions with pharmaceuticals.

Introduction to SFG Spectroscopy and DPPC Monolayers

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique ideal for studying molecules at interfaces.[1] The technique involves overlapping two laser beams—a fixed-frequency visible beam (ω_vis) and a tunable infrared beam (ω_IR)—at an interface. When the IR beam is resonant with a vibrational mode of the interfacial molecules, a strong signal is generated at the sum frequency (ω_SFG = ω_vis + ω_IR). Due to its selection rules, SFG signals are only generated from non-centrosymmetric environments, making it highly sensitive to the molecular structure and orientation at interfaces like the air-water interface.[2]

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a zwitterionic phospholipid that serves as the primary component of lung surfactant and is a foundational model for studying the lipid bilayers of cell membranes.[2][3] Using isotopically labeled DPPC, such as this compound where the acyl chains and headgroup are deuterated, allows for the unambiguous assignment of vibrational modes.[4] Specifically, with this compound, the vibrational signatures of the non-deuterated glycerol backbone can be isolated in the C-H stretching region, while the deuterated acyl chains can be studied in the C-D stretching region, providing a comprehensive picture of the molecule's conformation.[1]

Experimental Protocol

Materials and Reagents
  • Lipid: 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-trimethyl-d9 (this compound) (Avanti Polar Lipids, >99%)[4]

  • Solvent: Chloroform (HPLC grade)

  • Subphase: Ultrapure water (resistivity of 18.2 MΩ·cm)[4]

  • Cleaning: Acetone, ethanol, and copious amounts of ultrapure water for cleaning the Langmuir trough.

Equipment
  • SFG Spectrometer: A laser system, typically a mode-locked Nd:YAG laser with a picosecond pulse duration and a 10 Hz repetition rate, is required.[1] This system generates the fundamental beam which is then used to produce the fixed visible beam (e.g., 532 nm) and the tunable IR beam.

  • Langmuir Trough: A Teflon trough equipped with a movable barrier to control the surface pressure of the monolayer. For studies sensitive to laser-induced heating, a translating trough is recommended.[5]

  • Optics: Mirrors, lenses, and polarizers to direct, focus, and control the polarization of the laser beams and the collected signal.

Monolayer Preparation and Data Acquisition
  • Trough Cleaning: Thoroughly clean the Teflon Langmuir trough with acetone, followed by ethanol, and finally rinse extensively with ultrapure water to remove any surface contaminants.

  • Subphase Fill: Fill the trough with ultrapure water. Allow the system to equilibrate and check for surface purity by compressing the barriers and ensuring no significant rise in surface pressure.

  • Lipid Spreading: Prepare a 0.5 mM solution of this compound in chloroform.[4] Using a microsyringe, spread a specific volume (e.g., 35-50 µL) of the lipid solution dropwise onto the water surface.[4]

  • Solvent Evaporation: Wait for at least 15 minutes to allow for the complete evaporation of the chloroform solvent.[4]

  • Monolayer Compression: Slowly move the trough barrier to compress the monolayer. The surface pressure-area isotherm can be recorded to identify different phases of the lipid film. For studying the liquid-condensed (LC) phase, typical surface pressures are between 12 and 40 mN/m.[4]

  • SFG Measurement:

    • Align the visible and IR laser beams to be spatially and temporally overlapped at the air-water interface. Common incident angles are 45° for the visible beam and 58° for the IR beam from the surface normal.[1]

    • Scan the tunable IR laser across the frequency range of interest (e.g., 2800–3000 cm⁻¹ for the C-H region of the glycerol backbone and 2000-2300 cm⁻¹ for the C-D region of the acyl chains).[1][6]

    • Use different polarization combinations (ssp, ppp, sps) to probe the orientation of specific molecular groups.[4]

    • Average the signal over at least 150 laser shots per data point to improve the signal-to-noise ratio.[4]

    • Normalize the collected SFG spectra against a non-resonant reference, such as Z-cut α-quartz, to account for variations in laser intensity.[4]

Data Presentation and Analysis

The analysis of SFG spectra provides molecular-level information on the conformation and orientation of the this compound molecules within the monolayer.

Vibrational Peak Assignments

The use of this compound allows for clear spectral windows to study different parts of the molecule. The vibrational modes are summarized in the table below.

Frequency (cm⁻¹) Vibrational Mode Molecular Group Polarization Reference(s)
~2956C-H StretchingGlycerol Backbonessp, ppp[1]
~2918C-H StretchingGlycerol Backbonessp, ppp[1]
~2222CD₃ Asymmetric Stretch (r⁻)Acyl Chain Tailssp, ppp[1]
~2180CD₂ StretchingAcyl Chainssp, ppp[1]
~2128CD₂ Fermi ResonanceAcyl Chainssp, ppp[1]
~2074CD₃ Symmetric Stretch (r⁺)Acyl Chain Tailssp, ppp[1]

Table 1: Key vibrational peak assignments for this compound monolayers from SFG spectroscopy.

Application: Studying the Phase Transition of DPPC Bilayers

SFG spectroscopy is a powerful tool for monitoring the phase transitions of lipid layers. By preparing asymmetric bilayers (e.g., this compound on a substrate followed by a DPPC layer), the structural changes of each leaflet can be probed independently during a temperature-controlled experiment.[7][8]

Parameter Observation During Heating Significance Reference(s)
Temperature Range Sequential melting of top and bottom leaflets over a wide temperature range.Indicates different interactions of each leaflet with its environment (water vs. substrate).[7][8][9]
CH₃ Symmetric Stretch Intensity For non-deuterated DPPC, intensity reaches a maximum at the phase transition temperature (Tm ≈ 41°C).The peak in intensity reflects the loss of symmetry at the transition midpoint.[10]
Conformational Order The conformational ordering of the supported bilayer does not decrease, and may slightly increase, during the transition.Conformational defects can be removed after the complete melting process.[7][8]
Alkyl Chain Tilt Angle The tilt angle of the alkyl chains increases with temperature before the main phase transition begins.Shows structural rearrangements in the pre-transition phase.[11]

Table 2: Summary of SFG observations during the phase transition of supported DPPC bilayers.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Clean Langmuir Trough B Add Ultrapure Water Subphase A->B C Spread this compound/Chloroform Solution B->C D Solvent Evaporation (15 min) C->D E Compress Monolayer to Target Pressure D->E F Align Lasers (Visible & IR) at Interface E->F Transfer to SFG Setup G Set Polarization (ssp, ppp, sps) F->G H Scan IR Frequency Range G->H I Detect & Average SFG Signal H->I J Normalize Spectra to Reference I->J K Fit Spectra & Identify Peaks J->K L Assign Vibrational Modes K->L M Determine Molecular Orientation & Order L->M

Caption: Experimental workflow for SFG spectroscopy of a this compound monolayer.

SFG Experimental Setup

G cluster_laser Laser System cluster_sample Sample Stage cluster_detection Detection Laser Picosecond Laser (e.g., Nd:YAG) Optics Optics & Generator (OPA/DFG) Laser->Optics VisBeam Visible Beam (ω_vis) Optics->VisBeam IRBeam Tunable IR Beam (ω_IR) Optics->IRBeam Trough Langmuir Trough with This compound Monolayer SFGBeam SFG Signal (ω_SFG) Trough->SFGBeam Detector Detector (PMT/CCD) Computer Data Acquisition System Detector->Computer VisBeam->Trough 532 nm IRBeam->Trough 2000-3000 cm⁻¹ SFGBeam->Detector

Caption: Schematic of a typical SFG spectroscopy setup for lipid monolayers.

References

Application Note: Visualizing DPPC-d75 Domains in Mixed Monolayers using Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of lipid domains, or rafts, within cell membranes is crucial for understanding a multitude of cellular processes, including signal transduction, membrane trafficking, and disease pathogenesis. Model systems, such as mixed lipid monolayers, provide a simplified yet powerful platform to investigate the phase behavior and domain formation of specific lipid components. Dipalmitoylphosphatidylcholine (DPPC), a saturated lipid, is a key component of these domains. The use of its deuterated analog, DPPC-d75, in conjunction with techniques like Atomic Force Microscopy (AFM), allows for precise characterization of these domains without altering their fundamental physicochemical properties. This application note provides a detailed protocol for the preparation and AFM imaging of this compound domains in mixed monolayers, and presents key quantitative data for researchers in cell biology, biophysics, and drug development.

Key Applications

  • Characterization of Lipid Raft Models: Elucidating the size, shape, and packing of ordered lipid domains.

  • Drug-Membrane Interaction Studies: Assessing how pharmaceutical compounds partition into or disrupt lipid domains.

  • Biophysical Studies of Membrane Properties: Investigating the influence of lipid composition, temperature, and other factors on membrane structure and mechanics.

Experimental Protocols

I. Preparation of Mixed Lipid Monolayers by Langmuir-Blodgett Deposition

This protocol describes the formation of a mixed lipid monolayer at the air-water interface and its subsequent transfer to a solid substrate for AFM imaging.

Materials:

  • This compound (1,2-dipalmitoyl(d75)-sn-glycero-3-phosphocholine)

  • Co-lipid of interest (e.g., DOPC, 1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • Spreading solvent: Chloroform/Methanol mixture (e.g., 9:1 v/v)

  • Subphase: Ultrapure water or buffer solution (e.g., HEPES, Tris)

  • Solid substrate: Freshly cleaved mica or silicon wafers

  • Langmuir-Blodgett trough system

Procedure:

  • Lipid Preparation: Prepare solutions of this compound and the co-lipid in the spreading solvent at a known concentration (e.g., 1 mg/mL). Mix the lipid solutions to achieve the desired molar ratio.

  • Trough Preparation: Clean the Langmuir-Blodgett trough thoroughly. Fill the trough with the desired subphase.

  • Monolayer Formation: Using a microsyringe, carefully deposit small droplets of the mixed lipid solution onto the subphase surface. Allow the solvent to evaporate completely (typically 15-20 minutes).

  • Isotherm Compression: Compress the monolayer at a constant rate (e.g., 10 cm²/min) while monitoring the surface pressure. This will generate a surface pressure-area (π-A) isotherm, which reveals the different phases of the monolayer.

  • Monolayer Deposition: Once the target surface pressure is reached (e.g., within the liquid-condensed phase for well-defined domains), vertically dip the solid substrate through the monolayer at a controlled speed to deposit the lipid film.

  • Sample Drying: Gently dry the deposited monolayer under a stream of inert gas (e.g., nitrogen or argon) before AFM imaging.

II. Atomic Force Microscopy (AFM) Imaging

Instrumentation:

  • Atomic Force Microscope (AFM)

  • Silicon nitride cantilevers suitable for imaging in air or liquid.

Procedure:

  • Cantilever Selection: Choose a cantilever with a spring constant and resonant frequency appropriate for tapping mode imaging of soft biological samples.

  • Imaging Mode: Tapping mode (also known as intermittent contact mode) is generally preferred for lipid monolayers to minimize sample damage.

  • Imaging Parameters:

    • Set-point Amplitude: Start with a high set-point amplitude (e.g., 80-90% of the free air amplitude) to ensure gentle tapping. Adjust as needed to improve image quality.

    • Scan Rate: Begin with a slow scan rate (e.g., 1 Hz) and gradually increase to optimize imaging speed without compromising resolution.

    • Integral and Proportional Gains: Optimize the feedback gains to accurately track the topography of the sample.

  • Image Acquisition: Acquire topography and phase images simultaneously. Topography images will reveal height differences between the this compound domains and the surrounding monolayer, while phase images can provide information on the mechanical properties of the different lipid phases.

  • Data Analysis: Use AFM analysis software to measure the height, diameter, and area of the this compound domains.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from AFM imaging of DPPC-containing mixed lipid systems. These values can serve as a reference for researchers working with similar systems.

Lipid Mixture (Molar Ratio)Domain TypeHeight Difference (nm)Domain Size (nm)Reference
DPPC/DLPCDPPC-rich~1.426 - 46[1]
DPPC/DLPC with CholesterolDPPC-richNot specified33 - 48[1]
Surfactin/DPPC (0.25:0.75)DPPC domains1.2 ± 0.1Not specified[2]
DOPC/DPPC (1:1)DPPC-rich (gel)~1.3Not specified[3]
DPPC/OA (high DPPC content)DPPC-rich (LC)0.8Not specified[4]
DPPC/OA (low DPPC content)DPPC-rich (LC)1.1Not specified[4]

Note: The height difference is typically measured between the top of the more ordered, thicker this compound domains and the surrounding, less ordered lipid matrix. Domain size can be influenced by factors such as lipid composition, surface pressure, and temperature.

Visualized Workflows and Concepts

experimental_workflow Experimental Workflow for AFM Imaging of this compound Domains cluster_prep Sample Preparation cluster_afm AFM Analysis cluster_output Outputs lipid_prep 1. Prepare Mixed Lipid Solution trough_prep 2. Prepare Langmuir Trough lipid_prep->trough_prep monolayer_form 3. Form Monolayer at Air-Water Interface trough_prep->monolayer_form isotherm 4. Compress and Record Isotherm monolayer_form->isotherm deposition 5. Deposit Monolayer onto Substrate isotherm->deposition drying 6. Dry Sample deposition->drying afm_setup 7. Mount Sample in AFM drying->afm_setup imaging 8. Tapping Mode Imaging afm_setup->imaging data_acq 9. Acquire Topography and Phase Images imaging->data_acq data_analysis 10. Analyze Domain Characteristics data_acq->data_analysis quant_data Quantitative Data (Height, Size) data_analysis->quant_data qual_images Qualitative Images (Morphology) data_analysis->qual_images

Caption: A flowchart of the experimental workflow.

logical_relationship Conceptual Diagram of a Mixed Monolayer with this compound Domains cluster_monolayer Mixed Lipid Monolayer on Substrate dppc_domain This compound Domain (Liquid-Condensed Phase) matrix Surrounding Lipid Matrix (Liquid-Expanded Phase) substrate Substrate (e.g., Mica)

Caption: A conceptual diagram of a mixed monolayer.

Conclusion

AFM is an invaluable tool for the high-resolution imaging and characterization of this compound domains in mixed lipid monolayers. The protocols and data presented in this application note provide a solid foundation for researchers to investigate the biophysical properties of lipid domains and their interactions with various molecules. The ability to directly visualize and quantify these nanoscale structures offers significant insights into the complex organization and function of biological membranes.

References

Application Note: Probing DPPC-d75 Membrane Dynamics with Deuterium NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid widely used to create model cell membranes. Understanding the dynamics of these lipid bilayers is crucial for drug development, as membrane fluidity and order can influence drug partitioning, permeability, and interaction with membrane-bound proteins. Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for characterizing the structure and dynamics of lipid membranes. By using perdeuterated lipids like DPPC-d75, where the acyl chains are fully labeled with deuterium, researchers can gain detailed insights into the motional freedom of different segments of the lipid molecules.

This application note provides a detailed protocol for the preparation and analysis of this compound multilamellar vesicles (MLVs) using solid-state ²H NMR to determine fundamental biophysical properties like the acyl chain order parameter.

Theoretical Background: The Deuterium Order Parameter (S_CD)

In a lipid bilayer, the C-²H (C-D) bonds of the acyl chains undergo rapid, anisotropic motion. Solid-state ²H NMR measures the interaction between the deuterium nuclear quadrupole moment and the local electric field gradient, which is dominated by the C-D bond.

For a randomly oriented powder sample of MLVs in the fluid-like liquid-crystalline phase, this interaction results in a characteristic "Pake doublet" spectrum. The frequency separation between the two peaks of the doublet is the quadrupolar splitting (Δνq) .

This splitting is directly proportional to the deuterium order parameter (S_CD) , which quantifies the time-averaged orientation and motional restriction of a specific C-D bond with respect to the bilayer normal. The relationship is given by:

S_CD = (4/3) * (h / e²qQ) * Δνq

where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz for aliphatic chains), and h is Planck's constant. An S_CD value of 0 represents isotropic (completely random) motion, while a value of 0.5 would indicate that the C-D bond is rigid and perpendicular to the bilayer normal. By measuring Δνq for each deuterated position, a detailed profile of membrane order can be constructed.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Multilamellar Vesicles (MLVs)

This protocol describes the preparation of a hydrated lipid sample suitable for solid-state NMR.

Materials:

  • This compound (perdeuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine) powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)[3]

  • Buffer solution (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4 in deuterium-depleted water)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Nitrogen gas stream

  • Water bath

  • Vortex mixer

  • NMR sample tubes or rotor packing equipment[4]

Methodology:

  • Lipid Solubilization: Weigh the desired amount of this compound powder and dissolve it in a minimal amount of the organic solvent in a clean round-bottom flask.

  • Film Formation: Remove the solvent using a rotary evaporator. This creates a thin lipid film on the wall of the flask. Maintain the water bath temperature above the main phase transition temperature of DPPC (~41°C) to ensure a homogeneous film.

  • Solvent Removal: Place the flask under a high-vacuum pump for at least 4-6 hours (or overnight) to remove any residual organic solvent, which can significantly impact membrane properties.

  • Hydration: Add the desired volume of buffer to the lipid film to achieve the target water concentration (typically 50% by weight for MLV samples). Seal the flask and hydrate the sample at a temperature above the phase transition (e.g., 50-55°C) for 1-2 hours with intermittent vortexing. This process transforms the lipid film into a milky suspension of MLVs.

  • Homogenization (Freeze-Thaw Cycles): To ensure homogeneous hydration and vesicle structure, subject the sample to 5-10 freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath (~55°C).

  • Sample Packing: Carefully transfer the hydrated MLV suspension into an appropriate solid-state NMR rotor or a sealed NMR tube. The sample should be centrifuged to the bottom of the tube/rotor to maximize sample density.[4]

Protocol 2: Solid-State ²H NMR Data Acquisition

This protocol outlines the acquisition of static deuterium NMR spectra using a quadrupolar echo pulse sequence.

Equipment:

  • Solid-state NMR spectrometer (e.g., 400-750 MHz)[5]

  • Static solid-state NMR probe

Methodology:

  • Sample Loading and Equilibration: Insert the sample into the NMR probe. Allow the sample temperature to equilibrate for at least 20-30 minutes before starting the experiment. Temperature stability is critical for membrane studies.

  • Pulse Sequence: Select a phase-cycled quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).[5][6] This sequence is essential for refocusing the rapid signal decay of the broad deuterium spectra, allowing for distortion-free acquisition.

  • Parameter Setup: Set the acquisition parameters. Typical values for DPPC membranes are provided in the table below.

  • Data Acquisition: Acquire the Free Induction Decay (FID) data at each desired temperature. To study the main phase transition, acquire spectra in increments of 2-5°C, for example, from 25°C to 55°C.

Data Presentation and Analysis

Quantitative Data Summary

The acquired FIDs are processed with a Fourier transform to yield the final ²H NMR spectra. From these spectra, the quadrupolar splittings can be measured and the order parameters calculated.

Table 1: Typical ²H NMR Acquisition Parameters for this compound Membranes

Parameter Typical Value Purpose
Spectrometer Frequency 115.1 MHz (for ²H on a 750 MHz ¹H system) Determines the Larmor frequency for deuterium.[5]
Pulse Sequence Quadrupolar Echo Refocuses dephasing from large quadrupolar interactions.[5][6]
90° Pulse Length ~3 µs Excites the deuterium magnetization.[5]
Inter-pulse Delay (τ) 30-50 µs Time between the two 90° pulses.[5]
Spectral Width 250-500 kHz Must be wide enough to encompass the entire Pake doublet.[5]
Recycle Delay 1-2 s Allows for sufficient relaxation of magnetization between scans.[5]

| Number of Scans | 10,000 - 100,000 | Depends on sample concentration and desired signal-to-noise ratio. |

Table 2: Representative Acyl Chain Order Parameters (|S_CD|) for DPPC in the Liquid-Crystalline Phase (T = 50°C / 323 K) Data compiled from experimental values reported in the literature.[7][8]

| Carbon Position | |S_CD| (sn-1 and sn-2 chains) | | :--- | :--- | | 2 | 0.20 | | 3 | 0.21 | | 4 | 0.21 | | 5 | 0.21 | | 6 | 0.21 | | 7 | 0.21 | | 8 | 0.21 | | 9 | 0.20 | | 10 | 0.19 | | 12 | 0.16 | | 14 | 0.11 | | 15 | 0.07 | | 16 (CH₃) | 0.02 |

Note: The order parameter exhibits a characteristic "plateau" region from carbons 3 to 9, indicating similar, high motional restriction. The order then progressively decreases towards the terminal methyl group (C16), reflecting increasing motional freedom in the center of the bilayer.

Visualizations

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation p1 Dissolve this compound in Organic Solvent p2 Create Thin Lipid Film (Rotary Evaporation) p1->p2 p3 Hydrate Film with Buffer (T > Tm) p2->p3 p4 Homogenize via Freeze-Thaw Cycles p3->p4 a1 Load Sample & Equilibrate Temperature p4->a1 Pack Sample a2 Run Quadrupolar Echo Pulse Sequence a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform FID to Spectrum a3->d1 d2 Measure Quadrupolar Splitting (Δνq) d1->d2 d3 Calculate Order Parameter (S_CD) d2->d3 d4 Generate Order Profile d3->d4 r1 Characterize Phase (Gel vs. Liquid Crystalline) d4->r1 r2 Assess Effect of Drugs/ Proteins on Membrane Order d4->r2

Caption: Experimental workflow for this compound membrane analysis by ²H NMR.

G motion Anisotropic Molecular Motion of C-D Bonds in Bilayer interaction Partially Averaged Quadrupolar Interaction motion->interaction Leads to spectrum ²H NMR Spectrum: Pake Doublet interaction->spectrum Results in measurement Measure Peak Separation: Quadrupolar Splitting (Δνq) spectrum->measurement Allows calculation Calculate: Order Parameter (S_CD) measurement->calculation Using Formula result Quantitative Measure of Membrane Fluidity/Order calculation->result Provides

Caption: Relationship between molecular motion and the NMR order parameter.

References

Application Notes and Protocols for DPPC-d75 in Model Lung Surfactant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid in lung surfactant, essential for reducing surface tension at the air-liquid interface of the alveoli and preventing their collapse during breathing.[1][2][3] Deuterated DPPC, particularly chain-perdeuterated DPPC (DPPC-d75 or similar variants like DPPC-d62), serves as a powerful tool in biophysical studies of model lung surfactant systems. The substitution of hydrogen with deuterium atoms provides a non-perturbative isotopic label that allows for detailed investigation of lipid organization, dynamics, and interactions with other surfactant components, such as proteins and lipids.

These application notes provide an overview and detailed protocols for three key analytical techniques that leverage the unique properties of this compound: Deuterium Nuclear Magnetic Resonance (²H-NMR), Mass Spectrometry Imaging (MSI), and Neutron Reflectivity. These methods offer complementary insights into the structure and function of model lung surfactants, aiding in the development of novel therapeutic surfactants and understanding the effects of inhaled nanoparticles and pollutants.

Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

Application: Probing Lipid Acyl Chain Order and Dynamics

²H-NMR spectroscopy of deuterated lipids provides quantitative information about the orientational order and dynamics of the lipid acyl chains within a lipid bilayer. The quadrupolar splitting observed in the ²H-NMR spectrum is directly related to the order parameter (S_CD) of the C-²H bond, offering a measure of the conformational order of the lipid chains. In model lung surfactant studies, DPPC-d62 is used to investigate how surfactant proteins (e.g., SP-A, SP-B, SP-C) and other lipids influence the packing and phase behavior of DPPC.[4][5][6]

Experimental Protocol: Preparation of Proteoliposomes for ²H-NMR

This protocol describes the preparation of multilamellar vesicles (MLVs) containing DPPC-d62 and lung surfactant proteins for analysis by solid-state ²H-NMR.

Materials:

  • 1,2-dipalmitoyl(d62)-sn-glycero-3-phosphocholine (DPPC-d62)

  • Other phospholipids as required (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) - POPG)

  • Lung surfactant protein (e.g., SP-B, SP-C)

  • Chloroform

  • Methanol

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1.5 mM CaCl₂, pH 7.4)

  • Nitrogen gas source

  • Vacuum pump

  • Sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • Co-dissolve the desired amounts of DPPC-d62 and other lipids in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.

    • For protein-containing samples, add the surfactant protein, also dissolved in a suitable solvent (e.g., chloroform/methanol or an organic solvent mixture with trifluoroethanol), to the lipid solution.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the dry lipid-protein film by adding the desired buffer. The final lipid concentration is typically in the range of 10-50 mg/mL.

    • Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

    • To ensure homogeneity, subject the sample to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (above the phase transition temperature of DPPC, ~41°C).

  • Sample Packing for NMR:

    • Transfer the hydrated MLV suspension to a suitable NMR sample holder, such as a 4 mm or 5 mm zirconia rotor.

    • Centrifuge the rotor at a low speed to pellet the sample.

    • Carefully remove the excess supernatant.

    • Seal the rotor with a cap.

  • ²H-NMR Data Acquisition:

    • Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence ((π/2)x - τ - (π/2)y - acquire).

    • Set the temperature of the NMR probe as required for the experiment.

    • The first spectral moment (M₁) of the Pake doublet spectrum, which is proportional to the average quadrupolar splitting, can be calculated to provide a measure of the average acyl chain order.

Quantitative Data

The following table summarizes representative data on the effect of surfactant proteins SP-A and SP-B on the first spectral moment (M₁), a measure of acyl chain order, of DPPC-d62 in a mixed DPPC-d62/DPPG (7:3) bilayer. Data is extracted from Merrill et al., 2005.

Sample CompositionTemperature (°C)First Spectral Moment (M₁, kHz) of DPPC-d62
DPPC-d62/DPPG (7:3)30~38
DPPC-d62/DPPG (7:3) + SP-A + SP-B30~35
DPPC-d62/DPPG (7:3)45~15
DPPC-d62/DPPG (7:3) + SP-A + SP-B45~15

Note: The presence of both SP-A and SP-B slightly reduces the acyl chain order of DPPC-d62 in the gel phase (30°C) but has a minimal effect in the liquid crystalline phase (45°C).

Signaling Pathway/Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis ²H-NMR Analysis dissolve Dissolve this compound and Surfactant Proteins in Organic Solvent film Create Thin Lipid-Protein Film (Nitrogen Evaporation & Vacuum) dissolve->film hydrate Hydrate Film with Buffer to form Multilamellar Vesicles (MLVs) film->hydrate pack Pack MLVs into NMR Rotor hydrate->pack acquire Acquire ²H-NMR Spectra (Quadrupolar Echo Sequence) pack->acquire process Process Data (Calculate First Spectral Moment) acquire->process interpret Interpret Data (Determine Acyl Chain Order) process->interpret

²H-NMR Experimental Workflow

Mass Spectrometry Imaging (MSI)

Application: Spatial Mapping of Lipid Metabolism and Distribution

Mass Spectrometry Imaging (MSI), particularly MALDI-MSI, is a powerful technique to visualize the spatial distribution of molecules directly in tissue sections. By using isotopically labeled lipids like this compound (or universally ¹³C-labeled DPPC), it is possible to trace the metabolic fate of exogenous surfactant administered to the lungs. This provides invaluable information for drug development, allowing researchers to see where the therapeutic surfactant is delivered and how it is metabolized and integrated into the endogenous surfactant pool.

Experimental Protocol: MALDI-MSI of Lung Tissue

This protocol details the steps for preparing lung tissue for MALDI-MSI to analyze the distribution of exogenously administered, isotopically labeled DPPC.

Materials:

  • Mouse model administered with this compound-containing surfactant

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Indium tin oxide (ITO) coated glass slides

  • MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile, 0.1% TFA)

  • Automated matrix sprayer (e.g., TM-Sprayer)

  • MALDI-TOF mass spectrometer

Procedure:

  • Tissue Collection and Embedding:

    • Following administration of the this compound-containing surfactant, sacrifice the animal at the desired time point.

    • Excise the lungs and embed them in OCT compound.

    • Snap-freeze the embedded tissue in isopentane cooled with liquid nitrogen.

    • Store the frozen tissue blocks at -80°C until sectioning.

  • Cryosectioning:

    • Using a cryostat, cut thin sections (10-12 µm) of the lung tissue.

    • Thaw-mount the tissue sections onto ITO-coated glass slides.

    • Store the slides at -80°C until matrix application.

  • Matrix Application:

    • Prior to matrix application, allow the slides to warm to room temperature in a desiccator.

    • Use an automated sprayer to apply a uniform, thin layer of the MALDI matrix solution onto the tissue sections. Typical spray parameters include a flow rate of 0.12 mL/min, a spray nozzle velocity of 1200 mm/min, and a nozzle temperature of 30°C. Multiple passes (e.g., 8-10) are typically used to build up the matrix coating.

  • MALDI-MSI Data Acquisition:

    • Load the slide into the MALDI-TOF mass spectrometer.

    • Define the region of interest for imaging.

    • Acquire mass spectra in a grid-like pattern across the tissue section. The spatial resolution can be varied, with 50-100 µm being common for tissue overview.

    • Acquire data in either positive or negative ion mode, depending on the analytes of interest. For DPPC, positive ion mode is typically used.

  • Data Analysis:

    • Use specialized software (e.g., SCiLS Lab) to reconstruct the spatial distribution of specific ions corresponding to this compound and its metabolites.

    • Correlate the ion images with histological images (e.g., H&E staining) of adjacent tissue sections to identify the anatomical location of the detected lipids.

Quantitative Data

While MSI is primarily a qualitative or semi-quantitative technique, relative quantification can be performed by comparing ion intensities across different regions or samples. The table below illustrates the type of data that can be obtained, showing the relative abundance of different phosphatidylcholine (PC) species in different lung regions.

Lipid Speciesm/z (for non-deuterated)Relative Abundance (Bronchioles)Relative Abundance (Alveoli)
DPPC756.5 (sodiated)++++++++
POPC782.5 (sodiated)+++++++
PAPC804.5 (sodiated)+++++
This compound(Varies with deuteration)(Dependent on delivery)(Dependent on delivery)

Note: This table is illustrative. Actual ion intensities would be used for semi-quantitative analysis. The distribution of endogenous lipids can be compared to the distribution of the administered this compound.

Signaling Pathway/Workflow Diagram

G cluster_prep Tissue Preparation cluster_analysis MALDI-MSI Analysis administer Administer this compound Surfactant to Animal Model excise Excise and Freeze Lung Tissue in OCT administer->excise section Cryosection Tissue and Mount on ITO Slide excise->section matrix Apply MALDI Matrix (Automated Sprayer) section->matrix acquire Acquire Mass Spectra across Tissue Section matrix->acquire reconstruct Reconstruct Ion Images for this compound and Metabolites acquire->reconstruct correlate Correlate with Histology (H&E Staining) reconstruct->correlate

MALDI-MSI Experimental Workflow

Neutron Reflectivity

Application: High-Resolution Structural Characterization of Monolayers

Neutron reflectivity is a powerful technique for studying the structure of thin films and interfaces with sub-nanometer resolution. In the context of lung surfactant research, it is used to determine the thickness, roughness, and composition of model surfactant monolayers at the air-water interface. The use of deuterated lipids like this compound is crucial because the large difference in neutron scattering length between hydrogen and deuterium provides excellent contrast. By selectively deuterating components of the monolayer and using D₂O/H₂O mixtures for the subphase (contrast variation), the structure of different parts of the monolayer (e.g., the hydrophobic tails and the hydrophilic headgroups) can be resolved.

Experimental Protocol: Langmuir Trough Neutron Reflectivity

This protocol outlines the procedure for studying a this compound monolayer at the air-water interface using a Langmuir trough and a neutron reflectometer.

Materials:

  • This compound

  • Spreading solvent (e.g., chloroform)

  • Langmuir trough equipped with movable barriers and a surface pressure sensor (Wilhelmy plate)

  • Aqueous subphase (e.g., phosphate-buffered saline, pH 7.0, prepared with either H₂O, D₂O, or a mixture)

  • Neutron reflectometer

Procedure:

  • Langmuir Trough Setup:

    • Thoroughly clean the Langmuir trough.

    • Fill the trough with the desired aqueous subphase. For contrast variation experiments, different H₂O/D₂O ratios are used.

    • Allow the subphase to equilibrate to the desired temperature (typically 37°C for lung surfactant studies).

  • Monolayer Formation:

    • Dissolve this compound in the spreading solvent at a known concentration (e.g., 1 mg/mL).

    • Using a microsyringe, carefully deposit small droplets of the this compound solution onto the surface of the subphase.

    • Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely.

  • Surface Pressure Control:

    • Use the movable barriers of the Langmuir trough to compress the monolayer, increasing the surface pressure.

    • Monitor the surface pressure using the Wilhelmy plate. A pressure-area isotherm can be recorded to characterize the phase behavior of the monolayer.

    • Compress the monolayer to the desired surface pressure for the neutron reflectivity measurement.

  • Neutron Reflectivity Measurement:

    • Position the Langmuir trough in the beam of the neutron reflectometer.

    • Measure the reflectivity of the neutron beam from the monolayer as a function of the momentum transfer vector, Qz (Qz = 4πsin(θ)/λ, where θ is the angle of incidence and λ is the neutron wavelength).

    • Data is typically collected at several different angles of incidence to cover a wide Qz range.

  • Data Analysis:

    • Model the reflectivity data using specialized software (e.g., Motofit, Parratt32). The monolayer is typically modeled as one or two layers, each with a specific thickness, roughness, and scattering length density (SLD).

    • By fitting the model to the experimental data, the structural parameters of the monolayer can be determined.

    • Simultaneously fitting data from different isotopic contrasts (e.g., deuterated lipid on H₂O, deuterated lipid on D₂O) provides a more robust and detailed structural model.

Quantitative Data

The following table presents typical structural parameters for a DPPC monolayer at the air-water interface obtained from neutron reflectivity experiments. Data is based on values reported in the literature.[4]

ParameterValue (Liquid-Expanded Phase, ~10 mN/m)Value (Liquid-Condensed Phase, ~40 mN/m)
Headgroup Thickness (Å)9 - 109 - 10
Tailgroup Thickness (Å)12 - 1415 - 17
Headgroup Hydration (% water)~50%~30%
Area per Molecule (Ų)> 6045 - 50

Note: The transition from the liquid-expanded to the liquid-condensed phase is characterized by an increase in the thickness of the hydrophobic tail region and a decrease in the hydration of the hydrophilic headgroup region, reflecting a more ordered and tightly packed monolayer.

Signaling Pathway/Workflow Diagram

G cluster_prep Monolayer Preparation cluster_analysis Neutron Reflectivity Analysis setup Setup Langmuir Trough with D₂O/H₂O Subphase spread Spread this compound Solution on Subphase Surface setup->spread compress Compress Monolayer to Desired Surface Pressure spread->compress measure Measure Neutron Reflectivity as a function of Qz compress->measure model Model Reflectivity Data (e.g., Two-Layer Model) measure->model determine Determine Structural Parameters (Thickness, Roughness, SLD) model->determine

Neutron Reflectivity Experimental Workflow

References

Application Notes and Protocols for Incorporating Proteins into DPPC-d75 Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reconstitution of proteins into artificial lipid bilayers is a fundamental technique for studying the structure and function of membrane proteins in a controlled, native-like environment. Dipalmitoylphosphatidylcholine (DPPC) is a widely used saturated phospholipid for creating model membranes due to its well-defined phase behavior. The deuterated form, DPPC-d75, where the acyl chains are fully deuterated, is particularly valuable for biophysical studies, such as neutron scattering and certain nuclear magnetic resonance (NMR) spectroscopy techniques, as it provides a contrast to non-deuterated components like proteins.

These application notes provide detailed protocols for the incorporation of proteins into this compound vesicles, forming proteoliposomes. The methods described cover vesicle preparation by thin-film hydration and extrusion, protein reconstitution via detergent dialysis, and subsequent characterization of the resulting proteoliposomes. These protocols are designed to be a comprehensive guide for researchers in academia and the pharmaceutical industry.

Data Presentation: Physicochemical Properties of Vesicles

The incorporation of proteins and other lipids into a DPPC bilayer can significantly alter the physicochemical properties of the vesicles. The following tables summarize typical quantitative data for vesicle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.

Table 1: Influence of Cholesterol on DPPC Vesicle Properties

DPPC:Cholesterol (molar ratio)Hydrodynamic Diameter (nm)PDIZeta Potential (mV)
100:0166 ± 20.089-16.77 ± 1.52
90:10175 ± 30.101-20.15 ± 1.89
70:30182 ± 20.115-28.43 ± 2.11
50:50190 ± 20.123-35.57 ± 2.87

Data adapted from studies on DPPC vesicles. The presence of cholesterol can influence the packing of the lipid bilayer, leading to changes in size and surface charge.[1]

Table 2: Effect of Protein Incorporation on Vesicle Characteristics

Vesicle CompositionHydrodynamic Diameter (nm)PDIZeta Potential (mV)
DPPC (empty)95 ± 5< 0.1-5 ± 2
DPPC + Protein A110 ± 8< 0.15-15 ± 3
DPPC:DPPS (9:1) (empty)100 ± 6< 0.1-40 ± 4
DPPC:DPPS (9:1) + Protein B125 ± 10< 0.2-30 ± 5

This table presents representative data showing how the incorporation of proteins can increase the size and alter the surface charge of vesicles. The inclusion of charged lipids like DPPS significantly impacts the initial zeta potential.

Experimental Protocols

The following are detailed protocols for the preparation of this compound proteoliposomes.

Note on this compound: The protocols provided are based on established methods for DPPC. The physical properties of this compound are very similar to DPPC, and these protocols are directly applicable. The primary difference lies in the increased molecular weight of this compound, which should be accounted for when preparing lipid stock solutions.

Protocol 1: Preparation of this compound Unilamellar Vesicles

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size using the thin-film hydration method followed by extrusion.[2][3]

Materials:

  • This compound powder

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (e.g., 1 mL gas-tight)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. c. Further dry the film under a gentle stream of nitrogen or argon for at least 30 minutes, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of DPPC (~41°C), for example, to 50-60°C. b. Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL. c. Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the phase transition temperature for 1-2 hours. The resulting suspension will be milky and contain multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): a. To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension in liquid nitrogen until solid, then thaw in a water bath at 50-60°C.[3]

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Pre-heat the extruder assembly to a temperature above the phase transition temperature of DPPC (e.g., 50-60°C). c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[2] This process generates LUVs with a more uniform size distribution. e. The resulting vesicle suspension should be translucent. Store at 4°C.

Protocol 2: Protein Reconstitution by Detergent Dialysis

This is a common and gentle method for incorporating membrane proteins into pre-formed vesicles.[5][6][7]

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100)

  • This compound LUVs (from Protocol 1)

  • Detergent solution (same as used for protein solubilization)

  • Dialysis buffer (same as the vesicle hydration buffer)

  • Dialysis cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)

  • Stir plate and stir bar

Procedure:

  • Detergent Saturation of Vesicles: a. Add detergent to the this compound LUV suspension to the point of saturation but not complete solubilization. The exact amount depends on the detergent and lipid concentration and should be determined empirically.

  • Mixing Protein and Lipids: a. Mix the detergent-solubilized protein with the detergent-saturated this compound vesicles at the desired lipid-to-protein ratio (LPR). Common LPRs range from 50:1 to 500:1 (w/w). b. Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the formation of mixed micelles of protein, lipid, and detergent.[8]

  • Detergent Removal by Dialysis: a. Transfer the protein-lipid-detergent mixture into a dialysis cassette. b. Place the cassette in a large volume of dialysis buffer (e.g., 1 L for a 1-2 mL sample) at 4°C with slow stirring. c. Perform several buffer changes over 48-72 hours to gradually remove the detergent. For example, change the buffer after 4 hours, 12 hours, 24 hours, and 48 hours. The slow removal of detergent allows the proteins to insert into the self-forming lipid bilayer of the vesicles.[5]

  • Proteoliposome Recovery: a. After dialysis, recover the proteoliposome suspension from the cassette. b. To separate the proteoliposomes from non-incorporated protein, ultracentrifugation can be performed (e.g., 100,000 x g for 1-2 hours). The proteoliposomes will form a pellet, which can be resuspended in fresh buffer.

Protocol 3: Characterization of Proteoliposomes

1. Dynamic Light Scattering (DLS):

  • Purpose: To determine the average hydrodynamic diameter and polydispersity index (PDI) of the vesicles.

  • Procedure: a. Dilute a small aliquot of the proteoliposome suspension in filtered buffer to an appropriate concentration for DLS analysis. b. Perform measurements at a controlled temperature. For this compound, measurements can be done below (e.g., 25°C) and above (e.g., 50°C) the phase transition temperature to assess temperature-dependent changes. c. Analyze the correlation function to obtain the size distribution, average diameter, and PDI.[9]

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and size of the proteoliposomes.

  • Procedure: a. Apply a small drop of the diluted proteoliposome suspension onto a carbon-coated TEM grid. b. Remove excess liquid with filter paper. c. Stain the sample with a heavy metal salt solution (e.g., 2% uranyl acetate) for negative staining. d. Allow the grid to dry completely before imaging in the TEM.[10]

3. Atomic Force Microscopy (AFM):

  • Purpose: To obtain high-resolution topographical images of the proteoliposomes and visualize incorporated proteins.

  • Procedure: a. Adsorb the proteoliposomes onto a freshly cleaved mica surface by incubating a drop of the suspension on the mica for 15-30 minutes. b. Gently rinse the mica with buffer to remove non-adsorbed vesicles. c. Image the sample in buffer using tapping mode AFM to minimize damage to the soft vesicles. The images can reveal the size, shape, and surface features of the proteoliposomes, including protruding protein domains.[11][12][13]

Visualizations: Workflows and Logical Relationships

experimental_workflow cluster_prep Vesicle Preparation cluster_recon Protein Reconstitution cluster_char Characterization lipid_film 1. This compound Thin Film Formation hydration 2. Hydration of Film (MLVs) lipid_film->hydration extrusion 3. Extrusion (LUVs) hydration->extrusion mixing 5. Mix Protein and LUVs with Detergent extrusion->mixing protein_prep 4. Solubilized Protein protein_prep->mixing dialysis 6. Detergent Removal via Dialysis proteoliposomes 7. Proteoliposomes dialysis->proteoliposomes dls DLS (Size, PDI) proteoliposomes->dls tem TEM (Morphology) proteoliposomes->tem afm AFM (Topography) proteoliposomes->afm

Caption: Overall experimental workflow for protein incorporation into this compound vesicles.

detergent_dialysis_logic cluster_process Mechanism of Reconstitution start Protein-Lipid-Detergent Mixed Micelles dialysis Dialysis against Detergent-Free Buffer start->dialysis end Functional Proteoliposomes dialysis->end detergent_removal Detergent concentration decreases below CMC self_assembly Lipids self-assemble into bilayer detergent_removal->self_assembly protein_insertion Protein inserts into the forming bilayer self_assembly->protein_insertion

References

Application Notes and Protocols for DPPC-d75 in Biomaterials Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d75) in biomaterials research. The unique properties of this compound, arising from the substitution of hydrogen with deuterium atoms in its acyl chains, make it an invaluable tool for non-invasively probing the structure and dynamics of lipid-based biomaterials.

Introduction to this compound

DPPC is a saturated phospholipid widely used in the formulation of liposomes and other lipid nanoparticles for drug delivery applications. Its deuterated analogue, this compound, where the 75 hydrogen atoms on the two palmitoyl chains are replaced by deuterium, offers significant advantages in various biophysical characterization techniques. The key principle behind its utility lies in the distinct neutron scattering lengths of hydrogen (-3.74 fm) and deuterium (6.67 fm). This large difference provides a powerful contrast for techniques like neutron scattering and enhances spectral resolution in deuterium nuclear magnetic resonance (²H-NMR).

Key Applications of this compound

The primary applications of this compound in biomaterials research include:

  • Neutron Scattering: To determine the structure of lipid bilayers, including thickness, lipid packing, and the location of embedded molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To investigate membrane fluidity, lipid chain order, and the dynamics of lipid molecules.

  • Mass Spectrometry: As an internal standard in lipidomics or to trace the fate of lipid components in complex biological systems.

Application Note 1: Elucidating Membrane Structure with Neutron Scattering

Neutron scattering is a powerful technique for characterizing the structure of liposomes and model membranes at the nanoscale. The use of this compound significantly enhances the contrast between different components of the system, allowing for detailed structural analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters obtained from neutron scattering and reflectivity studies utilizing deuterated DPPC.

ParameterValueTechniqueReference
Scattering Length Density (SLD) of d-DPPC tails~6.37 x 10⁻⁶ Å⁻²Neutron Reflectivity[1]
Thickness of d-DPPC/d-LPS outer membrane modelVariable with temperatureNeutron Reflectivity[1]
Thickness of DPPC headgroups9 ± 1 ÅNeutron Reflectivity[2]
Thickness of DPPC acyl chains36 ± 1 ÅNeutron Reflectivity[2]
Thickness of d62-DPPC bilayer51 ± 3 ÅNeutron Reflection[3]
Experimental Protocol: Preparation of this compound Liposomes for Small-Angle Neutron Scattering (SANS)

This protocol describes the preparation of unilamellar this compound liposomes using the thin-film hydration and extrusion method.

Materials:

  • This compound powder

  • Chloroform

  • Desired buffer (e.g., PBS, HEPES) in both H₂O and D₂O

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with the desired buffer (in D₂O for contrast). The buffer should be pre-heated to a temperature above the phase transition temperature of DPPC (~41°C), for instance, at 50-60°C.[5]

    • Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[6]

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion.

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) at a temperature above the lipid's phase transition temperature.[7]

  • Sample Characterization:

    • Characterize the size distribution and lamellarity of the prepared liposomes using Dynamic Light Scattering (DLS).

Experimental Workflow: SANS Data Acquisition and Analysis

The following diagram illustrates the workflow for a typical SANS experiment using this compound liposomes.

SANS_Workflow cluster_prep Sample Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis prep_liposomes Prepare this compound Liposomes in D2O Buffer char_liposomes Characterize Liposomes (DLS) prep_liposomes->char_liposomes load_sample Load Sample into Quartz Cell char_liposomes->load_sample sans_measurement Perform SANS Measurement load_sample->sans_measurement data_reduction Data Reduction (Background Subtraction) sans_measurement->data_reduction model_fitting Model Fitting (e.g., Vesicle Form Factor) data_reduction->model_fitting structural_params Extract Structural Parameters (Thickness, SLD) model_fitting->structural_params

Workflow for a SANS experiment with this compound liposomes.

Application Note 2: Probing Membrane Dynamics with Solid-State ²H-NMR

Solid-state ²H-NMR spectroscopy of deuterated lipids provides detailed information about the orientation and dynamics of the C-D bonds within the lipid acyl chains. This allows for the determination of the acyl chain order parameter (S_CD), a measure of membrane fluidity.

Quantitative Data Summary

The following table provides representative deuterium order parameters (S_CD) for DPPC bilayers at a specific temperature. The order parameter typically exhibits a plateau region along the acyl chain, followed by a decrease towards the methyl terminus.

Carbon Position in Acyl ChainTypical S_CD Value (at 50°C)Reference
C2~0.45[8]
C3-C10 (Plateau)~0.40 - 0.45[8]
C14~0.20[8]
C15~0.10[8]
C16 (Methyl)~0.03[8]
Experimental Protocol: Preparation of this compound Multilamellar Vesicles (MLVs) for ²H-NMR

Materials:

  • This compound powder

  • Chloroform/Methanol (2:1, v/v)

  • Desired buffer (e.g., Tris buffer)

  • Glass test tubes

  • Nitrogen gas stream

  • Vacuum desiccator

  • Vortex mixer

Procedure:

  • Lipid Film Preparation:

    • Dissolve a known amount of this compound in a chloroform/methanol mixture in a glass test tube.

    • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin film.

    • Place the tube in a vacuum desiccator for several hours to remove residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film. The amount of buffer should be sufficient to achieve the desired lipid concentration (e.g., 50 wt% lipid).

    • Seal the tube and hydrate the lipid film at a temperature above the phase transition temperature of DPPC (e.g., 50°C) for several hours with intermittent vortexing. This process forms MLVs.

  • Sample Packing:

    • Transfer the hydrated MLV suspension into an appropriate NMR rotor (e.g., 4 mm zirconia rotor).

    • Centrifuge the rotor at low speed to pack the sample.

Logical Relationship: From ²H-NMR Spectrum to Membrane Fluidity

The following diagram illustrates the relationship between the experimental ²H-NMR spectrum and the interpretation of membrane fluidity.

NMR_Logic NMR_Spectrum Acquire 2H-NMR Spectrum of this compound MLVs Quad_Splitting Measure Quadrupolar Splitting (ΔνQ) NMR_Spectrum->Quad_Splitting Analysis Order_Parameter Calculate Order Parameter (S_CD) Quad_Splitting->Order_Parameter Proportional to Membrane_Fluidity Interpret Membrane Fluidity Order_Parameter->Membrane_Fluidity Inversely related to

Relationship between NMR data and membrane fluidity.

Application Note 3: Mass Spectrometry for Lipidomic Analysis

While less common than neutron scattering and NMR, this compound can be a valuable tool in mass spectrometry-based lipidomics. Its primary use is as an internal standard for the quantification of endogenous DPPC. Additionally, it can be used in hydrogen-deuterium exchange (HDX) mass spectrometry to study lipid-protein interactions.

Experimental Protocol: Lipid Extraction for Mass Spectrometry

This protocol outlines a general Bligh-Dyer method for extracting lipids from a sample containing this compound liposomes.

Materials:

  • Sample containing this compound liposomes

  • Chloroform

  • Methanol

  • Water

  • Centrifuge

Procedure:

  • Solvent Addition:

    • To your aqueous sample, add chloroform and methanol in a ratio of 1:2:0.8 (v/v/v) of sample:methanol:chloroform.

    • Vortex thoroughly to create a single-phase mixture.

  • Phase Separation:

    • Add an additional 1 volume of chloroform and 1 volume of water.

    • Vortex again and then centrifuge to separate the phases.

  • Lipid Collection:

    • The lower chloroform phase contains the lipids. Carefully collect this phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform).

Conceptual Workflow: HDX-MS for Lipid-Protein Interactions

The following diagram illustrates the conceptual workflow for using HDX-MS to probe the interaction of a protein with a this compound containing membrane.

HDXMS_Workflow cluster_incubation Deuterium Labeling cluster_analysis Mass Spectrometry Analysis cluster_interpretation Interpretation protein_alone Protein alone in D2O quench Quench Exchange (low pH, low temp) protein_alone->quench protein_liposome Protein + this compound Liposomes in D2O protein_liposome->quench digest Proteolytic Digestion quench->digest lc_ms LC-MS/MS Analysis digest->lc_ms compare_uptake Compare Deuterium Uptake (Protein alone vs. with Liposomes) lc_ms->compare_uptake identify_interaction Identify Interaction Sites (Regions with altered exchange) compare_uptake->identify_interaction

HDX-MS workflow for studying protein-lipid interactions.

Conclusion

This compound is a versatile and powerful tool for researchers in biomaterials science and drug development. Its applications in neutron scattering, NMR spectroscopy, and mass spectrometry provide unparalleled insights into the structure, dynamics, and interactions of lipid-based systems. The protocols and data presented here serve as a starting point for the design and execution of experiments utilizing this valuable isotopic label.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DPPC-d75 Liposome Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the aggregation of DPPC-d75 liposomes. The principles and protocols outlined here are also broadly applicable to non-deuterated DPPC liposomes.

Troubleshooting Guide

Question: My this compound liposomes aggregated immediately after preparation. What could be the cause?

Answer: Immediate aggregation post-preparation is often linked to the formulation and preparation process itself. Here are the primary factors to investigate:

  • Ionic Strength and Divalent Cations: The presence of ions, particularly divalent cations like Ca²⁺ and Mg²⁺, in your hydration buffer can significantly influence liposome stability.[1][2] These ions can interact with the phosphate groups of the DPPC lipids, reducing surface charge and leading to aggregation.[1][2] Maximum aggregation rates for DPPC liposomes have been observed at calcium chloride concentrations of approximately 0.9 to 1.8 mM.[1][2]

  • Temperature: The temperature during hydration and processing is critical. Hydration should be performed above the main phase transition temperature (Tm) of DPPC, which is approximately 41°C.[3][4] Below this temperature, the lipid bilayers are in a more rigid gel state, which can lead to improper hydration and subsequent aggregation.

  • pH of the Buffer: The pH of the hydration buffer can affect the surface charge of the liposomes. While DPPC is zwitterionic, extreme pH values can alter the ionization of the headgroups, potentially reducing electrostatic repulsion between vesicles. It is generally recommended to work close to a neutral pH.[5]

Question: I'm observing aggregation of my liposomes during storage. How can I prevent this?

Answer: Aggregation during storage is a common issue and can be mitigated by optimizing storage conditions and formulation.

  • Storage Temperature: DPPC liposomes should be stored in a refrigerator (4-8°C).[6] Freezing should be avoided as it can cause vesicle rupture and fusion upon thawing.[6] Storing above the phase transition temperature for extended periods is also not recommended as it can increase lipid hydrolysis.[6]

  • Lipid Composition: The inclusion of charged lipids (e.g., anionic phospholipids) can increase the zeta potential and enhance electrostatic repulsion between liposomes, thereby preventing aggregation.[7] Additionally, incorporating PEGylated phospholipids (e.g., DSPE-PEG2000) can provide a steric barrier on the liposome surface, which is highly effective at preventing aggregation.[8][9]

  • Buffer Composition: Ensure your storage buffer is free from high concentrations of salts, especially divalent cations. If their presence is unavoidable for your application, consider adding a chelating agent like EDTA to sequester them.[10]

Question: My liposome suspension shows a high Polydispersity Index (PDI). Is this related to aggregation?

Answer: A high PDI indicates a broad size distribution, which can be a sign of aggregation. Aggregates will be detected as larger particles by Dynamic Light Scattering (DLS), leading to a higher PDI. To confirm aggregation, you can monitor the particle size and PDI over time. A significant increase in these values is a strong indicator of aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the main phase transition temperature (Tm) of DPPC and why is it important?

A1: The main phase transition temperature (Tm) of DPPC is approximately 41°C.[4] At this temperature, the lipid bilayer transitions from a more ordered, rigid gel phase to a more fluid, liquid-crystalline phase.[11] This transition is crucial for liposome preparation, as hydrating the lipid film above the Tm ensures proper formation of the vesicles.[3] The stability of the liposomes is also influenced by the phase state; liposomes are generally more stable when stored below their Tm.[11]

Q2: How does cholesterol affect the stability of DPPC liposomes?

A2: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability. It can increase the packing density of the lipid bilayer and reduce its permeability.[12][13] However, the effect of cholesterol on stability can be concentration-dependent. While it generally enhances stability, low concentrations have been reported to potentially decrease it.[12]

Q3: Can I use sonication to prepare my DPPC liposomes?

A3: Yes, probe-tip sonication is a common method for preparing DPPC liposomes.[14][15] It is an energy-intensive method that can produce small unilamellar vesicles (SUVs). However, it's important to control the temperature during sonication to avoid overheating the sample, which can lead to lipid degradation.[14] The process may also introduce titanium particles from the probe tip, which should be removed by centrifugation.[14]

Q4: What is the role of PEGylation in preventing liposome aggregation?

A4: Modifying the liposome surface with polyethylene glycol (PEG) by incorporating PEGylated lipids (e.g., MePEG-S-POPE) creates a hydrophilic polymer layer.[8][9] This layer provides a steric barrier that physically hinders the close approach of other liposomes, thus preventing aggregation.[8][9] This is a very effective strategy, especially when working with high liposome concentrations or in the presence of proteins that might induce aggregation.[8]

Data Presentation

Table 1: Influence of Divalent Cations on DPPC Liposome Aggregation

CationConcentration for Maximum AggregationEffect on Zeta PotentialReference
Ca²⁺~0.9 - 1.8 mMShifts from negative to positive[1][2]
Mg²⁺Can also induce aggregationSimilar to Ca²⁺[10]

Table 2: Effect of Temperature on DPPC Liposome Stability

Temperature RangeLipid PhaseStability CharacteristicsReference
< 41°CGel PhaseMore rigid, less permeable. Recommended for storage.[4][11]
~ 41°CPhase TransitionIncreased permeability and potential for aggregation if not handled correctly.[16][17]
> 41°CLiquid-Crystalline PhaseMore fluid, increased risk of leakage and hydrolysis over time.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for producing unilamellar vesicles of a defined size.

  • Lipid Film Formation:

    • Dissolve this compound and any other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[3][18]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid mixture's Tm (e.g., 50-60°C).[3]

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Pre-heat your hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tm.[3]

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs).[3]

  • Extrusion:

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.[19]

Protocol 2: Characterization of Liposome Size and Surface Charge
  • Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for your DLS instrument.

    • Equilibrate the sample to the desired measurement temperature.

    • Perform the DLS measurement to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement for Surface Charge:

    • Dilute the liposome suspension in an appropriate medium (e.g., filtered deionized water or a low ionic strength buffer).

    • Load the sample into a specialized zeta potential cuvette.

    • Perform the measurement to determine the zeta potential. A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally indicates good colloidal stability due to electrostatic repulsion.

Visualizations

TroubleshootingWorkflow start Liposome Aggregation Observed issue_time When did aggregation occur? start->issue_time post_prep post_prep issue_time->post_prep Immediately after preparation during_storage during_storage issue_time->during_storage During storage check_buffer Investigate Buffer: - Presence of divalent cations (Ca2+, Mg2+)? - pH outside neutral range? post_prep->check_buffer Check Formulation & Process check_temp Investigate Temperature: - Hydration below Tm (~41°C)? post_prep->check_temp check_storage_cond Storage Temperature: - Was it frozen? - Stored above 4-8°C? during_storage->check_storage_cond Check Storage Conditions check_formulation Review Formulation: - Lacks charged lipids or PEGylation? during_storage->check_formulation solution1 Solution: - Use ion-free buffer or add EDTA - Adjust pH to neutral - Hydrate above Tm check_buffer->solution1 check_temp->solution1 solution2 Solution: - Store at 4-8°C - Add charged lipids or PEGylated lipids to formulation check_storage_cond->solution2 check_formulation->solution2

Caption: A workflow diagram for troubleshooting this compound liposome aggregation.

LiposomePreparationWorkflow start Start: Lipid Mixture step1 1. Dissolve lipids in organic solvent start->step1 step2 2. Create thin film via rotary evaporation (T > Tm) step1->step2 step3 3. Hydrate film with buffer (T > Tm) to form MLVs step2->step3 step4 4. Extrude through polycarbonate membrane (T > Tm) step3->step4 end_product LUVs (Large Unilamellar Vesicles) step4->end_product characterization Characterization end_product->characterization dls DLS: Size & PDI characterization->dls zeta Zeta Potential: Surface Charge characterization->zeta

Caption: Experimental workflow for liposome preparation and characterization.

LiposomeStabilityFactors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center Liposome Stability divalent_cations Divalent Cations (e.g., Ca2+, Mg2+) center->divalent_cations decrease improper_temp Improper Temperature (storage or prep) center->improper_temp decrease extreme_ph Extreme pH center->extreme_ph decrease pegylation PEGylation (Steric Hindrance) center->pegylation increase charged_lipids Charged Lipids (Electrostatic Repulsion) center->charged_lipids increase cholesterol Cholesterol (Membrane Rigidity) center->cholesterol increase proper_storage Proper Storage (4-8°C, neutral pH) center->proper_storage increase

Caption: Factors influencing the stability of DPPC liposomes.

References

Technical Support Center: Optimizing DPPC-d75 Supported Lipid Bilayer Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d75 (DPPC-d75) supported lipid bilayer (SLB) formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that may arise during the formation of this compound SLBs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for forming this compound SLBs?

A1: The most common and relatively straightforward method for forming DPPC SLBs is the vesicle fusion technique.[1] This method involves preparing small unilamellar vesicles (SUVs) of this compound and allowing them to spontaneously adsorb, rupture, and fuse onto a hydrophilic substrate to form a continuous bilayer.

Q2: What is the main phase transition temperature (Tm) for DPPC and why is it important?

A2: The main phase transition temperature (Tm) for DPPC is approximately 41°C.[2][3] Below this temperature, the lipid exists in a more ordered, gel-like state (Lβ'), while above it, the lipid is in a more fluid, liquid-crystalline state (Lα).[2] The phase state of the lipid is a critical parameter in SLB formation, as it significantly influences vesicle fusion dynamics.

Q3: Can I form a high-quality DPPC SLB below its phase transition temperature?

A3: While it has been traditionally thought that vesicle fusion requires temperatures above the Tm, recent studies have shown that high-quality DPPC SLBs can be formed below this temperature.[4] However, the formation process and final bilayer structure can be affected by the deposition temperature.[4] Working below the Tm may lead to the formation of a supported vesicular layer (SVL) where vesicles adsorb but do not fuse, or result in an incomplete bilayer.[4]

Q4: What is the role of divalent cations in DPPC SLB formation?

A4: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can play a significant role in promoting the fusion of DPPC vesicles on negatively charged hydrophilic substrates like mica and silica.[2][5] They are thought to reduce the electrostatic repulsion between the negatively charged lipid headgroups and the substrate, thereby facilitating vesicle rupture and bilayer formation.[2] The addition of divalent cations can lower the required temperature for complete vesicle fusion.[2]

Troubleshooting Common Issues

Problem 1: Incomplete or patchy bilayer formation.

  • Possible Cause: The incubation temperature may be too low, preventing efficient vesicle rupture and fusion. DPPC is in the gel phase at room temperature, which can hinder the fusion process.[2]

  • Solution: Increase the deposition temperature to above the phase transition temperature (Tm ≈ 41°C) of DPPC, typically in the range of 50-60°C, to facilitate vesicle fusion.[2] Alternatively, a subsequent thermal annealing step after deposition can improve bilayer coverage, but this must be done carefully to avoid lipid loss.[1]

  • Possible Cause: Insufficient incubation time.

  • Solution: Increase the incubation time to allow for more vesicles to adsorb and fuse on the substrate. The optimal time can vary depending on other experimental parameters.

  • Possible Cause: Low vesicle concentration.

  • Solution: Increase the concentration of the this compound vesicle solution. A typical concentration range for SLB formation is between 0.2 and 1 mg/mL.[1]

Problem 2: Formation of a supported vesicular layer (SVL) instead of a bilayer.

  • Possible Cause: The deposition temperature is significantly below the Tm of DPPC, leading to vesicle adsorption without rupture.[4]

  • Solution: As with incomplete bilayer formation, increasing the temperature to above the Tm is the primary solution. Characterization techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) can help distinguish between an SVL and a complete SLB, with an SVL showing a significantly higher dissipation change.[4][6]

Problem 3: High density of defects or holes in the bilayer.

  • Possible Cause: The cooling rate after high-temperature incubation is too fast.

  • Solution: Employ a slower cooling rate after the bilayer has formed at an elevated temperature. This allows the lipid molecules to pack more efficiently and can reduce the formation of domains and defects.[2]

  • Possible Cause: Inadequate substrate cleaning.

  • Solution: Ensure the substrate is scrupulously clean and hydrophilic. Contaminants on the surface can impede vesicle fusion and lead to defects in the bilayer.

Problem 4: Poor reproducibility of SLB formation.

  • Possible Cause: Inconsistent vesicle preparation.

  • Solution: Standardize the vesicle preparation protocol. This includes ensuring complete removal of organic solvents after lipid film formation, consistent hydration procedures, and uniform vesicle sizing through methods like extrusion or sonication.[1] Applying a vacuum to the dried lipid film is crucial to remove any residual solvent.[1]

  • Possible Cause: Variations in buffer composition.

  • Solution: Maintain a consistent buffer composition, including pH and ionic strength. The presence and concentration of divalent cations should be carefully controlled.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound SLB formation.

Table 1: Influence of Temperature on DPPC SLB Formation on Mica

Temperature (°C)Observation in HEPES-NaCl BufferObservation in HEPES-NaCl-Mg²⁺ BufferReference
50Vesicle layer formationVesicle layer formation[2]
55Incomplete fusion with many holesComplete vesicle fusion[2]
60Incomplete fusionExtended regions of fused bilayer[7]
65Incomplete fusionExtended regions of fused bilayer[7]
70Complete vesicle fusionExtended regions of fused bilayer, more domains[2][7]

Table 2: Recommended Experimental Parameters for DPPC SLB Formation by Vesicle Fusion

ParameterRecommended Range/ValueNotesReference
Vesicle Concentration0.2 - 1.0 mg/mLHigher concentrations may be needed for fluid-phase lipids.[1][2]
Deposition Temperature> 41°C (typically 50-60°C)Can be formed at lower temperatures, but quality may vary.[2]
BufferHEPES-NaCl with 20 mM MgCl₂Divalent cations aid fusion on negatively charged substrates.[2]
Incubation Time5 - 60 minutesDependent on concentration and temperature.[2][7]
Cooling Rate~ 5 °C/min or slowerSlower cooling can reduce defects.[2]

Experimental Protocols

Protocol 1: this compound Small Unilamellar Vesicle (SUV) Preparation
  • Lipid Film Formation: Dissolve this compound lipid in a suitable organic solvent (e.g., chloroform).

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

  • Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.[1]

  • Hydration: Hydrate the dried lipid film with the desired aqueous buffer (e.g., HEPES-NaCl-Mg²⁺) to a final lipid concentration of 0.2-1.0 mg/mL.[1]

  • Vortexing: Vortex the suspension vigorously to detach the lipid film from the glass and form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This helps to break down the multilamellar structures.[1]

  • Extrusion (Optional but Recommended): To obtain uniformly sized SUVs, extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 50 or 100 nm).

Protocol 2: SLB Formation on a Hydrophilic Substrate (e.g., Mica or Silica)
  • Substrate Preparation: Ensure the substrate is atomically flat and hydrophilic. For mica, freshly cleave the surface. For silica, clean thoroughly using a method such as piranha solution or UV/ozone treatment.

  • Temperature Control: Mount the substrate in a fluid cell and bring it to the desired deposition temperature (e.g., 60°C) using a heating stage.[2]

  • Vesicle Incubation: Inject the prepared this compound SUV suspension into the fluid cell and incubate for a sufficient time (e.g., 30-60 minutes) to allow for vesicle adsorption and fusion.

  • Rinsing: Gently rinse the surface with pre-warmed buffer to remove any non-adsorbed vesicles.

  • Cooling: If the deposition was performed at an elevated temperature, cool the system down slowly to room temperature.

  • Characterization: Characterize the quality of the formed SLB using surface-sensitive techniques such as Atomic Force Microscopy (AFM), Quartz Crystal Microbalance with Dissipation (QCM-D), or Fluorescence Recovery After Photobleaching (FRAP).[1][4][8]

Visualizations

Experimental Workflow

G cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_char Characterization prep1 Lipid Film Formation prep2 Solvent Evaporation prep1->prep2 prep3 Vacuum Desiccation prep2->prep3 prep4 Hydration prep3->prep4 prep5 Vortexing & Freeze-Thaw prep4->prep5 slb3 Vesicle Incubation prep5->slb3 Inject Vesicles slb1 Substrate Preparation slb2 Temperature Equilibration slb1->slb2 slb2->slb3 slb4 Rinsing slb3->slb4 slb5 Controlled Cooling slb4->slb5 char1 AFM slb5->char1 char2 QCM-D slb5->char2 char3 FRAP slb5->char3

Caption: Workflow for this compound SLB formation and characterization.

Troubleshooting Logic

G start Problem with SLB Formation q1 Incomplete Bilayer? start->q1 a1_1 Increase Temperature q1->a1_1 Yes a1_2 Increase Incubation Time q1->a1_2 Yes a1_3 Increase Vesicle Conc. q1->a1_3 Yes q2 High Defect Density? q1->q2 No end High-Quality SLB a1_1->end a1_2->end a1_3->end a2_1 Slower Cooling Rate q2->a2_1 Yes a2_2 Improve Substrate Cleaning q2->a2_2 Yes q3 Supported Vesicular Layer? q2->q3 No a2_1->end a2_2->end a3_1 Increase Temperature (> Tm) q3->a3_1 Yes q3->end No a3_1->end

Caption: Troubleshooting decision tree for common SLB formation issues.

References

Technical Support Center: AFM Imaging of DPPC-d75 Domains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts in Atomic Force Microscopy (AFM) imaging of dipalmitoylphosphatidylcholine (DPPC-d75) domains.

Troubleshooting Guide

This guide addresses common problems encountered during AFM imaging of this compound domains in a question-and-answer format.

Q1: My AFM image shows streaks and dragged-out features across the scan direction. What is causing this?

A1: This is a common artifact often caused by a contaminated or damaged AFM tip, or by loosely adsorbed material on the sample surface.[1][2][3] The tip may be picking up and dragging lipid material or other contaminants across the surface.

Troubleshooting Steps:

  • Tip Inspection: Carefully inspect the AFM tip for any visible contamination or damage. If in doubt, replace it with a new, sharp tip.[1]

  • Sample Rinsing: Gently rinse the supported lipid bilayer (SLB) with fresh buffer to remove any unbound vesicles or contaminants.[4] Be careful not to apply excessive force, which could damage the bilayer.[4][5]

  • Reduce Imaging Force: Decrease the setpoint to apply less force on the sample, which can help prevent the tip from dislodging and dragging material.

  • Optimize Scan Speed: Try reducing the scan speed to give the feedback loop more time to react to surface features, which can prevent the tip from "sticking" to and dragging parts of the sample.[6][7][8]

Q2: The lipid domains in my image appear much larger and more rounded than expected. Why is this happening?

A2: This is a classic example of a tip convolution artifact.[9][10][11][12] The AFM image is a result of the interaction between the tip's geometry and the sample's topography. If the tip is not significantly sharper than the features being imaged, the features will take on the shape of the tip, appearing broadened.[9][13] This effect is more pronounced with blunt or worn-out tips.[1][6]

Troubleshooting Steps:

  • Use a Sharp Tip: The most effective solution is to use a new, high-resolution AFM tip with a small radius of curvature.

  • Deconvolution Software: Post-processing of the image using deconvolution algorithms can help to mathematically reduce the effects of tip broadening.[14]

  • Verify with a Calibration Grating: Image a calibration standard with sharp, well-defined features to assess the current state of your AFM tip.

Q3: I see duplicate or "ghost" images of my this compound domains. What is the source of this artifact?

A3: This "double tip" artifact occurs when the AFM probe has more than one point of contact with the sample surface.[2][9][14][15] This can be due to a broken tip, a contaminated tip with a piece of debris stuck to it, or an inherently flawed tip.

Troubleshooting Steps:

  • Replace the Tip: The most straightforward solution is to replace the AFM tip.

  • Gentle Tip Cleaning: In some cases, a gentle cleaning procedure (consult your AFM manufacturer's guidelines) might dislodge debris from the tip. However, replacement is often more reliable.

  • Re-engage the Tip: Sometimes, retracting and re-engaging the tip on a different area of the sample can resolve the issue if the second protrusion was only making intermittent contact.

Q4: My images of the lipid bilayer are unstable, and I observe holes or defects forming during scanning. What should I do?

A4: This indicates that the imaging conditions are too harsh for the delicate supported lipid bilayer, leading to tip-induced damage.[16] It can also be a result of an incompletely formed or unstable bilayer.

Troubleshooting Steps:

  • Optimize Imaging Force: Reduce the setpoint to the lowest possible value that still allows for stable tracking of the surface.

  • Use Softer Cantilevers: Employ cantilevers with a lower spring constant (e.g., ~0.1 N/m) which are better suited for soft samples like lipid bilayers.[17]

  • Imaging Mode: Tapping mode is generally preferred for soft samples as it minimizes lateral forces compared to contact mode.[14]

  • Bilayer Preparation: Ensure your SLB preparation protocol is robust. This includes using an appropriate incubation temperature (e.g., above the phase transition temperature of DPPC, around 60°C) to promote vesicle fusion and the formation of a complete, homogeneous bilayer.[4][18] Also, ensure the bilayer is always kept hydrated.[17][19]

Frequently Asked Questions (FAQs)

Q1: What are the ideal AFM imaging parameters for this compound domains?

A1: The optimal parameters can vary depending on the specific instrument and sample preparation. However, here are some general guidelines:

  • Imaging Mode: Tapping mode in liquid is highly recommended to minimize shear forces.[14]

  • Cantilevers: Use soft, triangular cantilevers with a low spring constant (e.g., ~0.1 N/m).[4][17]

  • Scan Rate: Start with a slow scan rate (e.g., 1-2 Hz) and gradually increase it while monitoring image quality.[17]

  • Imaging Force: Use the lowest possible setpoint that maintains good tracking of the surface to avoid sample damage.

Q2: How can I confirm that I have a complete and stable supported lipid bilayer before imaging?

A2: You can perform a large area scan (e.g., 25 µm x 25 µm or 50 µm x 50 µm) to get an overview of the surface.[19] The presence of a few small defects or imaging the edge of the bilayer can confirm its formation.[17] The height of a single bilayer should be around 4-5.5 nm.[17][20] Time-lapse imaging can also be used to monitor the formation of the bilayer from vesicle fusion.[4][21]

Q3: Can the substrate affect the quality of my AFM images?

A3: Yes, the substrate is critical. Freshly cleaved mica is a common and effective substrate for forming supported lipid bilayers due to its atomically flat and hydrophilic nature.[17] Ensuring the mica is clean before vesicle deposition is crucial for forming a homogeneous bilayer.[21]

Q4: My image background is tilted or bowed. Is this an artifact?

A4: Yes, this is a common scanner artifact caused by the geometry of the piezoelectric scanner.[9] It can usually be corrected during image processing by applying a flattening or plane-fitting algorithm.[14] Most AFM software has built-in functions for this.

Quantitative Data Summary

The following tables summarize key experimental parameters for the preparation and imaging of supported lipid bilayers, including DPPC.

Table 1: Typical Parameters for Supported Lipid Bilayer (SLB) Formation

ParameterValueRationale
Substrate Freshly Cleaved MicaAtomically flat and hydrophilic surface promotes vesicle fusion.
Lipid Concentration 0.3 - 0.5 mg/mLSufficient concentration for vesicle fusion and bilayer formation.[18]
Incubation Temperature 60-65 °CAbove the main phase transition temperature of DPPC to facilitate vesicle rupture and fusion.[4][17][18]
Incubation Time 10 - 60 minutesAllows sufficient time for vesicles to adsorb, rupture, and form a complete bilayer.[4][17][19]
Buffer HEPES or PBS with NaCl and divalent cations (e.g., Ca²⁺ or Mg²⁺)Divalent cations can promote vesicle fusion with the negatively charged mica surface.[19]

Table 2: Recommended AFM Imaging Parameters for this compound Domains

ParameterRecommended Value/TypeReason to Avoid Artifacts
Imaging Mode Tapping Mode in LiquidMinimizes lateral forces, preventing damage to the soft bilayer.[14]
Cantilever Type Soft, Triangular (e.g., MSNL-E)Low spring constant reduces the force applied to the sample.[4][17]
Spring Constant ~0.1 N/mIdeal for imaging soft biological samples without causing deformation or damage.[4][17]
Scan Rate 1 - 2 HzSlower scan rates allow the feedback loop to accurately track the topography, reducing artifacts.[17]
Initial Scan Size 25 µm x 25 µm to 50 µm x 50 µmProvides a good overview to assess the overall quality and coverage of the bilayer.[19]
Imaging Force (Setpoint) As low as possibleMinimizes tip-sample interaction to prevent bilayer disruption and tip contamination.

Visual Guides

Experimental Workflow for SLB Preparation and AFM Imaging

G cluster_prep Sample Preparation cluster_afm AFM Imaging vesicle Prepare this compound Vesicles deposit Deposit Vesicles on Mica vesicle->deposit mica Cleave Mica Substrate mica->deposit incubate Incubate at 60-65°C deposit->incubate cool Cool to Room Temperature incubate->cool rinse Gently Rinse with Buffer cool->rinse mount Mount Sample in AFM Fluid Cell rinse->mount cantilever Select Soft Cantilever (k ~ 0.1 N/m) mount->cantilever engage Engage Tip on Surface cantilever->engage large_scan Perform Large Area Scan (25x25 µm) engage->large_scan optimize Optimize Scan Parameters (Setpoint, Gain, Scan Rate) large_scan->optimize image Acquire High-Resolution Image optimize->image

Caption: Workflow for SLB preparation and AFM imaging.

Troubleshooting Logic for Common AFM Artifacts

G start Observe Image Artifact q1 What is the nature of the artifact? start->q1 streaks Streaks / Dragged Features q1->streaks Streaking broad Broadened / Rounded Features q1->broad Broadening duplicate Duplicate / Ghost Images q1->duplicate Duplication damage Holes / Bilayer Damage q1->damage Damage sol_streaks Contaminated Tip or Sample - Replace Tip - Rinse Sample - Lower Imaging Force streaks->sol_streaks sol_broad Tip Convolution - Use a Sharper Tip - Use Deconvolution Software broad->sol_broad sol_duplicate Double Tip - Replace the Tip duplicate->sol_duplicate sol_damage Imaging Force Too High - Lower Setpoint - Use Softer Cantilever - Check Bilayer Integrity damage->sol_damage

Caption: Troubleshooting decision tree for AFM artifacts.

References

Technical Support Center: Neutron Scattering of DPPC-d75 Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their neutron scattering experiments on DPPC-d75 lipid membranes, with a focus on improving the signal-to-noise ratio.

Troubleshooting Guides

This section addresses common issues encountered during neutron scattering experiments with this compound and offers potential solutions.

Issue: High Background Noise in this compound Scans

High background noise can obscure the desired scattering signal from the lipid bilayer, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

  • Incoherent Scattering from Hydrogen: Hydrogen has a very large incoherent scattering cross-section, which is a major source of background noise.

    • Solution: Use deuterated components wherever possible. This compound is already chain-deuterated. Ensure that the solvent is D₂O to minimize incoherent scattering from water. If studying hydration, using D₂O is standard practice.

  • Scattering from Sample Holder and Environment: The sample container and the instrument environment can contribute to the background.

    • Solution: Perform a background measurement with the empty sample holder and subtract this from the sample measurement. Additionally, measurements of the bulk solvent (e.g., D₂O) should be taken for proper background correction.

  • Instrumental Background: Neutrons from sources other than the main beam path can contribute to noise.

    • Solution: Consult with the instrument scientist about instrument-specific background reduction techniques, such as using a background chopper if available.

Issue: Low Signal Intensity from this compound Sample

A weak signal from the sample can be difficult to distinguish from the background noise.

Possible Causes and Solutions:

  • Insufficient Sample Quantity: A small amount of sample will naturally produce a weak scattering signal.

    • Solution: For stacked bilayer samples, increasing the number of layers can improve signal intensity. One study used six stacked wafers to achieve a total of about 200 mg of lipid, resulting in good statistics.

  • Poor Sample Homogeneity: Inhomogeneous samples can lead to inconsistent and weak scattering.

    • Solution: Ensure the sample preparation method produces a uniform sample. For multilamellar vesicles (MLVs), thorough mixing and hydration are crucial. For supported bilayers, the deposition technique should be optimized for uniform coverage.

  • Incorrect Contrast Matching: If the scattering length density of a component matches that of the solvent, its signal will be "invisible."

    • Solution: Carefully choose the D₂O/H₂O ratio of the solvent to highlight the component of interest. Using fully deuterated this compound in D₂O will provide strong contrast for the entire lipid molecule.

Issue: Incoherent Scattering Overwhelming the Signal

Even with deuterated components, residual incoherent scattering can be problematic.

Possible Causes and Solutions:

  • Residual Hydrogen in Sample or Solvent: Even in deuterated materials, some hydrogen may be present.

    • Solution: Use the highest purity deuterated materials available. For quasi-elastic neutron scattering (QENS), where the incoherent signal is the focus, this is less of an issue. For structural studies, minimizing all incoherent sources is key.

  • Data Analysis Methods: The contribution of incoherent scattering may not be correctly subtracted during data analysis.

    • Solution: Polarization analysis is a technique that can experimentally separate the coherent and incoherent scattering signals. This provides a more accurate determination of the coherent structure factor.

Issue: Issues with Sample Hydration and Temperature Control

The structure and dynamics of lipid membranes are highly sensitive to hydration and temperature.

Possible Causes and Solutions:

  • Incorrect Hydration Level: The hydration level affects the lipid headgroup mobility and the overall phase behavior of the membrane.

    • Solution: Carefully control the relative humidity of the sample environment. One method involves hydrating the sample from a saturated salt solution to achieve a specific relative humidity. Full hydration can be achieved by hydrating from pure D₂O.

  • Temperature Instability: The phase of the DPPC membrane (gel vs. liquid crystalline) is temperature-dependent, which significantly impacts the scattering profile.

    • Solution: Ensure precise temperature control of the sample throughout the experiment. The main phase transition temperature of DPPC is around 41°C, but this can shift with hydration level.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sample preparation method for this compound neutron scattering?

The optimal method depends on the scientific question.

  • Unilamellar Vesicles (ULVs) or Small Unilamellar Vesicles (SUVs): These are suitable for studying the overall structure of the bilayer in a solution environment. They are relatively easy to prepare by methods like extrusion or sonication.

  • Multilamellar Vesicles (MLVs): These provide a stronger signal due to the stacked bilayers but result in powder-averaged data.

  • Oriented Stacked Bilayers: Depositing bilayers on a solid substrate (e.g., silicon wafers) allows for the study of in-plane and out-of-plane structure and dynamics. This method can provide higher resolution structural information.

Q2: How does deuteration of DPPC help in improving the signal-to-noise ratio?

Deuteration is a key technique in neutron scattering for "contrast variation." Neutrons scatter very differently from hydrogen and its isotope deuterium.

  • Reduces Incoherent Scattering: As mentioned in the troubleshooting guide, replacing hydrogen with deuterium significantly reduces the incoherent background noise.

  • Creates Contrast: By selectively deuterating parts of the system (e.g., the lipid tails in this compound) and using a D₂O solvent, you can make specific components "stand out" in the scattering pattern. This enhances the signal from the component of interest relative to the background.

Q3: What are the key experimental parameters to consider for a successful this compound neutron scattering experiment?

Several parameters need to be carefully controlled:

  • Hydration Level: The number of water molecules per lipid affects the membrane's properties.

  • Temperature: This determines the phase of the lipid bilayer.

  • Sample Thickness/Concentration: A sufficient amount of sample is needed to obtain a good signal.

  • Solvent Contrast (D₂O/H₂O ratio): This is crucial for highlighting the desired structural features.

Q4: How can I properly perform background subtraction?

Accurate background subtraction is critical for obtaining a clean signal.

  • Measure the empty sample container: This accounts for scattering from the sample holder.

  • Measure the bulk solvent: This is important for solution scattering experiments with vesicles.

  • Use appropriate software: Data reduction software like Mantid can be used to perform these corrections.

Data Presentation

Table 1: Neutron Scattering Length Densities (SLDs) of Common Components

ComponentSLD (10⁻⁶ Å⁻²)
H₂O-0.56
D₂O6.34
DPPC (fully hydrogenated)~ -0.3 to 0.2
This compound (chain deuterated)~ 6.0
Silicon (Substrate)2.07

Note: Exact SLD values for lipids can vary slightly based on the specific molecular volume and hydration.

Table 2: Typical Experimental Parameters for DPPC Neutron Scattering

ParameterTypical Value/RangeReference
Temperature Range20°C - 50°C (to cross the phase transition)
Hydration Level9-12 water molecules per lipid
Sample Thickness (stacked bilayers)~2-3 mm total (for multiple wafers)
Lipid Concentration (vesicles)~15-25 mg/mL

Experimental Protocols

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) of this compound
  • Weigh the desired amount of this compound lyophilized powder and place it in a glass vial.

  • Dissolve the lipid in a chloroform/methanol solvent mixture and then evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.

  • Place the vial under high vacuum for several hours to remove any residual solvent.

  • Hydrate the lipid film with D₂O buffer by adding the buffer and vortexing the vial.

  • The sample should be left on a shaker to mix overnight, often at a temperature above the lipid phase transition, to ensure homogeneous hydration.

Protocol 2: Background Subtraction Procedure
  • Perform a neutron scattering measurement on the fully prepared this compound sample in its sample holder.

  • Remove the sample and perform a measurement on the empty sample holder under identical instrument conditions.

  • If using vesicles in solution, perform a measurement of the bulk D₂O buffer in the same sample holder.

  • Use data analysis software to subtract the empty cell measurement from both the sample and the bulk solvent measurements.

  • For vesicle samples, the corrected solvent scattering can then be subtracted from the corrected sample scattering, often with a scaling factor to account for the volume fraction of the lipids.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Neutron Scattering Experiment cluster_analysis Data Analysis prep_method Choose Method: - Vesicles (MLV/SUV) - Supported Bilayers lipid_prep Prepare this compound (e.g., lipid film) prep_method->lipid_prep hydration Hydrate with D₂O lipid_prep->hydration sample_load Load into Sample Holder hydration->sample_load setup Instrument Setup (Temperature, Q-range) sample_load->setup sample_run Measure this compound Sample setup->sample_run background_run Measure Background (Empty Cell, D₂O) setup->background_run data_reduction Data Reduction (e.g., using Mantid) sample_run->data_reduction background_run->data_reduction bkg_subtract Background Subtraction data_reduction->bkg_subtract model_fit Model Fitting and Structural Analysis bkg_subtract->model_fit

Caption: Workflow for a this compound neutron scattering experiment.

Signal_Noise_Pathway cluster_signal Signal Strength cluster_noise Noise Sources coherent_scattering Coherent Scattering (Desired Signal) sn_ratio High Signal-to-Noise Ratio coherent_scattering->sn_ratio Increases sample_quantity Sufficient Sample Quantity sample_quantity->coherent_scattering contrast High Contrast (e.g., d-DPPC in D₂O) contrast->coherent_scattering incoherent_scattering Incoherent Scattering (from H atoms) incoherent_scattering->sn_ratio Decreases background Background Scattering (Sample Holder, etc.) background->sn_ratio Decreases multiple_scattering Multiple Scattering multiple_scattering->sn_ratio Decreases

Caption: Factors influencing the signal-to-noise ratio.

Troubleshooting_Logic start Poor Signal-to-Noise Ratio check_background Is background high? start->check_background check_signal Is signal intensity low? start->check_signal check_incoherent Check for H-contamination (Solvent, Sample) check_background->check_incoherent Yes check_sample_amount Increase Sample Amount or Concentration check_signal->check_sample_amount Yes bg_yes Yes bg_no No check_bg_sub Review Background Subtraction Procedure check_incoherent->check_bg_sub end Improved S/N check_bg_sub->end sig_yes Yes sig_no No check_hydration Verify Sample Hydration and Temperature check_sample_amount->check_hydration check_contrast Optimize Solvent Contrast (D₂O/H₂O) check_hydration->check_contrast check_contrast->end

Caption: Troubleshooting logic for poor signal-to-noise.

Technical Support Center: Deuterium Exchange in DPPC-dn NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding deuterium exchange in NMR studies involving deuterated dipalmitoylphosphatidylcholine (DPPC-dn). It is intended for researchers, scientists, and drug development professionals working with lipid membrane systems.

Frequently Asked Questions (FAQs)

This section addresses common questions about the nature of deuterium exchange and its relevance to DPPC NMR studies.

Q1: What is deuterium (D) / hydrogen (H) exchange in the context of NMR?

Deuterium exchange, or H/D exchange, is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent (like D₂O), or vice-versa.[1] In ¹H NMR spectroscopy, this is highly useful because deuterium is "silent" or does not produce a signal.[2] When a proton is exchanged for a deuteron, its corresponding peak disappears from the ¹H NMR spectrum, which can help identify specific types of protons, particularly those that are labile (easily exchangeable), such as those in hydroxyl (-OH) or amine (-NH) groups.[1][2]

Q2: Are the deuterons on the acyl chains of perdeuterated DPPC (e.g., DPPC-d62) susceptible to exchange with protons?

Generally, no. The deuterium atoms on the carbon backbone of the DPPC acyl chains (C-D bonds) are covalently bonded and considered non-labile under typical NMR experimental conditions. The energy required to break these bonds is significant, and exchange with solvent protons is negligible. Therefore, back-exchange of the lipid acyl chains is not a common source of error that requires correction in standard DPPC-dn NMR studies.

Q3: What is "back-exchange" and when is it a significant problem?

Back-exchange refers to the undesirable loss of deuterium label from a molecule and its replacement with protons from the solvent during sample preparation or analysis.[3] This is a major concern in experiments like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) or solution NMR studies of proteins, where the stability of the deuterium label on labile amide (-NH) groups is used to probe protein structure and dynamics.[4][5][6] If deuterium is lost, the quantitative information about solvent accessibility and hydrogen bonding can be compromised.[5] While not an issue for the DPPC acyl chains themselves, it is a critical factor if you are studying the interaction of DPPC with a protein or peptide in D₂O.

Q4: If my DPPC-dn sample is in a buffer made with H₂O, will I lose the deuterium label from the lipid?

No, you will not lose the deuterium label from the acyl chains of the DPPC molecule. However, if you are studying a protein or peptide interacting with the lipids, any deuterons on labile sites of that protein (e.g., from being expressed in a deuterated medium) would rapidly exchange with protons from the H₂O.

Troubleshooting Guide

This section provides solutions to specific issues that may be misinterpreted as deuterium exchange on the DPPC molecule.

Issue 1: I see unexpected proton signals or a reduction in expected signal intensity in my DPPC-dn NMR spectrum.

This issue is unlikely to be caused by deuterium exchange on the lipid acyl chains. The more probable causes are related to sample purity and preparation.

  • Possible Cause A: Protonated Contaminants

    • Diagnosis: The sample may be contaminated with protonated lipids, residual solvents from preparation, or other organic molecules.

    • Solution: Ensure the highest purity of DPPC-dn is used. Verify the purity of the lipid stock via techniques like ³¹P NMR for phospholipids or mass spectrometry.[7] During sample preparation, use high-purity D₂O and deuterated buffers to minimize proton contamination.

  • Possible Cause B: Incomplete Deuteration of Lipid Stock

    • Diagnosis: The commercial DPPC-dn may have a lower isotopic enrichment than specified, resulting in residual C-H bonds that produce a signal in ¹H NMR.

    • Solution: The isotopic enrichment of highly deuterated compounds can be verified using Deuterium NMR.[8] If precise quantification is critical, always check the certificate of analysis from the supplier for the specified level of deuteration.

  • Possible Cause C: Back-Exchange on an Interacting Molecule

    • Diagnosis: If your system includes a peptide or protein that was deuterated, its labile amide deuterons can exchange with residual protons from moisture. This is a common issue when studying protein-lipid interactions.[9][10]

    • Solution: To minimize this, lyophilize the protein-lipid sample and rehydrate it with high-purity D₂O in a controlled environment (e.g., a glove box) to limit exposure to atmospheric H₂O.[10]

Issue 2: My quantitative measurements (e.g., order parameters) are inconsistent or seem inaccurate.

Inaccurate quantitative results in solid-state NMR of lipids are more often related to experimental parameters or data processing than to deuterium exchange.

  • Possible Cause A: Poor Signal-to-Noise or Spectral Resolution

    • Solution: Optimize NMR acquisition parameters, including pulse sequence, recycle delay, and number of scans. Ensure proper probe tuning and matching for every sample. For solid-state NMR, ensure magic-angle spinning (MAS) is stable if applicable.

  • Possible Cause B: Incorrect Data Processing

    • Solution: Review the processing workflow. Ensure correct application of Fourier transformation, phase correction, and baseline correction. When calculating order parameters from quadrupolar splittings, use established and appropriate models for your lipid phase.

  • Possible Cause C: Sample Heterogeneity

    • Diagnosis: The lipid sample may not be forming uniform vesicles or bilayers, or it may exist in multiple phases.

    • Solution: Ensure the lipid preparation protocol (e.g., extrusion, sonication, freeze-thaw cycles) is followed consistently to produce a homogenous sample.[11] Use techniques like dynamic light scattering (DLS) to check vesicle size distribution if applicable.

Experimental Protocols & Data

Protocol 1: Workflow for Preparing a High-Purity DPPC-dn NMR Sample

This protocol outlines the key steps to prepare a high-quality, low-contamination sample of deuterated lipid bilayers for NMR analysis.

G cluster_prep Phase 1: Lipid Preparation cluster_hydration Phase 2: Hydration & Homogenization cluster_final Phase 3: Sample Loading weigh 1. Weigh DPPC-d(n) in glass vial dissolve 2. Dissolve in Chloroform/ Methanol mixture weigh->dissolve dry_n2 3. Dry under gentle stream of N2 gas dissolve->dry_n2 dry_vac 4. Dry further under high vacuum (>2h) dry_n2->dry_vac add_d2o 5. Add D2O Buffer (>99.9% D) dry_vac->add_d2o vortex 6. Vortex to create multilamellar vesicles (MLVs) add_d2o->vortex ft_cycles 7. Perform 5-10 freeze-thaw cycles (Liquid N2 / Warm Bath) vortex->ft_cycles extrude 8. (Optional) Extrude to form large unilamellar vesicles (LUVs) ft_cycles->extrude transfer 9. Transfer hydrated sample to NMR rotor extrude->transfer pack 10. Pack sample via centrifugation transfer->pack seal 11. Seal rotor tightly to prevent dehydration pack->seal

Caption: Workflow for preparing a low-contamination DPPC-dn NMR sample.

Quantitative Data: Factors Influencing Back-Exchange

While not relevant for the DPPC acyl chains, if your system contains proteins or other molecules with labile deuterons, understanding the factors that control back-exchange is crucial. The rate of exchange is highly dependent on experimental conditions.

FactorEffect on Back-Exchange RateReason / Comment
pH Minimum rate at pH ~2.5. Increases significantly at higher pH.The exchange reaction is catalyzed by both acid and base. The minimum rate occurs at the quench condition used in HDX-MS.[6]
Temperature Rate increases with increasing temperature.Exchange is a chemical reaction with activation energy. Keeping samples cold (0-4 °C) is critical to minimize back-exchange.[6][12]
Solvent Accessibility Higher accessibility leads to faster exchange.Deuterons in the core of a folded protein are protected and exchange slowly; surface-exposed deuterons exchange rapidly.[2]
Ionic Strength Can have a variable effect on the exchange rate.High salt concentrations can influence protein conformation and local water activity, which may alter exchange rates.[5]
Troubleshooting Logic Diagram

Use this decision tree to diagnose the source of unexpected results in your DPPC-dn NMR experiments.

G start Start: Unexpected NMR Spectral Results q_protein Does your sample contain peptides or proteins? start->q_protein res_protein Issue is likely back-exchange of labile amide deuterons. q_protein->res_protein Yes q_purity Have you verified sample purity? q_protein->q_purity No sol_protein Solution: - Use high-purity D2O - Lyophilize & rehydrate in dry env. - Keep samples cold (0-4°C) res_protein->sol_protein res_contam Issue is likely contamination with protonated species. q_purity->res_contam No res_nmr Issue is likely related to NMR acquisition or processing. q_purity->res_nmr Yes sol_contam Solution: - Use high-purity lipids/solvents - Verify stock purity (MS, 31P NMR) - Clean glassware thoroughly res_contam->sol_contam sol_nmr Solution: - Optimize acquisition parameters - Check probe tuning/matching - Review processing workflow - Check sample homogeneity res_nmr->sol_nmr

Caption: Decision tree for troubleshooting artifacts in DPPC-dn NMR spectra.

References

phase separation issues in DPPC-d75 mixed monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with dipalmitoylphosphatidylcholine (DPPC) and deuterated DPPC (DPPC-d75) mixed monolayers.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound mixed monolayers, focusing on unexpected phase separation and domain morphology.

Issue 1: Unexpected or Inconsistent Phase Separation

Question: I am observing phase separation in my 1:1 this compound mixed monolayer, which I expected to be fully miscible. Why is this happening?

Answer: While often used as a simple isotopic label, chain deuteration in phospholipids is not entirely benign and can influence phase behavior. Research has shown that even subtle structural modifications from deuteration can lead to phase separation. Specifically, in 1:1 mixed monolayers of DPPC and chain-deuterated DPPC on a substrate, partial segregation into domains enriched in either the deuterated or non-deuterated lipid has been observed[1].

Several factors can contribute to or enhance this effect:

  • Lower Phase Transition Temperature of Deuterated Lipids: The gel-to-fluid phase transition temperature (Tm) for lipids with deuterated chains is typically 4-5 °C lower than their hydrogenated counterparts[2][3]. This difference in physical properties can promote demixing.

  • Subtle Structural Differences: Deuteration can cause a small reduction in the lamellar repeat spacing and bilayer thickness, which may translate to altered packing and interactions in a monolayer[2][3].

Troubleshooting Steps:

  • Verify Temperature Control: Given the difference in transition temperatures, precise and stable temperature control is critical. A slight deviation from the intended experimental temperature could push one component into a different phase state, inducing separation.

  • Assess Monolayer Composition: Accurately determine the molar ratio of DPPC to this compound in your spreading solution. Inaccuracies can lead to unexpected phase behavior.

  • Consider the Substrate/Interface: Interactions with the subphase or a solid support can influence lipid organization. The phase behavior observed at the air-water interface may differ from that on a solid substrate[1].

Issue 2: Irregular or Atypical Domain Morphology

Question: My DPPC domains are not the expected "bean" or kidney shape. Instead, they are multilobed, string-like, or irregular. What could be the cause?

Answer: The characteristic shape of liquid-condensed (LC) domains in DPPC monolayers is sensitive to several experimental parameters. Deviations from the typical morphology are common and can often be traced back to the experimental setup and procedure[4][5].

Potential Causes and Solutions:

  • High Compression Rate: Compressing the monolayer too quickly is a known cause of multilobed and more complex domain shapes[4][6]. At high compression speeds, domains may nucleate in close proximity and merge before they can relax into their equilibrium shape[4].

    • Solution: Decrease the barrier compression speed to allow for domain equilibration.

  • Subphase Impurities: Contaminants in the water subphase or from airborne particles can alter domain morphology[6][7]. Impurities can accumulate at the domain boundaries, affecting line tension and growth patterns.

    • Solution: Use ultrapure water (18.2 MΩ·cm) and ensure the Langmuir trough and surrounding area are exceptionally clean. A trough enclosure can help prevent airborne contamination.

  • Presence of Other Surfactants or Nanoparticles: Even small amounts of other surface-active materials can disrupt the typical domain structure, often resulting in smaller, more numerous, and irregularly shaped domains[5].

    • Solution: Ensure all glassware is meticulously cleaned and that the spreading solvent is of high purity and fully evaporated before compression.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of deuteration on the phase transition temperature of DPPC?

A1: Deuteration of the acyl chains in saturated phospholipids like DPPC consistently lowers the main phase transition temperature (Tm). Studies have shown this decrease to be approximately 4.3 ± 0.1 °C[2]. This is a critical factor to consider when designing experiments, as the phase behavior of this compound will be shifted to a lower temperature compared to its hydrogenated counterpart.

Q2: Can I assume that DPPC and this compound are perfectly miscible in a monolayer?

A2: It is not always a safe assumption. While they are chemically very similar, the physical differences induced by deuteration, such as a lower melting point and altered chain packing, can lead to non-ideal mixing and even phase separation, particularly in the condensed phase[1][8]. The miscibility will also depend on temperature, surface pressure, and the specific composition of the monolayer.

Q3: How does subphase temperature affect the pressure-area isotherm of a DPPC monolayer?

A3: Temperature is a critical parameter in determining the phase behavior of DPPC monolayers. As temperature increases, the pressure-area isotherm shifts to larger molecular areas. The liquid-expanded (LE) to liquid-condensed (LC) phase transition plateau occurs at higher surface pressures with increasing temperature[9]. There is a critical temperature (Tc) for DPPC, reported to be around 44°C, above which the distinct LE-LC phase transition disappears[10][11].

Q4: My pressure-area isotherm does not show a flat plateau in the LE-LC coexistence region. Is this normal?

A4: Yes, this is often observed. While an ideal first-order phase transition should occur at a constant pressure, the coexistence region in experimental DPPC isotherms often shows a slight positive slope[9]. This can be due to impurities, kinetic effects related to the compression rate, or the complex long-range dipolar interactions between domains[12].

Q5: What is the role of the "waiting time" after spreading the lipid solution on the subphase?

A5: The waiting time, typically 10-15 minutes, is crucial to allow for the complete evaporation of the spreading solvent (e.g., chloroform)[13]. Residual solvent in the monolayer can act as an impurity, significantly altering the packing of the lipid molecules, fluidizing the monolayer, and affecting the phase transition and domain morphology.

Quantitative Data Summary

The following tables summarize key quantitative data for DPPC monolayers gathered from various studies.

Table 1: Phase Transition Temperatures for DPPC and its Deuterated Analog.

LipidPhase TransitionTemperature (°C)Notes
DPPC (bilayer)Pre-transition~36Observed in DSC scans of liposomes.[14]
DPPC (bilayer)Main Transition (Tm)~41.5 - 42The primary gel-to-liquid crystalline transition.[11][14]
Chain-deuterated DPPCMain Transition (Tm)~37 - 38Consistently lower than protiated DPPC.[3]
DPPC (monolayer)Critical Temperature (Tc)~44Above this temperature, the LE-LC transition vanishes.[10][11]
DPPC (monolayer)Triple-Point Temp (T0)~17.5Lowest temperature for the LE-LC transition.[11]

Table 2: Influence of Temperature on DPPC Monolayer Phase Transition Pressure.

Temperature (°C)LE-LC Transition Pressure (mN/m)
20~5 - 7
30~9
40~12

Note: These are approximate values and can vary based on experimental conditions like subphase composition and compression rate. Data synthesized from multiple sources[15][16][17].

Experimental Protocols

Protocol 1: Langmuir Monolayer Preparation and Isotherm Measurement

This protocol outlines the standard procedure for forming a this compound mixed monolayer at the air-water interface and measuring its surface pressure-area isotherm.

  • Preparation:

    • Cleaning: Thoroughly clean the Langmuir trough and barriers with high-purity solvents like ethanol and chloroform, followed by extensive rinsing with ultrapure water (18.2 MΩ·cm). Clean the Wilhelmy plate by rinsing with ethanol and water and then flaming it with a Bunsen burner until it glows red-hot[18].

    • Subphase: Fill the clean trough with ultrapure water. Check for surface contamination by compressing the barriers over the full area. The surface pressure should remain below 0.1 mN/m. Aspirate the surface if necessary.

    • Spreading Solution: Prepare a solution of the desired DPPC/DPPC-d75 molar ratio in a volatile, water-immiscible solvent (e.g., chloroform) at a concentration of approximately 0.5-1 mg/mL[13].

  • Monolayer Formation:

    • Using a microsyringe, carefully deposit small droplets of the spreading solution onto the air-water interface at various locations.

    • Wait for 10-15 minutes to allow for complete solvent evaporation[13].

  • Isotherm Measurement:

    • Begin compression of the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 cm²/min)[13]. A slower rate is generally better for achieving equilibrium conditions and well-defined domain shapes[4].

    • Record the surface pressure as a function of the mean molecular area until the desired surface pressure is reached or the monolayer collapses.

Protocol 2: Visualization with Brewster Angle Microscopy (BAM)

BAM is a non-invasive technique used to visualize the morphology of the monolayer in real-time during compression.

  • Setup:

    • Position the BAM instrument over the Langmuir trough.

    • P-polarized light is directed at the air-water interface at the Brewster angle (approximately 53° for the air-water interface)[19].

  • Imaging:

    • Before spreading the monolayer, the image should be dark, as no light is reflected from a clean interface at the Brewster angle[19].

    • After spreading the lipid and allowing for solvent evaporation, begin the isotherm compression as described in Protocol 1.

    • Simultaneously record images with the BAM's CCD camera. The formation of the liquid-condensed phase will appear as bright domains against the darker liquid-expanded phase background because the monolayer changes the refractive index of the interface, causing light to be reflected[20][21].

    • Correlate the observed changes in morphology with the features of the simultaneously recorded pressure-area isotherm.

Visualizations

G Figure 1: Troubleshooting Workflow for Unexpected Phase Separation start Start: Unexpected Phase Separation Observed q1 Is the experimental temperature precisely controlled and stable? start->q1 s1 Action: Calibrate thermostat. Ensure thermal equilibrium before starting compression. q1->s1 No q2 Is the molar ratio of DPPC:this compound accurate? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Prepare fresh spreading solution with careful weighing and mixing. q2->s2 No q3 Is the subphase pure and the trough meticulously clean? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Use fresh ultrapure water. Reclean trough and barriers. Check for airborne contaminants. q3->s3 No conclusion Conclusion: Observed phase separation is likely a real phenomenon due to intrinsic differences between DPPC and this compound. q3->conclusion Yes a3_yes Yes a3_no No s3->q3

Figure 1: Troubleshooting workflow for unexpected phase separation.

G Figure 2: Experimental Workflow for Langmuir Monolayer Analysis cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep1 1. Clean Trough, Barriers & Wilhelmy Plate prep2 2. Fill Trough with Ultrapure Water Subphase prep1->prep2 prep3 3. Prepare DPPC/DPPC-d75 Spreading Solution prep2->prep3 exp1 4. Spread Lipid Solution on Subphase prep3->exp1 exp2 5. Wait 10-15 min for Solvent Evaporation exp1->exp2 exp3 6. Start Slow Compression (Record Isotherm) exp2->exp3 exp4 7. Visualize with BAM (Simultaneously) exp3->exp4 analysis1 8. Correlate BAM Images with Isotherm Features exp4->analysis1 analysis2 9. Analyze Phase Transitions & Domain Morphology analysis1->analysis2

Figure 2: General workflow for Langmuir monolayer analysis.

References

Technical Support Center: Protein Incorporation into DPPC-d75 Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when incorporating proteins into dipalmitoylphosphatidylcholine-d75 (DPPC-d75) membranes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in incorporating proteins into this compound membranes?

A1: The main challenges stem from the unique physical properties of DPPC. At room temperature (25°C), DPPC exists in a tightly packed gel phase (Lβ'), which is rigid and highly ordered.[1] This makes it difficult for proteins to insert spontaneously. Key challenges include:

  • High Phase Transition Temperature (Tc): DPPC has a main phase transition temperature of ~41°C. Experiments must often be conducted above this temperature to ensure the membrane is in the more fluid liquid-crystalline phase (Lα), which is more permissive to protein insertion.[2]

  • Hydrophobic Mismatch: The thickness of the DPPC bilayer can be a source of tension if it does not match the hydrophobic length of the protein's transmembrane domains. This mismatch can lead to protein aggregation or distortion of the surrounding lipid environment.[3]

  • Protein Stability: The detergents and organic solvents used during the reconstitution process can compromise the stability and function of the protein of interest.[4] Many multi-pass transmembrane proteins are particularly sensitive to their environment and handling during purification.[5]

  • Detergent Removal: Incomplete or improper removal of detergents used to solubilize the protein and lipids can result in artifacts, altered membrane properties, and loss of protein function.[5][6]

Q2: How does protein incorporation affect the physical properties of the this compound membrane?

A2: Protein incorporation can significantly alter the properties of the this compound bilayer. For instance, the presence of the BLT2 receptor in DPPC nanodiscs was shown to accentuate the gelling of the acyl chains.[1] Conversely, other studies have shown that proteins can introduce disorder. The surfactant protein SP-A was found to reduce the orientational order of DPPC chains in the gel phase.[7] These alterations can impact membrane fluidity, thickness, and lateral pressure profiles, which in turn can influence protein function.[8]

Q3: What are the most common methods for reconstituting proteins into this compound vesicles?

A3: Several well-established methods are used, each with its own advantages. The choice of method often depends on the specific protein and the downstream application.

  • Detergent-Mediated Reconstitution: This is the most common method. It involves solubilizing both the lipid and the purified protein with a detergent to form mixed micelles. The detergent is then slowly removed, allowing proteoliposomes to self-assemble.[6][9]

  • Direct Insertion: Some robust proteins can be incorporated directly into pre-formed liposomes, though this is less common for complex transmembrane proteins.[10]

  • Reconstitution into Nanodiscs or Bicelles: For structural and biophysical studies (especially NMR), proteins can be reconstituted into more defined and stable platforms like lipid-nanodiscs or isotropic bicelles, which provide a more native-like environment.[2]

Troubleshooting Guide

Problem: Low Protein Incorporation Efficiency

  • Q: My protein is not incorporating efficiently into the this compound vesicles. What should I try?

  • A:

    • Verify Temperature: Ensure that the reconstitution process (especially the incubation of protein with the lipid-detergent mixture) is performed at a temperature slightly above DPPC's phase transition temperature (~41°C) to keep the lipids from entering the gel phase.[2]

    • Optimize Detergent-to-Lipid Ratio: The ratio of detergent to lipid is critical for proper membrane solubilization and subsequent vesicle formation. Systematically vary this ratio to find the optimal condition for your protein.[6]

    • Choose the Right Detergent: The choice of detergent can impact protein stability and reconstitution efficiency. Milder, non-ionic detergents like Octylglucoside or Dodecyl Maltoside (DDM) are often preferred. If one detergent fails, try another with a different critical micelle concentration (CMC).

    • Check Lipid-to-Protein Ratio (LPR): A very low LPR (too much protein) can lead to aggregation. Start with a high LPR (e.g., 100:1 to 500:1 molar ratio) and optimize from there.[2]

Problem: Protein Aggregation During or After Reconstitution

  • Q: I'm observing significant protein precipitation during detergent removal. How can I prevent this?

  • A:

    • Slow Down Detergent Removal: Rapid removal of detergent can cause proteins to aggregate before they can properly insert into the forming bilayer. Use methods that ensure slow removal, such as dialysis over 24-48 hours or the sequential addition of detergent-adsorbing beads (e.g., Bio-Beads).[2]

    • Assess Protein Stability: Your protein may be unstable in the chosen detergent. Screen different detergents for their ability to maintain the protein in a soluble, monodisperse state before attempting reconstitution.

    • Consider Nanodiscs: If aggregation in liposomes is persistent, reconstituting the protein into lipid-nanodiscs can be an excellent alternative. The Membrane Scaffold Protein (MSP) belt provides a defined lipid environment that prevents aggregation.[2]

Problem: Vesicles Are Leaky or Unstable

  • Q: My functional assay suggests that the proteoliposomes are permeable to small molecules. What could be the cause?

  • A:

    • Incomplete Detergent Removal: Residual detergent molecules can disrupt the integrity of the lipid bilayer, making it leaky.[5] Ensure your detergent removal method is thorough. Adding a final, fresh batch of Bio-Beads for several hours can help remove trace amounts.[5]

    • Improper Vesicle Formation: Ensure proper vesicle preparation. If using extrusion, make sure the membrane pore size is appropriate and that the sample is passed through the extruder a sufficient number of times (e.g., 11-21 passes) to generate unilamellar vesicles of a consistent size.[5]

    • Protein-Induced Destabilization: In some cases, high concentrations of certain proteins can destabilize the bilayer. Try reducing the amount of protein incorporated (i.e., increasing the LPR).

Quantitative Data Summary

Table 1: Physical Properties of DPPC Bilayers

Property Value Conditions Reference
Main Phase Transition Temp (Tc) ~41 °C Fully hydrated [2]
Area per Lipid (Gel Phase, Lβ') ~0.48 nm² 30 °C [11]
Area per Lipid (Liquid Phase, Lα) ~0.64 nm² 50 °C [11]
Bending Modulus (Ka, Gel Phase) ~1000-1200 mN/m With 20-40 mol% cholesterol [12]

| Bending Modulus (Ka, Liquid Phase) | ~230 mN/m | Pure DPPC |[12] |

Table 2: Common Detergents for DPPC Membrane Solubilization

Detergent Type Effective Detergent/Lipid Molar Ratio (Rsat) for Saturation Effective Detergent/Lipid Molar Ratio (Rsol) for Solubilization Reference
Triton X-100 Non-ionic 0.64 2.5 [6]
Octylglucoside (OG) Non-ionic 1.3 3.8 [6]

| Sodium Cholate | Anionic | 0.30 | 0.9 |[6] |

Experimental Protocols

General Protocol: Protein Reconstitution into this compound Liposomes by Detergent Removal

This protocol is a generalized procedure and may require optimization for specific proteins.

  • Preparation of Lipid Film:

    • In a glass vial, combine the desired amount of this compound (and any other lipids) from a chloroform stock solution.

    • Dry the lipids to a thin film under a gentle stream of nitrogen gas.

    • To remove residual solvent, place the vial under a high vacuum for at least 2 hours or overnight in a desiccator.[2]

  • Solubilization:

    • Resuspend the dried lipid film in a suitable buffer (e.g., HEPES, Tris) to a final lipid concentration of 10-20 mM.

    • Add a concentrated stock of a chosen detergent (e.g., octylglucoside) to the lipid suspension while sonicating in a water bath until the solution becomes clear. This indicates the formation of lipid-detergent mixed micelles.[2]

    • Incubate the mixture for 1-2 hours at a temperature above DPPC's Tc (e.g., 45°C).[2]

  • Protein Addition:

    • Add the purified, detergent-solubilized protein of interest to the lipid-detergent mixture at the desired lipid-to-protein molar ratio (LPR).

    • Gently mix and incubate for an additional 30-60 minutes to allow the protein to equilibrate within the mixed micelles.[5]

  • Detergent Removal:

    • Add pre-washed SM2 Bio-Beads (30 mg of beads per mg of detergent) to the mixture to remove the detergent.[2]

    • Incubate with gentle agitation at room temperature or 4°C. Perform sequential additions of fresh beads over a period of several hours to overnight to ensure complete detergent removal.[5] As the detergent is removed, proteoliposomes will spontaneously form.

  • Vesicle Homogenization (Optional):

    • To obtain vesicles of a uniform size, the proteoliposome suspension can be extruded through a polycarbonate membrane with a defined pore size (e.g., 100 or 200 nm).[5] Perform at least 11 passes through the extruder.

  • Characterization:

    • Confirm protein incorporation and functionality using appropriate techniques such as SDS-PAGE, functional assays, or spectroscopic methods.

Visualizations

G cluster_prep Preparation cluster_recon Reconstitution cluster_analysis Analysis p_purify Purify & Solubilize Protein in Detergent mix Combine Protein and Lipid-Detergent Micelles (Incubate > 41°C) p_purify->mix l_film Prepare this compound Lipid Film solubilize Solubilize Lipid Film with Detergent l_film->solubilize solubilize->mix removal Slowly Remove Detergent (e.g., Bio-Beads) mix->removal extrude Homogenize Vesicles (Optional Extrusion) removal->extrude characterize Characterize Proteoliposomes (Functional/Structural Assays) extrude->characterize

Caption: Experimental workflow for protein reconstitution into this compound liposomes.

G start Problem: Low Incorporation or Protein Aggregation temp Is reconstitution temp above DPPC Tc (~41°C)? start->temp detergent Is detergent choice and concentration optimal? temp->detergent Yes sol_temp Action: Increase temperature to 45-50°C during incubation. temp->sol_temp No removal Is detergent removal slow and gradual? detergent->removal Yes sol_detergent Action: Screen different detergents. Optimize detergent:lipid ratio. detergent->sol_detergent No lpr Is Lipid:Protein Ratio (LPR) high enough? removal->lpr Yes sol_removal Action: Use dialysis or sequential addition of Bio-Beads. removal->sol_removal No sol_lpr Action: Increase LPR to reduce protein crowding. lpr->sol_lpr No

Caption: Troubleshooting logic for low protein incorporation and aggregation issues.

Caption: Relationship between this compound membrane phase and protein incorporation.

References

Validation & Comparative

comparative analysis of DPPC-d75 and DPPC-h75 bilayers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of DPPC-d75 and DPPC-h75 Bilayers: A Guide for Researchers

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that serves as a cornerstone for model biological membranes in biophysical and pharmaceutical research. Its well-defined gel-to-liquid crystalline phase transition and structural properties make it an ideal system for studying lipid bilayer behavior. To probe the intricacies of membrane structure and dynamics, researchers often employ isotopic labeling, leading to the use of both hydrogenated (DPPC-h75) and perdeuterated (this compound) forms of this lipid. This guide provides a comprehensive , presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work.

Quantitative Data Comparison

The substitution of hydrogen with deuterium in the acyl chains of DPPC induces subtle yet significant changes in the physical properties of the lipid bilayer. These differences primarily arise from the slightly shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which affects intermolecular van der Waals interactions and chain packing.

PropertyDPPC-h75 (Protiated)This compound (Perdeuterated)Key Differences & Notes
Main Phase Transition Temperature (Tm) ~41-42 °C~37-38 °C[1]The gel-fluid phase transition temperature is approximately 4.3 ± 0.1 °C lower for lipids with deuterated chains.[1]
Area per Lipid (AL) at 50°C (Fluid Phase) 62 - 65 ŲNot directly reported in comparative studiesChain deuteration is known to lead to a reduction in the lamellar repeat spacing and bilayer thickness, suggesting a smaller area per lipid due to more ordered chain packing at a given temperature.[1]
Bilayer Thickness (DHH) at 50°C (Fluid Phase) ~3.8 nm (P-P distance)Not directly reported in comparative studiesStudies on other deuterated phospholipids have shown that chain deuteration causes a reduction in bilayer thickness.[1]
Acyl Chain Order (SCD) Varies along the acyl chainVaries along the acyl chainThe overall profile of the order parameter along the acyl chain is similar for both, but for a given temperature in the fluid phase, this compound is expected to be slightly more ordered due to its lower relative temperature with respect to its Tm.

Experimental Protocols

The characterization of DPPC-h75 and this compound bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.

  • System Setup:

    • A bilayer of 128 DPPC molecules (64 per leaflet) is constructed using a membrane builder tool like CHARMM-GUI.

    • The bilayer is fully hydrated with approximately 30-40 water molecules per lipid.[2]

    • The system is placed in a simulation box with periodic boundary conditions.

  • Force Field and Simulation Parameters:

    • The CHARMM36 or GROMOS force field is commonly used for lipids.

    • The TIP3P or SPC water model is typically employed.

    • Simulations are run in the NPT ensemble (constant number of particles, pressure, and temperature).

    • The temperature is maintained at 323 K (50°C) to simulate the fluid phase, using a thermostat like the Nosé-Hoover or Berendsen thermostat.

    • The pressure is maintained at 1 bar using a barostat like the Parrinello-Rahman or Berendsen barostat.

    • Long-range electrostatic interactions are handled using the Particle Mesh Ewald (PME) method.[3]

  • Equilibration and Production Run:

    • The system is first energy-minimized to remove steric clashes.

    • A series of equilibration steps are performed, typically starting with restrained lipids and gradually releasing the restraints to allow the system to relax.

    • A production run of at least 100 nanoseconds is then performed to collect data for analysis.

  • Data Analysis:

    • Properties such as the area per lipid, bilayer thickness (e.g., the distance between the phosphorus atoms of the two leaflets), and deuterium order parameters are calculated from the trajectory.

Solid-State NMR (ssNMR) Spectroscopy for Order Parameter Determination

Solid-state ²H NMR spectroscopy is a powerful technique for measuring the conformational order of the acyl chains in deuterated lipids like this compound.

  • Sample Preparation:

    • This compound powder is dissolved in an organic solvent (e.g., chloroform/methanol).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is placed under high vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., PBS) to a final lipid concentration of 30-50% (w/w).

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity, resulting in the formation of multilamellar vesicles (MLVs).

    • The hydrated lipid paste is then transferred to an NMR rotor.

  • NMR Spectroscopy:

    • ²H NMR spectra are acquired using a solid-state NMR spectrometer, typically at a high magnetic field.

    • A quadrupolar echo pulse sequence is used to acquire the spectra.

    • Spectra are recorded as a function of temperature, particularly across the gel-to-liquid crystalline phase transition.

  • Data Analysis:

    • The quadrupolar splitting (Δνq) is measured from the Pake doublet in the ²H NMR spectrum.

    • The deuterium order parameter (SCD) for each C-D bond is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h/e²qQ) * Δνq, where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Neutron and X-ray Scattering

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are used to determine the overall structure of the bilayer, such as its thickness and lamellar spacing.

  • Sample Preparation:

    • Liposomes (unilamellar or multilamellar vesicles) are prepared by hydrating a lipid film followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to create vesicles of a uniform size.

    • For SANS, the solvent is typically heavy water (D₂O) to provide contrast against the hydrogenated lipid (DPPC-h75). For this compound, H₂O can be used as the solvent.

  • Scattering Experiments:

    • The vesicle suspension is placed in a quartz cuvette.

    • The sample is exposed to a collimated beam of neutrons or X-rays.

    • The scattered radiation is detected as a function of the scattering angle (2θ) or the scattering vector (q).

  • Data Analysis:

    • The scattering data is modeled using appropriate form factors for the lipid bilayer.

    • Fitting the model to the experimental data allows for the determination of structural parameters, including the bilayer thickness, area per lipid, and lamellar repeat distance.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining lipid bilayer order parameters using solid-state NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep1 Dissolve this compound in organic solvent prep2 Evaporate solvent to form lipid film prep1->prep2 prep3 Hydrate film with buffer prep2->prep3 prep4 Freeze-thaw cycles to form MLVs prep3->prep4 prep5 Transfer to NMR rotor prep4->prep5 nmr1 Acquire 2H NMR spectra (Quadrupolar Echo) prep5->nmr1 nmr2 Record spectra vs. temperature nmr1->nmr2 analysis1 Measure quadrupolar splitting (Δνq) nmr2->analysis1 analysis2 Calculate SCD order parameter analysis1->analysis2

Workflow for Solid-State NMR Analysis of Lipid Bilayer Order.

Comparative Discussion

The primary difference between DPPC-h75 and this compound bilayers lies in their phase behavior, with the deuterated version exhibiting a lower main phase transition temperature. This is a critical consideration for experiments conducted near the Tm, as the two lipids will be in different physical states at the same temperature in this range. The depression in Tm upon deuteration is attributed to the increased strength of van der Waals interactions between the deuterated acyl chains, which favors a more ordered, gel-like state.

For researchers, the choice between DPPC-h75 and this compound depends on the experimental technique and the research question. This compound is indispensable for neutron scattering studies where contrast variation is needed to highlight specific components of a complex system, such as membrane-associated proteins. Similarly, ²H NMR spectroscopy relies on the use of deuterated lipids to probe acyl chain order. However, when using this compound as a model for a fully hydrogenated system, it is crucial to account for the shift in the phase transition temperature and the potential differences in chain packing and bilayer structure.

References

A Head-to-Head Comparison of DPPC-d75 and POPC-d31 for Advanced Membrane Dynamics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Deuterated Phospholipid for Elucidating Membrane Behavior.

In the intricate world of membrane biophysics and drug discovery, understanding the dynamic nature of lipid bilayers is paramount. Deuterated phospholipids are indispensable tools in this pursuit, enabling researchers to leverage powerful analytical techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, neutron scattering, and mass spectrometry. This guide provides a comprehensive comparison of two widely used deuterated phospholipids: dipalmitoylphosphatidylcholine with deuterated acyl chains (DPPC-d75) and palmitoyloleoylphosphatidylcholine with a deuterated palmitoyl chain (POPC-d31). By presenting their distinct physicochemical properties, performance in key experimental applications, and detailed experimental protocols, this guide aims to equip researchers with the knowledge to make an informed decision for their specific research needs.

At a Glance: Key Physicochemical and Biophysical Properties

The fundamental difference between this compound and POPC-d31 lies in the saturation of their acyl chains. This compound is a saturated phospholipid, leading to a more ordered and less fluid membrane, while the monounsaturated oleoyl chain in POPC-d31 introduces a "kink," resulting in a more fluid and less densely packed bilayer. These structural distinctions have profound implications for the biophysical properties of the membranes they form.

PropertyThis compoundPOPC-d31Key Implications for Membrane Dynamics Studies
Acyl Chain Composition Two saturated palmitoyl (16:0) chains (d75)One saturated palmitoyl (16:0) chain (d31) and one monounsaturated oleoyl (18:1) chainThe unsaturated chain in POPC-d31 creates a more fluid membrane at physiological temperatures, while this compound forms a more rigid, gel-like membrane.
Phase Transition Temp (°C) ~41 (for non-deuterated DPPC)~ -2 (for non-deuterated POPC)[1]This compound is in the gel phase at room temperature, while POPC-d31 is in the fluid phase. This is a critical consideration for studying temperature-dependent membrane phenomena.
Area per Lipid (Ų/lipid) ~47-65[1][2][3]~63-70[4]The larger area per lipid of POPC-d31 reflects its lower packing density and higher fluidity compared to this compound.
Bilayer Thickness (Å) ~38-45[1][2][5]~39-42[4][5]The more ordered packing of this compound generally results in a slightly thicker bilayer compared to the more disordered POPC-d31.

Deciphering Membrane Dynamics: Applications and Experimental Insights

The choice between this compound and POPC-d31 is dictated by the specific aspect of membrane dynamics under investigation.

This compound is the preferred choice for studying:

  • Gel-phase properties: Its high transition temperature allows for the investigation of the highly ordered gel phase and the dynamics of the main phase transition.

  • Lipid packing and order: The uniform saturated chains provide a well-defined system to study the influence of other molecules (e.g., cholesterol, peptides) on lipid packing and order parameters.

  • Domain formation: In mixtures with other lipids, the distinct properties of DPPC can lead to the formation of domains, which can be effectively studied using deuterated species.

POPC-d31 is ideal for investigating:

  • Fluid-phase dynamics: Its low transition temperature ensures that the membrane is in a physiologically relevant fluid state over a wide range of experimental conditions.[1]

  • Membrane fluidity and permeability: The presence of the unsaturated chain makes it a good model for studying how various factors affect membrane fluidity and the passive transport of molecules across the bilayer.

  • Lipid-protein interactions in a fluid environment: It provides a more biologically representative fluid environment to study the dynamics and function of membrane proteins.

Experimental Protocols in Detail

To provide practical guidance, this section outlines detailed methodologies for key experiments utilizing this compound and POPC-d31.

Solid-State Deuterium NMR (²H-NMR) for Measuring Acyl Chain Order Parameters

This protocol details the steps to determine the orientational order of the lipid acyl chains, a key indicator of membrane fluidity.

Methodology:

  • Liposome Preparation:

    • Dissolve the desired amount of this compound or POPC-d31 in a 2:1 (v/v) chloroform/methanol solution.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with deuterium-depleted water or a buffer of choice by vortexing to form multilamellar vesicles (MLVs). The final lipid concentration is typically 20-50 mg/mL.

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • NMR Sample Preparation:

    • Transfer the liposome suspension to a suitable NMR rotor (e.g., 4 mm zirconia rotor).

    • Pack the sample by gentle centrifugation to form a stable pellet.

  • ²H-NMR Spectroscopy:

    • Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a wideline probe.

    • Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to overcome the dead-time of the receiver and acquire an undistorted spectrum.

    • Set the spectral width to accommodate the broad deuterium spectra (typically 250-500 kHz).

    • The recycle delay should be at least 5 times the spin-lattice relaxation time (T₁) of the deuterons.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

    • The order parameter (S_CD) for each deuterated segment is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

Logical Relationship for ²H-NMR Experiment

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dissolve Dissolve Lipid in Organic Solvent film Form Thin Lipid Film dissolve->film hydrate Hydrate Film to Form MLVs film->hydrate extrude (Optional) Extrude to Form LUVs hydrate->extrude pack Pack Sample in NMR Rotor hydrate->pack extrude->pack acquire Acquire ²H-NMR Spectrum pack->acquire measure Measure Quadrupolar Splitting (ΔνQ) acquire->measure calculate Calculate Order Parameter (S_CD) measure->calculate

Caption: Workflow for determining lipid acyl chain order parameters using ²H-NMR.

Neutron Spin Echo (NSE) Spectroscopy for Measuring Membrane Bending Rigidity

This protocol outlines the procedure for measuring the collective motions of the lipid bilayer, which are related to its mechanical properties like bending rigidity.

Methodology:

  • Sample Preparation (Unilamellar Vesicles):

    • Prepare a lipid stock solution of this compound or POPC-d31 in an organic solvent as described in the NMR protocol.

    • Create a lipid film and hydrate it with D₂O to a concentration of 10-20 mg/mL. The use of D₂O provides contrast for neutron scattering.

    • Subject the resulting MLV suspension to at least five freeze-thaw cycles.

    • Extrude the suspension through 100 nm pore size polycarbonate membranes to produce a monodisperse solution of LUVs.[6][7]

  • NSE Measurement:

    • Load the vesicle solution into a quartz cuvette suitable for neutron scattering experiments.

    • Perform measurements on a neutron spin echo spectrometer.

    • Collect data over a range of scattering vectors (q) and Fourier times (τ).

    • Measure the scattering from a D₂O blank for background subtraction.

  • Data Analysis:

    • Reduce the raw data to obtain the intermediate scattering function, I(q,τ)/I(q,0).

    • Fit the data to a model for membrane fluctuations (e.g., the Zilman-Granek model) to extract the relaxation rate, Γ(q).

    • The bending rigidity (κ) can be determined from the relationship between Γ and q, which for a simple fluid membrane is predicted to be Γ ∝ q³.

Experimental Workflow for NSE Spectroscopy

nse_workflow cluster_prep Vesicle Preparation cluster_nse NSE Measurement cluster_analysis Data Analysis prepare_film Prepare Lipid Film hydrate_d2o Hydrate with D₂O prepare_film->hydrate_d2o freeze_thaw Freeze-Thaw Cycles hydrate_d2o->freeze_thaw extrude_luvs Extrude to form LUVs freeze_thaw->extrude_luvs load_sample Load Sample into Cuvette extrude_luvs->load_sample collect_data Collect NSE Data (I(q,τ)) load_sample->collect_data reduce_data Data Reduction & Background Subtraction collect_data->reduce_data measure_bkg Measure D₂O Background measure_bkg->reduce_data fit_model Fit to Fluctuation Model reduce_data->fit_model extract_params Extract Bending Rigidity (κ) fit_model->extract_params

Caption: Workflow for measuring membrane bending rigidity using NSE spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomic Analysis

This protocol describes a general workflow for using deuterated lipids as internal standards for the quantification of other lipid species in a complex mixture.

Methodology:

  • Sample Preparation and Lipid Extraction:

    • Spike the biological sample (e.g., plasma, cell lysate) with a known amount of the deuterated internal standard (this compound or POPC-d31).

    • Perform a lipid extraction using a suitable method, such as the Bligh-Dyer or Folch extraction.

    • Evaporate the organic phase and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the lipids using a suitable column (e.g., C18 for reversed-phase or HILIC for normal-phase).

    • Use a gradient elution to resolve the different lipid classes and species.

    • Set the mass spectrometer to operate in a data-dependent acquisition mode or a targeted multiple reaction monitoring (MRM) mode to detect and quantify the lipids of interest and the deuterated internal standard.

  • Data Analysis:

    • Identify the lipid species based on their retention time and fragmentation pattern.

    • Quantify the endogenous lipids by comparing the peak area of the analyte to the peak area of the deuterated internal standard.

Lipidomics Workflow using Deuterated Standards

lipidomics_workflow cluster_extraction Lipid Extraction cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis spike_is Spike Sample with Deuterated Standard extract_lipids Perform Lipid Extraction spike_is->extract_lipids reconstitute Reconstitute Lipid Extract extract_lipids->reconstitute inject_sample Inject onto LC-MS/MS reconstitute->inject_sample separate_lipids Chromatographic Separation inject_sample->separate_lipids detect_lipids Mass Spectrometric Detection separate_lipids->detect_lipids identify_lipids Identify Lipid Species detect_lipids->identify_lipids quantify_lipids Quantify using Internal Standard identify_lipids->quantify_lipids

Caption: General workflow for quantitative lipidomics using deuterated internal standards.

Conclusion: Making the Right Choice

The selection between this compound and POPC-d31 is a critical decision that will significantly impact the outcome and interpretation of membrane dynamics studies. This compound, with its saturated acyl chains, provides an excellent model for investigating ordered membrane phases and the effects of perturbations on lipid packing. In contrast, POPC-d31, with its unsaturated chain, offers a more fluid and biologically representative system for studying the dynamics of membranes in their liquid-crystalline state. By carefully considering the specific research question and the inherent properties of these deuterated lipids, researchers can harness their full potential to unravel the complexities of membrane structure and function.

References

A Comparative Guide to Cross-Validating SFG and NMR Data for DPPC-d75

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The molecular order and orientation of lipid acyl chains are key parameters in understanding membrane structure and function. Both SFG and NMR spectroscopy can provide insights into these parameters, albeit through different physical principles and experimental approaches.

SFG is a surface-specific vibrational spectroscopy technique that provides information about the orientational order of specific molecular groups at interfaces. For lipid monolayers, SFG can be used to determine the tilt angle of the acyl chains.

Solid-state NMR, particularly deuterium (²H) NMR of deuterated lipids, provides information about the segmental order of the acyl chains in lipid bilayers. The deuterium order parameter (S_CD) reflects the motional averaging of the C-D bond vector with respect to the bilayer normal.

The following table presents a comparison of acyl chain tilt angles for DPPC as determined by SFG and an estimated average tilt angle derived from NMR order parameters. It is important to note that these values are collated from different studies and may have been obtained under slightly different experimental conditions.

ParameterSum Frequency Generation (SFG)Nuclear Magnetic Resonance (NMR)
Measured Quantity Acyl Chain Tilt Angle (θ)Segmental Acyl Chain Order Parameter (S_CD)
DPPC Phase Liquid-Condensed (LC)Liquid-Crystalline (L_α)
Typical Value ~25° for DPPC-d62 in the LC phase[1][2]An average tilt angle can be estimated from the order parameter plateau. For DPPC, S_CD values in the plateau region are around 0.4.[3] This corresponds to an approximate average tilt angle of ~20-30°.
Remarks Provides a direct measure of the average tilt of the entire acyl chain. The analysis can be complex and dependent on model assumptions.[4][5][6]Provides detailed information about the order of each segment along the acyl chain. The order parameter profile reflects the increase in conformational disorder towards the methyl end of the chain.[3][7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for SFG and solid-state NMR studies of DPPC-d75.

Sum Frequency Generation (SFG) Spectroscopy of a this compound Monolayer
  • Sample Preparation:

    • A solution of this compound in a volatile organic solvent (e.g., chloroform) at a known concentration (e.g., 1 mg/mL) is prepared.

    • A Langmuir trough is filled with ultrapure water as the subphase. The surface of the water is cleaned by aspiration.

    • The this compound solution is spread dropwise onto the water surface. A waiting period of 10-15 minutes allows for solvent evaporation.

    • The monolayer is compressed using the barriers of the Langmuir trough to the desired surface pressure, typically in the liquid-condensed phase (e.g., 30 mN/m).

  • SFG Measurement:

    • A picosecond or femtosecond laser system is used to generate a visible beam (e.g., 532 nm) and a tunable infrared (IR) beam.

    • The visible and IR beams are overlapped spatially and temporally at the air-water interface at specific incident angles.

    • The generated sum frequency signal is collected and detected by a photomultiplier tube or a CCD camera coupled to a spectrometer.

    • SFG spectra are recorded in the C-D stretching region (around 2000-2300 cm⁻¹) to probe the deuterated acyl chains.

    • Spectra are typically acquired using different polarization combinations (e.g., ssp, psp, sps) to aid in the orientational analysis.

  • Data Analysis:

    • The SFG spectra are fitted to a theoretical model to extract the amplitudes and phases of the vibrational modes.

    • The orientation of the terminal methyl (CD₃) groups, and by extension the tilt angle of the acyl chains, is determined by analyzing the polarization-dependent SFG signals. This analysis often involves assumptions about the symmetry of the methyl group and the orientational distribution function.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of a this compound Bilayer
  • Sample Preparation:

    • This compound powder is hydrated with a specific amount of buffer (e.g., phosphate-buffered saline in D₂O) to form a multilamellar vesicle (MLV) suspension. The hydration level is typically controlled to be above 30% (w/w).

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity.

    • The hydrated lipid dispersion is then transferred to a solid-state NMR rotor.

  • NMR Measurement:

    • The experiments are performed on a high-field solid-state NMR spectrometer.

    • ²H NMR spectra are acquired using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).

    • Spectra are typically recorded as a function of temperature, spanning the gel (L_β') to the liquid-crystalline (L_α) phase transition of DPPC.

  • Data Analysis:

    • The quadrupolar splitting (Δν_Q) is measured from the ²H NMR powder pattern spectrum for each resolved deuterated segment of the acyl chain.

    • The segmental order parameter (S_CD) is calculated from the quadrupolar splitting using the equation: S_CD = (4/3) * (h * Δν_Q) / (e²qQ/h), where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

    • An order parameter profile is constructed by plotting S_CD as a function of the carbon position along the acyl chain.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of SFG and NMR data for this compound and a simplified representation of the molecular orientation information obtained from each technique.

CrossValidationWorkflow cluster_SFG SFG Spectroscopy cluster_NMR NMR Spectroscopy SFG_Prep This compound Monolayer Preparation SFG_Acq SFG Data Acquisition SFG_Prep->SFG_Acq SFG_Ana Orientational Analysis SFG_Acq->SFG_Ana SFG_Result Acyl Chain Tilt Angle (θ) SFG_Ana->SFG_Result Comparison Quantitative Comparison SFG_Result->Comparison NMR_Prep This compound Bilayer Preparation NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Ana Spectral Analysis NMR_Acq->NMR_Ana NMR_Result Segmental Order Parameter (S_CD) NMR_Ana->NMR_Result NMR_Result->Comparison Conclusion Cross-Validated Structural Model of this compound Comparison->Conclusion

Caption: Experimental workflow for cross-validating SFG and NMR data of this compound.

Caption: Conceptual depiction of molecular information from SFG and NMR.

References

Deuteration's Influence on DPPC Phase Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isotopic labeling on lipid behavior is critical for accurate data interpretation and formulation design. This guide provides a comprehensive comparison of the phase behavior of deuterated versus non-deuterated dipalmitoylphosphatidylcholine (DPPC), a widely used phospholipid in model membrane and drug delivery systems.

The substitution of hydrogen with deuterium in DPPC molecules, particularly in the acyl chains, induces subtle yet significant alterations in its physicochemical properties. These changes primarily manifest in the phase transition behavior, impacting the temperature and thermodynamics of the gel-to-liquid crystalline phase transition. This guide summarizes key experimental findings, presents detailed methodologies for characterization, and offers a visual representation of the experimental workflow.

Quantitative Comparison of Phase Transition Parameters

The primary effect of deuterating the acyl chains of DPPC is a noticeable depression of the main phase transition temperature (T_m). This phenomenon is attributed to the slightly weaker van der Waals interactions in deuterated hydrocarbon chains compared to their protiated counterparts.[1] The following table summarizes the key differences in the thermodynamic parameters of protiated and chain-deuterated DPPC.

ParameterProtiated DPPC (h-DPPC)Chain-Deuterated DPPC (d-DPPC)Key Observations
Main Phase Transition Temperature (T_m) ~41-42 °C~37-38 °CDeuteration of the acyl chains consistently lowers the T_m by approximately 4.0-4.3 °C.[1]
Pre-transition Temperature (T_p) ~35 °CAffected by deuterationThe pre-transition is also influenced by deuteration, though less systematically studied.
Enthalpy of Main Transition (ΔH) Affected by deuterationAffected by deuterationDeuteration of the solvent (D₂O) has been shown to affect the main-transition enthalpies of PC bilayers.[2]
Bilayer Thickness Thicker in the gel phaseThinner in the gel phaseDeuteration of the lipid chains leads to a reduction in the lamellar repeat spacing and bilayer thickness.[1]
Intermolecular Interactions StrongerWeakerThe decrease in intermolecular interactions among deuterated phospholipids is the primary reason for the depression of the gel-to-fluid transition temperatures.[1]

Experimental Protocols

Accurate assessment of the impact of deuteration on DPPC phase behavior relies on a suite of biophysical techniques. The following sections detail the methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermodynamic parameters of lipid phase transitions.

Methodology:

  • Sample Preparation:

    • Prepare a suspension of multilamellar vesicles (MLVs) of either protiated or deuterated DPPC in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

    • The lipid concentration is typically in the range of 1-10 mg/mL.

    • The lipid suspension is subjected to several freeze-thaw cycles to ensure homogeneity.

  • DSC Measurement:

    • Accurately weigh the lipid suspension into an aluminum DSC pan and seal it hermetically. An equal volume of the buffer is used as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected pre-transition temperature (e.g., 20 °C).

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses both the pre-transition and the main phase transition (e.g., 20 °C to 60 °C).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The temperature at the peak of the endotherm corresponds to the main phase transition temperature (T_m).

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

Neutron Scattering

Neutron scattering, particularly Small-Angle Neutron Scattering (SANS), is a powerful technique for probing the structure of lipid bilayers, leveraging the difference in neutron scattering length between hydrogen and deuterium.

Methodology:

  • Sample Preparation:

    • Prepare unilamellar vesicles (ULVs) of protiated DPPC in deuterated water (D₂O) or deuterated DPPC in H₂O/D₂O mixtures. This contrast variation approach allows for the selective highlighting of different parts of the lipid bilayer.

    • Vesicles are typically prepared by extrusion through polycarbonate membranes to obtain a uniform size distribution.

  • SANS Measurement:

    • The vesicle suspension is placed in a quartz cuvette.

    • The sample is exposed to a collimated beam of neutrons of a specific wavelength.

    • The scattered neutrons are detected by a 2D detector as a function of the scattering angle.

    • Measurements are performed at various temperatures, stepping through the phase transition.

  • Data Analysis:

    • The scattering data is radially averaged to obtain a 1D scattering profile (intensity vs. scattering vector, q).

    • The scattering profile is then fitted to a model of the vesicle structure (e.g., a core-shell model) to extract parameters such as bilayer thickness, area per lipid, and lamellar repeat spacing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²H NMR spectroscopy is particularly useful for investigating the dynamics and ordering of deuterated lipid acyl chains.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of specifically deuterated DPPC (e.g., at the C-2 position of the acyl chains).

    • The lipid sample is hydrated with a buffer solution and transferred to an NMR rotor.

  • NMR Measurement:

    • The sample is placed in the NMR spectrometer and spun at the magic angle to average out certain anisotropic interactions.

    • ²H NMR spectra are acquired as a function of temperature, covering the range of the phase transition.

  • Data Analysis:

    • The quadrupolar splitting in the ²H NMR spectrum is directly related to the order parameter (S_CD) of the C-D bond.

    • Changes in the lineshape and quadrupolar splitting with temperature provide detailed information about the changes in lipid chain dynamics and ordering during the phase transition.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to assess the impact of deuteration on DPPC phase behavior.

G cluster_0 Sample Preparation cluster_1 Biophysical Characterization cluster_2 Data Analysis & Comparison h_DPPC Protiated DPPC (h-DPPC) Hydration Hydration in Buffer/D2O h_DPPC->Hydration d_DPPC Deuterated DPPC (d-DPPC) d_DPPC->Hydration Vesicle_Formation Vesicle Formation (MLV/ULV) Hydration->Vesicle_Formation DSC Differential Scanning Calorimetry (DSC) Vesicle_Formation->DSC NS Neutron Scattering (SANS) Vesicle_Formation->NS NMR NMR Spectroscopy (2H NMR) Vesicle_Formation->NMR Thermo_Params Thermodynamic Parameters (Tm, ΔH) DSC->Thermo_Params Structural_Params Structural Parameters (Bilayer Thickness) NS->Structural_Params Dynamic_Params Dynamic Parameters (Order Parameter) NMR->Dynamic_Params Comparison Comparative Analysis Thermo_Params->Comparison Structural_Params->Comparison Dynamic_Params->Comparison

Caption: Experimental workflow for comparing deuterated and non-deuterated DPPC.

Conclusion

The deuteration of DPPC, particularly in its acyl chains, has a measurable and reproducible impact on its phase behavior. The primary consequence is a depression of the main phase transition temperature, which is a critical consideration for studies conducted near this transition. Researchers utilizing deuterated lipids as probes or in formulation studies must account for these alterations to ensure the accurate interpretation of experimental results and the successful design of lipid-based systems. The experimental methodologies outlined in this guide provide a robust framework for characterizing these effects.

References

DPPC-d75 as a Control for Lipidomics Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the precise and complex field of lipidomics, accurate quantification of lipid species is paramount for deriving meaningful biological insights. The use of internal standards is a critical practice to ensure the reliability and reproducibility of data by correcting for variations during sample preparation, extraction, and analysis. Among the various internal standards available, deuterated lipids, such as Dipalmitoylphosphatidylcholine-d75 (DPPC-d75), are frequently employed. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental principles and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their lipidomics studies.

Comparison of Internal Standard Performance

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer, while being distinguishable from the endogenous lipid. The three main classes of internal standards used for phosphatidylcholine (PC) quantification are deuterated PCs (e.g., this compound), carbon-13 labeled PCs, and odd-chain PCs.

Deuterated Internal Standards (e.g., this compound): These standards are structurally identical to their endogenous counterparts, with the only difference being the replacement of hydrogen atoms with deuterium. This structural similarity allows them to effectively account for matrix effects. However, a potential drawback is the "isotope effect," where the heavier deuterium atoms can sometimes cause a slight shift in retention time during liquid chromatography (LC) compared to the native analyte.[1] There is also a small risk of isotopic scrambling or exchange, although this is generally minimal for labels on the acyl chains.[1]

¹³C-Labeled Internal Standards: These are considered by many to be the "gold standard" for quantitative mass spectrometry.[2] The carbon-13 label is integrated into the carbon backbone of the molecule, making it highly stable with no risk of exchange.[2] The larger mass difference compared to deuterated standards has a negligible effect on chromatographic retention time, ensuring better co-elution with the endogenous analyte and more effective compensation for matrix effects.[2][3] However, ¹³C-labeled standards are often more expensive to synthesize.[3]

Odd-Chain Internal Standards: These are lipids that contain fatty acid chains with an odd number of carbon atoms (e.g., PC(17:0/17:0)), which are not typically abundant in most mammalian systems. This minimizes the risk of interference with endogenous even-chained lipids.[1] They are a cost-effective alternative to stable isotope-labeled standards. However, their physicochemical properties, such as extraction efficiency and ionization response, may not perfectly match those of all even-chained endogenous PCs, which can introduce bias in quantification.[1]

Data Presentation
Performance MetricThis compound (Deuterated)¹³C-Labeled PCOdd-Chain PCKey Considerations
Accuracy (% Bias) Potentially low, but can be affected by isotopic effects leading to differential matrix effects if co-elution is not perfect.Generally considered the highest, with minimal bias due to near-identical physicochemical properties and co-elution.Can be variable, as extraction and ionization efficiencies may differ from even-chain analytes.¹³C-labeled standards are often superior for achieving the highest accuracy.[4]
Precision (% CV) High, but can be influenced by chromatographic shifts.Highest, due to consistent co-elution and correction for analytical variability.Good, but may be lower than isotope-labeled standards if physicochemical properties differ significantly.A study comparing a ¹³C-labeled internal standard mix to a deuterated mix showed a significant reduction in the coefficient of variation with the ¹³C-labeled standards.[5]
Co-elution with Analyte Generally co-elutes, but a slight retention time shift (isotope effect) can occur.[1]Excellent co-elution with the corresponding endogenous analyte.[2]Elutes within the same lipid class but will have a different retention time than even-chain PCs.Perfect co-elution is crucial for accurate correction of matrix effects that can vary across a chromatographic run.
Correction for Matrix Effects Good, as it is structurally very similar to the analyte.Excellent, due to identical chemical properties and co-elution.Fair to Good, as it experiences similar but not identical matrix effects as even-chain PCs.Stable isotope-labeled standards are generally superior for correcting matrix effects.
Isotopic Stability Generally stable, but a small potential for H/D exchange exists, particularly if the label is on an exchangeable position.Highly stable, as the ¹³C label is integrated into the carbon backbone.[2]Not applicable.The stability of the isotopic label is critical for accurate quantification.[6]
Cost Moderate to HighHighLow to ModerateCost can be a significant factor in the selection of internal standards for large-scale studies.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of an internal standard like this compound.

Lipid Extraction Protocol (MTBE Method)

This protocol is a widely used method for the extraction of lipids from plasma or serum.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade), pre-chilled

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of >14,000 x g and 4°C)

  • Vacuum evaporator

  • LC-MS vials with inserts

Procedure:

  • To a clean microcentrifuge tube, add 20 µL of plasma or serum.

  • Add 225 µL of pre-chilled methanol containing a known concentration of this compound.

  • Vortex the mixture vigorously for 1 minute.

  • Add 750 µL of MTBE and vortex for another 10 minutes at 4°C.

  • Add 188 µL of LC-MS grade water to induce phase separation and vortex for 20 seconds.

  • Let the mixture stand at room temperature for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase into a new clean tube.

  • Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v) for LC-MS analysis.

LC-MS/MS Analysis Protocol

Liquid Chromatography Conditions:

  • Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0-2 min: 30-48% B

    • 2-11 min: 48-82% B

    • 11-11.5 min: 82-99% B

    • 11.5-12 min: Hold at 99% B

    • 12-14 min: Re-equilibrate at 30% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • DPPC Precursor Ion: m/z 734.6

    • DPPC Product Ion: m/z 184.1 (choline headgroup)

    • This compound Precursor Ion: m/z 809.0

    • This compound Product Ion: m/z 184.1

  • Collision Energy: Optimized for phosphatidylcholines (typically 25-35 eV).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the context and application of DPPC as a lipid species and the workflow for its analysis, the following diagrams are provided.

G Phosphatidylcholine Synthesis and Signaling cluster_0 Kennedy Pathway cluster_1 Signaling Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP_Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol DAG->PC PC_signal Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC_signal->LPC PLA2 DAG_signal Diacylglycerol (DAG) PC_signal->DAG_signal PLC AA Arachidonic Acid PC_signal->AA PLA2

Phosphatidylcholine metabolism and signaling pathways.

G Lipidomics Experimental Workflow Sample Biological Sample (Plasma, Serum, Cells) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Drydown of Organic Phase Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (Targeted MRM) Reconstitution->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Quantification (Comparison to Standard Curve) DataProcessing->Quantification

A typical experimental workflow for quantitative lipidomics.

References

A Comparative Guide to Drug Partitioning in DPPC and DSPC Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of a drug candidate with lipid membranes is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and potential toxicity. Understanding how a drug partitions into different types of lipid bilayers is therefore a fundamental aspect of drug discovery and development. This guide provides a comparative analysis of drug partitioning in two commonly used model membranes: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

Structural and Thermal Differences between DPPC and DSPC

DPPC and DSPC are both saturated phospholipids that are major components of biological membranes. The primary difference between them lies in the length of their acyl chains:

  • DPPC has two 16-carbon palmitoyl chains.

  • DSPC has two 18-carbon stearoyl chains.

This difference in chain length leads to distinct physical properties, most notably their phase transition temperatures (Tm), which is the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. The longer, more saturated acyl chains of DSPC result in stronger van der Waals interactions, leading to a higher phase transition temperature compared to DPPC. This, in turn, influences the fluidity and packing of the membrane, which can significantly impact drug partitioning.[3][4]

Quantitative Comparison of Drug Partitioning

The extent to which a drug partitions into a lipid membrane is quantified by the partition coefficient (Kp), which is the ratio of the concentration of the drug in the lipid phase to its concentration in the aqueous phase at equilibrium. A higher Kp value indicates a greater affinity of the drug for the lipid membrane.

The following table summarizes the partition coefficients of various drugs in DPPC and DSPC membranes as reported in the scientific literature. It is important to note that these values were obtained for different drugs under varying experimental conditions, and a direct comparison for the same drug in both DPPC and DSPC is not always available.

Drug/MoleculeMembranePartition Coefficient (Kp)Log KpTemperature (°C)Experimental Method
Dopamine Antagonists
PimozideDPPC~17,137 (below Tm)~4.2321Not Specified
PimozideDSPCNot Specified--Not Specified
FluspirileneDPPC~18,700 (below Tm)~4.2721Not Specified
FluspirileneDSPCNot Specified--Not Specified
HaloperidolDPPCProgressive increase with T-VariableNot Specified
HaloperidolDSPCProgressive increase with T-VariableNot Specified
DomperidoneDPPCMaximal at Tm-41Not Specified
DomperidoneDSPCProgressive increase with T-VariableNot Specified
Nicotinic Acid Esters
Ethyl nicotinateDPPC-2.18Not SpecifiedDifferential Scanning Calorimetry
Butyl nicotinateDPPC--Not SpecifiedDifferential Scanning Calorimetry
Hexyl nicotinateDPPC--Not SpecifiedDifferential Scanning Calorimetry
Octyl nicotinateDPPC-5.25Not SpecifiedDifferential Scanning Calorimetry
Local Anesthetics
BenzocaineDPPC>1>030 - 40Not Specified

Table 1: Partition coefficients of various drugs in DPPC and DSPC membranes. Data is compiled from multiple sources. Note that direct comparative values for the same drug under identical conditions are limited.[5][6][7]

The data indicates that the partitioning of drugs is highly dependent on the specific drug, the lipid composition of the membrane, and the temperature, particularly in relation to the phase transition temperature of the lipid.[5] For instance, the partitioning of the dopamine antagonists pimozide and fluspirilene increases sharply as the membrane transitions from the gel to the liquid crystalline state in both DPPC and DSPC bilayers.[5]

Experimental Protocols for Determining Drug Partitioning

Several experimental techniques can be employed to determine the partition coefficient of a drug in lipid membranes. These methods generally involve preparing model lipid membranes, such as liposomes, and measuring the distribution of the drug between the lipid and aqueous phases.

1. Liposome Preparation:

  • Thin-Film Hydration: A common method where the lipid (DPPC or DSPC) is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous buffer containing the drug of interest to form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size.

2. Measurement of Partitioning:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat changes associated with the phase transition of the lipid bilayer. The presence of a drug that partitions into the membrane can alter the phase transition temperature and enthalpy. The magnitude of this change can be used to calculate the partition coefficient.[7]

  • Fluorescence Spectroscopy: This method utilizes fluorescent probes or the intrinsic fluorescence of a drug. Changes in the fluorescence intensity or anisotropy of the probe/drug upon interaction with the lipid membrane can be used to quantify partitioning. For example, 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence anisotropy can be used to assess changes in membrane fluidity caused by drug partitioning.[7]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a drug to lipid vesicles, allowing for the determination of the binding affinity and stoichiometry, from which the partition coefficient can be derived.[8]

  • Equilibrium Dialysis: In this method, a dialysis membrane separates a compartment containing the drug and liposomes from a compartment with only the buffer. At equilibrium, the concentration of the free drug in both compartments is equal, and the amount of drug partitioned into the liposomes can be calculated.

  • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is used to extract the free drug from the aqueous phase of a liposome suspension. The amount of drug extracted is proportional to its free concentration, allowing for the determination of the amount partitioned into the liposomes.

Experimental Workflow for Drug Partitioning Studies

The following diagram illustrates a generalized workflow for determining the partition coefficient of a drug in lipid membranes.

G cluster_prep Membrane Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis Lipid_Selection Select Lipid (DPPC/DSPC) Liposome_Prep Prepare Liposomes (e.g., Thin-Film Hydration) Lipid_Selection->Liposome_Prep Drug_Incubation Incubate Drug with Liposomes Liposome_Prep->Drug_Incubation Phase_Separation Separate Lipid and Aqueous Phases (e.g., Centrifugation, Dialysis) Drug_Incubation->Phase_Separation Quantify_Drug Quantify Drug Concentration in Each Phase (e.g., HPLC, UV-Vis) Phase_Separation->Quantify_Drug Calculate_Kp Calculate Partition Coefficient (Kp) Quantify_Drug->Calculate_Kp

Caption: Generalized workflow for determining drug-membrane partition coefficients.

Conclusion

The choice between DPPC and DSPC as a model membrane can have a significant impact on the observed drug partitioning behavior, primarily due to their different phase transition temperatures and resulting membrane fluidities. DSPC, with its longer acyl chains and higher Tm, generally forms more ordered and less permeable membranes at physiological temperatures compared to DPPC. This can lead to lower partition coefficients for some drugs in DSPC membranes, especially below its phase transition temperature. However, the specific interactions between a drug and the lipid headgroups or acyl chains can also play a crucial role, leading to drug-specific partitioning profiles. The use of deuterated lipids like DPPC-d75 may not significantly alter the fundamental partitioning equilibrium but is a critical consideration for studies investigating the metabolic stability of a partitioned drug. A thorough understanding of these factors is essential for accurately predicting a drug's behavior in vivo and for the rational design of lipid-based drug delivery systems.

References

A Researcher's Guide to Force Field Validation for DPPC-d75 Simulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of molecular dynamics (MD) simulations is paramount. This guide provides a comparative analysis of common force fields used for simulating dipalmitoylphosphatidylcholine (DPPC-d75) bilayers, a widely used model for biological membranes. By validating force field parameters against experimental data, researchers can ensure the reliability of their in silico studies.

This guide focuses on three prominent all-atom force fields: CHARMM36, GROMOS 54A7, and SLipids. Their performance is evaluated based on key experimental observables for DPPC bilayers: area per lipid and deuterium (²H) NMR order parameters. Detailed experimental protocols for obtaining these validation data are also provided to facilitate robust comparisons.

Comparative Performance of Force Fields

The choice of force field can significantly impact the structural and dynamic properties of simulated lipid bilayers. The following tables summarize key performance indicators for CHARMM36, GROMOS 54A7, and SLipids in DPPC simulations, benchmarked against experimental values.

Table 1: Area Per Lipid (Ų) for DPPC Bilayers at 323 K
Force FieldSimulated Area per Lipid (Ų)Experimental Area per Lipid (Ų)
CHARMM3662.9 ± 0.1[1]62.9 - 64.0[2]
GROMOS 54A764.1 ± 0.4[3]62.9 - 64.0[2]
SLipids62.6[4]62.9 - 64.0[2]
Table 2: Deuterium Order Parameters (SCD) for DPPC Acyl Chains at 323 K
Carbon PositionCHARMM36[1][5]GROMOS 54A7[3]SLipids[6]Experimental[7]
sn-1 Chain
C2~0.20~0.21~0.22~0.21
C3~0.21~0.22~0.23~0.22
C4-C12 (Plateau)~0.22 - 0.23~0.23 - 0.24~0.24 - 0.25~0.23 - 0.24
C13~0.20~0.21~0.22~0.21
C14~0.16~0.17~0.18~0.17
C15~0.10~0.11~0.12~0.11
C16~0.04~0.05~0.06~0.05
sn-2 Chain
C2~0.20~0.21~0.22~0.21
C3~0.21~0.22~0.23~0.22
C4-C12 (Plateau)~0.22 - 0.23~0.23 - 0.24~0.24 - 0.25~0.23 - 0.24
C13~0.20~0.21~0.22~0.21
C14~0.16~0.17~0.18~0.17
C15~0.10~0.11~0.12~0.11
C16~0.04~0.05~0.06~0.05

Note: The values presented in Table 2 are approximate and represent the general trend observed in the cited literature. For precise values, please refer to the original publications.

Experimental Protocols

Accurate experimental data is the bedrock of force field validation. Below are detailed protocols for key experiments used to determine the area per lipid and deuterium order parameters of this compound bilayers.

Deuterium (²H) NMR Spectroscopy for Order Parameter Determination

Deuterium NMR is a powerful technique to probe the orientational order of the acyl chains in a lipid bilayer. The quadrupolar splitting observed in the ²H NMR spectrum is directly proportional to the order parameter (SCD) of the C-²H bond vector with respect to the bilayer normal.

1. Sample Preparation:

  • Lipid Preparation: High-purity (>99%) DPPC perdeuterated on one or both acyl chains (this compound) is used.

  • Hydration: A known weight of the deuterated lipid is dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube. The film is further dried under high vacuum for several hours to remove any residual solvent.

  • Vesicle Formation: The lipid film is hydrated with a specific amount of D₂O-depleted water or buffer to achieve the desired hydration level (typically >30 wt% water for fully hydrated bilayers). The sample is then subjected to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer equipped with a solid-state probe is used.

  • Pulse Sequence: The quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is employed to acquire the ²H NMR spectrum. This sequence refocuses the dephasing of the magnetization due to the large quadrupolar interaction.

  • Temperature Control: The sample temperature is precisely controlled, typically at 323 K (50 °C) for DPPC to be in the liquid-crystalline phase.

3. Data Analysis:

  • Spectral Analysis: The resulting Pake doublet spectrum is analyzed to extract the quadrupolar splittings (ΔνQ) for each deuterated carbon position.

  • Order Parameter Calculation: The order parameter (SCD) is calculated from the quadrupolar splitting using the following equation: SCD = (4/3) * (h * ΔνQ) / (e²qQ/h) where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

Small-Angle Neutron Scattering (SANS) for Area Per Lipid Determination

SANS is a powerful technique for determining the structural parameters of lipid vesicles in solution, including the bilayer thickness and, indirectly, the area per lipid. By using deuterated lipids and varying the contrast of the solvent (H₂O/D₂O mixture), specific components of the vesicle can be highlighted.

1. Sample Preparation:

  • Vesicle Preparation: Unilamellar vesicles (ULVs) of this compound are prepared by methods such as extrusion or sonication to obtain a relatively monodisperse sample. The final lipid concentration is typically in the range of 1-10 mg/mL.

  • Solvent Contrast Matching: The vesicles are dispersed in a series of H₂O/D₂O mixtures to vary the neutron scattering length density of the solvent. This allows for the separation of the scattering contributions from the lipid headgroups and tails.

2. SANS Data Acquisition:

  • Instrument: SANS measurements are performed at a dedicated neutron scattering facility.

  • Data Collection: The scattering intensity, I(Q), is measured as a function of the scattering vector, Q, where Q = (4π/λ)sin(θ/2), λ is the neutron wavelength, and θ is the scattering angle.

3. Data Analysis:

  • Form Factor Modeling: The scattering data is fitted to a model that describes the form factor of the unilamellar vesicles. A common model is the "core-shell" model, where the lipid bilayer is represented by distinct scattering length densities for the headgroups and the deuterated acyl chains.

  • Parameter Extraction: The fitting procedure yields structural parameters such as the bilayer thickness (dB) and the radius of the vesicle.

  • Area per Lipid Calculation: The area per lipid (AL) can then be calculated from the bilayer thickness and the known volume of the lipid molecule (VL) using the relation: AL = 2 * VL / dB.

Visualizing the Validation Workflow

The process of validating force field parameters involves a systematic comparison of simulated data with experimental results. The following diagram illustrates this workflow.

ForceFieldValidation cluster_Simulation Molecular Dynamics Simulation cluster_Experiment Experimental Validation cluster_Comparison Comparison and Refinement ff Select Force Field (e.g., CHARMM36, GROMOS, SLipids) system Prepare this compound Bilayer System ff->system refine Refine Force Field Parameters (if necessary) sim Run MD Simulation system->sim analysis Analyze Trajectory sim->analysis compare Compare Simulation and Experimental Data analysis->compare exp_prep Prepare this compound Sample nmr Deuterium NMR exp_prep->nmr sans SANS exp_prep->sans exp_data Extract Experimental Observables nmr->exp_data sans->exp_data exp_data->compare compare->refine ForceFieldImpact cluster_Input Input cluster_Properties Simulated Properties cluster_Outcome Simulation Outcome ff_choice Force Field Choice (CHARMM36, GROMOS, SLipids) apl Area per Lipid ff_choice->apl scd Deuterium Order Parameters ff_choice->scd thickness Bilayer Thickness ff_choice->thickness dynamics Lipid Dynamics ff_choice->dynamics membrane_structure Membrane Structure and Fluidity apl->membrane_structure scd->membrane_structure thickness->membrane_structure dynamics->membrane_structure protein_interaction Protein-Lipid Interactions membrane_structure->protein_interaction permeability Membrane Permeability membrane_structure->permeability

References

Safety Operating Guide

Navigating the Disposal of DPPC-d75: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d75 (DPPC-d75) are critical for maintaining laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, proper disposal procedures should be followed in accordance with institutional and local regulations.

This compound, a deuterated form of a major lipid component of cell membranes, is widely used in biophysical and pharmaceutical research. Although its non-deuterated counterpart, DPPC, is considered non-hazardous, the presence of deuterium isotopes necessitates careful handling and disposal to prevent unnecessary environmental release and to adhere to best laboratory practices.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including standard laboratory gloves, safety glasses, and a lab coat. While this compound is not associated with significant health hazards, these precautions minimize the risk of any potential chemical exposure.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is based on the guidelines for its non-deuterated form and general principles for laboratory chemical waste management.

  • Collection:

    • Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical and any solvents used.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d75".

    • Indicate that it is "Non-hazardous chemical waste for disposal".

    • If dissolved in a solvent, the solvent must also be clearly identified on the label.

  • Segregation:

    • Keep the this compound waste stream separate from other chemical waste, particularly hazardous materials.[1] This practice is crucial for proper waste management and can prevent unforeseen chemical reactions.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Disposal:

    • The primary method of disposal is through your institution's chemical waste program. Contact your Environmental Health and Safety (EHS) office for specific instructions on pickup and disposal procedures.

    • Do not discharge this compound into drains or dispose of it with general laboratory trash unless explicitly permitted by your institution's EHS guidelines.[2][3][4] While some safety data sheets for the non-deuterated form suggest that small quantities may be disposed of with household waste, this is generally not advisable in a professional laboratory setting without explicit approval.[2]

Quantitative Data Summary

While no specific quantitative data for the disposal of this compound is available, the properties of its non-deuterated form are relevant for handling and storage.

PropertyValue
Physical State Solid
Hazard Classification Not classified as hazardous
Storage Temperature -20°C is often recommended for the product

Logical Flow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated collect Collect waste in a labeled, sealed container start->collect segregate Segregate from hazardous waste collect->segregate store Store in designated waste area segregate->store contact_ehs Contact Institutional EHS Office for guidance store->contact_ehs follow_ehs Follow EHS instructions for disposal (e.g., chemical waste pickup) contact_ehs->follow_ehs end End: Compliant Disposal follow_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling DPPC-d75

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d75 (DPPC-d75), a deuterated phospholipid. The following procedures are designed to ensure the safe use of this compound in a laboratory setting, while maintaining its isotopic purity.

Hazard Identification and Core Safety Principles

This compound is the deuterated form of dipalmitoylphosphatidylcholine (DPPC), a common, naturally occurring phospholipid.[1][2][3] The non-deuterated form of DPPC is not classified as a hazardous substance. However, as with any chemical, appropriate handling procedures are necessary to minimize exposure and prevent contamination.

The primary considerations for handling this compound are:

  • Inhalation of fine particles: As a powder, it can be easily aerosolized.

  • Maintaining isotopic purity: Exposure to atmospheric moisture can lead to hydrogen-deuterium (H-D) exchange, compromising the integrity of the compound for its intended use.[4]

  • Hygroscopicity: The compound may absorb moisture from the air, which can affect its physical properties and isotopic purity.[4]

It is important to note that deuterated compounds are not radioactive.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required PPE varies depending on the specific handling procedure.

Procedure Required PPE Purpose
Receiving and Storage - Standard laboratory attire (closed-toe shoes, long pants)To provide a baseline of protection in the laboratory environment.
Weighing (as a powder) - Nitrile gloves- Laboratory coat- Safety glasses with side shields- N95 respirator (or use in a fume hood)To prevent skin contact and inhalation of fine particles.[6][7]
Reconstitution (dissolving) - Nitrile gloves- Laboratory coat- Safety glasses with side shields or gogglesTo protect against splashes of the solvent and the compound.[6]
General Handling of Solutions - Nitrile gloves- Laboratory coat- Safety glassesTo prevent accidental skin and eye contact.[7]
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses or goggles- N95 respirator (for powder spills)To provide enhanced protection during cleanup of potentially aerosolized material.[8]

Operational Plan: From Receipt to Use

This section provides a step-by-step guide for handling this compound to ensure both safety and compound integrity.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the manufacturer. To minimize moisture absorption, storage in a desiccator is advised.[4]

3.2. Weighing and Sample Preparation To prevent H-D exchange, it is recommended to handle the compound in an inert atmosphere (e.g., a glove box) if possible.[4]

  • Preparation: Before handling, ensure all glassware and tools are thoroughly dried, for instance, in an oven at >100°C for several hours and cooled in a desiccator.[4]

  • Weighing:

    • Perform weighing operations in a chemical fume hood or a balance enclosure to contain any airborne powder.

    • Wear the appropriate PPE as outlined in the table above.

    • Use anti-static weighing dishes if necessary.

    • Close the primary container tightly immediately after use.

  • Dissolution:

    • Add the desired solvent to the vial containing the weighed this compound.

    • Cap the vial securely and mix gently by swirling or vortexing until the compound is fully dissolved.

The following diagram outlines the general workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_use Application cluster_disposal Disposal Don PPE Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Prepare Dry Glassware Prepare Dry Glassware Dissolve in Solvent Dissolve in Solvent Prepare Dry Glassware->Dissolve in Solvent Weigh this compound->Dissolve in Solvent Experimental Use Experimental Use Dissolve in Solvent->Experimental Use Dispose of Waste Dispose of Waste Experimental Use->Dispose of Waste

This compound Handling Workflow

Disposal Plan

The disposal of waste containing this compound should be carried out in accordance with local, state, and federal regulations. As a deuterated compound, it is not considered radioactive waste.[5]

Waste Type Disposal Method Rationale
Unused solid this compound Dispose of as standard chemical waste through your institution's hazardous waste program.To ensure proper handling and disposal of a chemical compound.
Contaminated Labware (gloves, pipette tips, etc.) Collect in a designated hazardous waste container and dispose of according to institutional guidelines.[6]To prevent the spread of chemical contamination.
Empty Containers Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular lab glass or plastic waste.[6]To ensure the container is free of chemical residue before disposal.
Solutions of this compound Dispose of as liquid chemical waste. The specific waste stream will depend on the solvent used. Do not pour down the drain.To comply with regulations regarding the disposal of chemical solutions and organic solvents.[9]

Emergency Procedures

  • Spills:

    • Powder: In case of a small spill, gently cover with an absorbent material to prevent it from becoming airborne. Carefully sweep up the material and place it in a sealed container for disposal. Ensure adequate ventilation.

    • Solution: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Skin Contact: Generally, the product does not irritate the skin. Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse the opened eye for several minutes under running water. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If you feel unwell, consult a doctor.

  • Ingestion: If symptoms persist, consult a doctor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.